molecular formula C11H17N3O B8677469 5-Amino-6-(cyclohexylamino)pyridin-2-ol

5-Amino-6-(cyclohexylamino)pyridin-2-ol

Cat. No.: B8677469
M. Wt: 207.27 g/mol
InChI Key: KLRCZYFKZKQRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6-(cyclohexylamino)pyridin-2-ol is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This substituted pyridine derivative serves as a key synthetic intermediate in the preparation of more complex heterocyclic systems. Scientific literature indicates that this specific compound is utilized in the synthesis of imidazo[4,5-b]pyridine derivatives . These synthesized frameworks are investigated for their potential as potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase (IRAK) enzymes . IRAKs are critical components of intracellular signaling pathways, including the Toll-like receptor (TLR) pathway, which plays a central role in the innate immune response . Dysregulation of these pathways is implicated in the pathogenesis of various autoimmune diseases, inflammatory conditions, and proliferative disorders . Consequently, compounds capable of modulating IRAK activity represent a significant area of investigation for developing new therapeutic agents. Researchers exploring the structure-activity relationships (SAR) of small molecule kinase inhibitors may find this compound particularly valuable. Its structure, featuring both amino and cyclohexylamino substituents on the pyridine core, contributes to the pharmacophore of advanced lead compounds. The primary research applications for 5-Amino-6-(cyclohexylamino)pyridin-2-ol are therefore in the fields of immunology, oncology, and inflammatory disease research, specifically for the development of novel IRAK-targeting agents . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. References 1. WO2017067848A1. 6-[5-amino-6-(2-ethoxyethoxy)-imidazo[4,5-b]pyridin-3-yl]-nicotinonitrile derivatives and their use as IRAK inhibitors .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

5-amino-6-(cyclohexylamino)-1H-pyridin-2-one

InChI

InChI=1S/C11H17N3O/c12-9-6-7-10(15)14-11(9)13-8-4-2-1-3-5-8/h6-8H,1-5,12H2,(H2,13,14,15)

InChI Key

KLRCZYFKZKQRMO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC(=O)N2)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Amino-6-(cyclohexylamino)pyridin-2-ol: Structure, Properties, and Potential Applications

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-6-(cyclohexylamino)pyridin-2-ol, a substituted aminopyridinol. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogs to project its chemical structure, physicochemical properties, and potential biological activities. The guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of novel aminopyridine derivatives. We will explore a plausible synthetic route, predict its spectroscopic characteristics, and discuss its potential as a scaffold in drug discovery, drawing parallels from established data on similar compounds.

Introduction: The Therapeutic Potential of the Aminopyridinol Scaffold

The pyridine ring and its derivatives are fundamental building blocks in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Aminopyridine moieties, in particular, are of significant interest due to their ability to form hydrogen bonds and participate in protein-ligand interactions, making them valuable pharmacophores.[1][2] The 2-aminopyridine substructure is a key component in drugs with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] Furthermore, the pyridin-2-ol (or 2-pyridone) tautomer is a prevalent motif in numerous biologically active natural products and synthetic compounds.[5]

This guide focuses on the specific, albeit sparsely documented, molecule: 5-Amino-6-(cyclohexylamino)pyridin-2-ol. By dissecting its constituent functional groups—the 2-pyridone core, the C5 amino group, and the C6 cyclohexylamino substituent—we can extrapolate a detailed profile of its likely chemical and biological characteristics. This analysis aims to provide a robust starting point for the synthesis, characterization, and biological evaluation of this and related compounds.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-Amino-6-(cyclohexylamino)pyridin-2-ol combines the aromaticity and hydrogen-bonding capabilities of the aminopyridinol core with the lipophilic and conformational features of the cyclohexyl group.

2.1. Predicted Physicochemical Properties

A summary of predicted physicochemical properties for 5-Amino-6-(cyclohexylamino)pyridin-2-ol is presented in Table 1. These values are estimated based on the properties of related molecules such as 2-aminopyridine and its derivatives.[6][7]

PropertyPredicted ValueRationale/Supporting Evidence
Molecular Formula C₁₁H₁₇N₃OBased on the constituent atoms.
Molecular Weight 207.27 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solid2-aminopyridine appears as a white to light brown solid.[6]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water.2-aminopyridine is soluble in water and alcohol.[8] The addition of the cyclohexyl group is expected to decrease water solubility.
LogP 1.5 - 2.5The cyclohexyl group will increase lipophilicity compared to simpler aminopyridinols.
pKa Basic (amino groups) and acidic (hydroxyl group)The exocyclic amino groups will be basic, while the pyridinol hydroxyl will be weakly acidic.

Proposed Synthetic Pathway

While a specific synthesis for 5-Amino-6-(cyclohexylamino)pyridin-2-ol is not documented, a plausible route can be designed based on established methods for the synthesis of substituted 2-pyridones.[9][10][11] A potential synthetic workflow is outlined below.

Synthetic_Pathway Figure 1: Proposed Synthesis of 5-Amino-6-(cyclohexylamino)pyridin-2-ol A Substituted Pyridine Precursor B Nitration A->B C 5-Nitro-pyridin-2-ol derivative B->C D Nucleophilic Aromatic Substitution with Cyclohexylamine C->D E 6-(cyclohexylamino)-5-nitropyridin-2-ol D->E F Reduction of Nitro Group E->F G 5-Amino-6-(cyclohexylamino)pyridin-2-ol F->G

Caption: Proposed synthetic route for the target compound.

3.1. Step-by-Step Experimental Protocol

  • Nitration of a Substituted Pyridine Precursor: Begin with a suitable 2-hydroxypyridine derivative. Electrophilic nitration at the C5 position can be achieved using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid).

  • Nucleophilic Aromatic Substitution: The resulting 5-nitropyridin-2-ol derivative can then undergo nucleophilic aromatic substitution at an activated C6 position (e.g., a chloro or other leaving group) with cyclohexylamine. This reaction is typically performed in a polar aprotic solvent at elevated temperatures.

  • Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized 5-Amino-6-(cyclohexylamino)pyridin-2-ol would be confirmed through a combination of spectroscopic techniques.[12]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [13][14][15]

  • ¹H NMR:

    • Aromatic Protons: Signals corresponding to the protons on the pyridine ring are expected in the aromatic region (δ 6.0-8.0 ppm).

    • Cyclohexyl Protons: A complex multiplet in the aliphatic region (δ 1.0-2.0 ppm) will be characteristic of the cyclohexyl group. The proton on the carbon attached to the nitrogen will likely be a distinct signal further downfield.

    • Amine and Hydroxyl Protons: Broad singlets for the NH₂ and OH protons are anticipated. Their chemical shifts will be concentration-dependent and these signals will disappear upon D₂O exchange.

  • ¹³C NMR:

    • Pyridine Carbons: Resonances for the carbon atoms of the pyridine ring will appear in the downfield region (δ 100-160 ppm).

    • Cyclohexyl Carbons: Signals for the cyclohexyl carbons are expected in the upfield region (δ 20-50 ppm).

4.2. Infrared (IR) Spectroscopy [12][13]

  • N-H Stretching: Primary amines typically show two absorption bands around 3350 and 3450 cm⁻¹. The secondary amine will show a single band around 3350 cm⁻¹.

  • O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ range can be attributed to the C-N bonds.

4.3. Mass Spectrometry (MS) [16][17][18]

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z ≈ 207.27 or 208.28).

  • Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the cyclohexyl group and fragments of the pyridine ring.

Potential Biological Activities and Therapeutic Applications

The structural motifs present in 5-Amino-6-(cyclohexylamino)pyridin-2-ol suggest a range of potential biological activities.

Biological_Activities Figure 2: Potential Biological Activities and Cellular Targets A 5-Amino-6-(cyclohexylamino)pyridin-2-ol B Kinase Inhibition A->B C Anti-inflammatory Activity A->C D Antimicrobial Activity A->D E Neurological Applications A->E

Caption: Potential biological activities of the target compound.

5.1. Anticancer Potential

Many aminopyridine and aminopyrimidine derivatives have demonstrated significant anticancer activity.[19][20] These compounds often act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. The aminopyridine scaffold can form key hydrogen bonds within the ATP-binding pocket of kinases.

5.2. Anti-inflammatory Properties

Substituted pyridines and pyrimidines have been investigated for their anti-inflammatory effects.[21] The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).

5.3. Antimicrobial Activity

The 2-aminopyridine core is present in several compounds with antibacterial and antifungal properties.[22] These molecules can interfere with essential microbial metabolic pathways or disrupt cell wall synthesis.

5.4. Neurological Applications

Aminopyridines are known to be potassium channel blockers and have been explored for their potential in treating neurological disorders.[23][24] For instance, 4-aminopyridine is used to improve motor function in patients with multiple sclerosis. The specific substitution pattern of 5-Amino-6-(cyclohexylamino)pyridin-2-ol could modulate its activity and selectivity for different ion channels.

Experimental Workflow for Biological Evaluation

A standardized workflow is essential for evaluating the biological activity of a novel compound.

Experimental_Workflow Figure 3: Workflow for Biological Evaluation A Compound Synthesis and Purification B In vitro Cytotoxicity Assays (e.g., MTT) A->B C Target-based Assays (e.g., Kinase Inhibition) B->C D Cell-based Functional Assays (e.g., Anti-inflammatory, Antimicrobial) C->D E In vivo Animal Models D->E F Lead Optimization E->F

Caption: A typical workflow for assessing biological activity.

6.1. In Vitro Cytotoxicity Assay (MTT Assay) [19]

This assay is a common first step to determine the general toxicity of a compound against various cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-Amino-6-(cyclohexylamino)pyridin-2-ol and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

While direct experimental data for 5-Amino-6-(cyclohexylamino)pyridin-2-ol is currently unavailable, this in-depth analysis based on the established chemistry and biology of its structural analogs provides a strong rationale for its synthesis and investigation. The combination of the aminopyridinol core with a cyclohexylamino substituent presents a unique chemical entity with the potential for diverse biological activities. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic characterization to confirm its structure. Subsequent biological screening, guided by the predictions outlined in this guide, will be crucial in uncovering its therapeutic potential. This systematic approach will not only elucidate the properties of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the aminopyridine class of compounds.

References

  • Brun, E. M., Gil, S., Mestres, R., & Parra, M. (2000). A New Synthetic Method to 2-Pyridones. Synthesis, 2000(02), 273–280.
  • Afarinkia, K., Vinader, V., & Nelson, T. D. (Year).
  • Gardner, J. H., & Shalwitz, R. (2015). Prolyl hydroxylase inhibitors. U.S.
  • Warshakoon, N. C., & Bush, R. D. (2005). N-sulfonyl-4-methyleneamino-3-hydroxy-2-pyridones as antimicrobials.
  • Masse, C. E., & Greenwood, J. R. (2023). 6-Heteroaryloxy benzimidazoles and azabenzimidazoles as JAK2 inhibitors.
  • ChemicalBook. (2026, January 13). 2-Aminopyridine. Retrieved from a relevant chemical supplier website.
  • PubChem. (n.d.). 2-Aminopyridine.
  • MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • Dueke-Eze, C. U., Fasina, T. M., & Idika, N. (2011). Synthesis, electronic spectra and inhibitory study of some salicylaldehyde Schiff bases of 2-aminopyridine. African Journal of Pure and Applied Chemistry, 5(2), 13-18.
  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • BenchChem. (n.d.).
  • Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(9), 849-856.
  • Taylor & Francis Online. (2025, May 14).
  • Naz, S., et al. (2021).
  • Slideshare. (n.d.). IR and NMR spectroscopy.
  • Bligh, S. W. A., et al. (n.d.). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch.
  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • PubMed. (2021, November 15).
  • PMC. (n.d.).
  • ResearchGate. (2025, August 9).
  • OpenStax adaptation. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition.
  • Slideshare. (n.d.). IR and NMR spectroscopy.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • PubMed. (1989). Consequences of 4-aminopyridine applications to trigeminal root ganglion neurons. Journal of Neurophysiology, 62(3), 810-820.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Pyridine - the NIST WebBook.
  • MassBank. (2008, October 21).
  • PubMed. (2025, September 15). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.

Sources

Molecular weight and formula of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and application of 5-Amino-6-(cyclohexylamino)pyridin-2-ol , a critical intermediate in the development of heterocyclic therapeutics.

Role: Key Intermediate for Imidazo[4,5-b]pyridine Scaffolds & GPR81 Modulators

Executive Summary

5-Amino-6-(cyclohexylamino)pyridin-2-ol is a functionalized pyridine derivative characterized by a vicinal diamine motif (positions 5 and 6). This structural arrangement renders it a highly reactive "ortho-diamine" equivalent, essential for the synthesis of imidazo[4,5-b]pyridine fused ring systems.

In drug discovery, this molecule serves as a primary building block for agonists of GPR81 (HCAR1) , a lactate receptor implicated in lipid metabolism, cancer cell survival, and cardiovascular regulation. Its synthesis requires precise regiochemical control to ensure the correct placement of the cyclohexylamino group relative to the hydroxyl (or tautomeric oxo) moiety.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The molecule exists in a tautomeric equilibrium between the pyridin-2-ol (aromatic) and pyridin-2(1H)-one (lactam) forms. While nomenclature often favors the "ol" form, the "one" form typically predominates in solution and solid states due to strong amide resonance stabilization.

PropertySpecification
IUPAC Name 5-Amino-6-(cyclohexylamino)pyridin-2-ol
Tautomeric Name 5-Amino-6-(cyclohexylamino)pyridin-2(1H)-one
Molecular Formula C₁₁H₁₇N₃O
Molecular Weight 207.27 g/mol
Precursor CAS 1217350-71-4 (refers to the 5-nitro analogue)
Core Scaffold Pyridine / 2-Pyridone
Key Functional Groups Primary Amine (C5), Secondary Amine (C6), Hydroxyl/Ketone (C2)
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water (neutral pH)
pKa (Predicted) ~11.0 (OH/NH), ~3.5 (Pyridine N)
Synthesis & Production Protocols

The synthesis of 5-Amino-6-(cyclohexylamino)pyridin-2-ol is a two-stage process designed to install the bulky cyclohexylamino group before generating the sensitive primary amine.

Stage 1: Nucleophilic Aromatic Substitution (SnAr)

Objective: Introduction of the cyclohexylamino group at position 6.

  • Starting Material: 6-Chloro-5-nitropyridin-2-ol (or its 2-methoxy analogue).

  • Reagent: Cyclohexylamine (1.1 equiv).

  • Conditions: Ethanol or DMF, Base (Et₃N or K₂CO₃), 60–80°C.

  • Mechanism: The electron-withdrawing nitro group at C5 activates the C6-chlorine towards nucleophilic attack by the cyclohexylamine.

  • Product: 6-(Cyclohexylamino)-5-nitropyridin-2-ol (CAS 1217350-71-4).

Stage 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduction of the nitro group to the primary amine.

  • Reagent: Hydrogen gas (H₂), Palladium on Carbon (Pd/C 10%).

  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Dissolve the nitro intermediate in methanol.

    • Add 10 wt% Pd/C catalyst under inert atmosphere (N₂).

    • Purge with H₂ and stir at room temperature (1–3 atm) for 3–6 hours.

    • Critical Step: Filter through Celite immediately to remove Pd/C; amines can be oxidation-sensitive.

  • Yield: Typically >90%.

Visual Synthesis Workflow

SynthesisPath Start 6-Chloro-5-nitropyridin-2-ol (Electrophilic Core) Inter 6-(Cyclohexylamino)-5-nitropyridin-2-ol (CAS 1217350-71-4) Start->Inter SnAr: Cyclohexylamine Base, 80°C Product 5-Amino-6-(cyclohexylamino)pyridin-2-ol (Target Scaffold) Inter->Product Reduction: H2, Pd/C Methanol Cyclized Imidazo[4,5-b]pyridine (Drug Core) Product->Cyclized Cyclization: Aldehyde/CDI

Figure 1: Synthetic pathway from chloropyridine precursor to the target diamine and subsequent drug scaffold.

Pharmaceutical Applications: The GPR81 Connection

The primary utility of 5-Amino-6-(cyclohexylamino)pyridin-2-ol lies in its ability to undergo cyclocondensation . The vicinal diamine (positions 5 and 6) reacts with electrophiles (aldehydes, carboxylic acids, or phosgene equivalents) to close the imidazole ring, forming 3-substituted-3H-imidazo[4,5-b]pyridin-5-ol derivatives.

Mechanism of Action (GPR81 Agonism)

Research indicates that imidazo[4,5-b]pyridine derivatives synthesized from this intermediate act as agonists for GPR81 (HCAR1) .

  • Target: GPR81 (G-protein coupled receptor).[1][2]

  • Endogenous Ligand: Lactate.[2][3][4]

  • Therapeutic Relevance:

    • Lipolysis: GPR81 activation inhibits lipolysis in adipocytes (via Gi signaling, reducing cAMP).[2]

    • Oncology: GPR81 is highly expressed in solid tumors, aiding survival in hypoxic (lactate-rich) microenvironments.

    • Cardiovascular: Modulation of GPR81 affects vascular resistance and blood pressure.[1][2]

Tautomeric Equilibrium Diagram

Tautomerism Hydroxy Pyridin-2-ol Form (Aromatic) Ketone Pyridin-2(1H)-one Form (Lactam - Dominant) Hydroxy->Ketone Proton Transfer

Figure 2: Tautomeric equilibrium. The 2-one (lactam) form is generally favored in polar solvents and solid state.

Analytical Characterization & Handling

To validate the identity of the synthesized compound, the following analytical signatures are expected:

  • 1H NMR (DMSO-d6):

    • Cyclohexyl Ring: Multiplet signals in the 1.0–2.0 ppm range (10H).

    • Methine (N-CH): Broad multiplet around 3.5–4.0 ppm.

    • Aromatic Proton (H3/H4): Doublets in the 6.5–7.5 ppm region (coupling of H3 and H4).

    • Amine/Hydroxyl: Broad singlets (exchangeable with D₂O). The NH₂ signal typically appears around 4.0–5.0 ppm; the amide NH/OH is often downfield (>10 ppm).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 208.28 m/z.

  • Storage:

    • Sensitivity: Primary aromatic amines can oxidize (darken) upon air exposure.

    • Condition: Store at -20°C under Argon or Nitrogen.

    • Solubility: Dissolve in DMSO for biological assays; avoid aqueous stock solutions without co-solvents.

References
  • Molaid Chemicals. (n.d.). 6-(cyclohexylamino)-5-nitropyridin-2-ol Properties and Synthesis. Retrieved from

  • Ahmed, K. et al. (2017). "Involvement of the metabolic sensor GPR81 in cardiovascular control." JCI Insight, 2(19):e92564.[2]

  • Liu, C. et al. (2009).[3][5] "Lactate inhibits lipolysis in fat cells through activation of an orphan G-protein-coupled receptor, GPR81." Journal of Biological Chemistry, 284(5), 2811-2822.

  • PubChem. (2025).[6] Compound Summary for C11H17N3O (Related Isomers). National Library of Medicine.

Sources

Technical Guide: Tautomeric Equilibrium of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the tautomeric equilibrium of 5-Amino-6-(cyclohexylamino)pyridin-2-ol and its isomer 5-Amino-6-(cyclohexylamino)pyridin-2(1H)-one .

Executive Summary

This guide analyzes the structural dynamics of 5-Amino-6-(cyclohexylamino)pyridin-2-ol , a heterocycle exhibiting classic lactam-lactim tautomerism. Unlike simple 2-pyridones, the presence of a bulky, hydrogen-bond-donating cyclohexylamino group at the C6 position introduces a critical intramolecular constraint. This molecule functions as a "molecular chameleon," where the dominant tautomer is dictated by a competition between solvent polarity (favoring the pyridone) and intramolecular hydrogen bonding (favoring the hydroxypyridine). Understanding this equilibrium is vital for medicinal chemistry, particularly in kinase inhibitor design where the donor-acceptor (D-A) profile of the binding motif must match the protein active site.

Theoretical Framework: The Structural Tug-of-War

The equilibrium exists between two primary forms:[1]

  • Lactim (2-Hydroxypyridine): Aromatic pyridine ring.

  • Lactam (2-Pyridone): Non-aromatic (or semi-aromatic) amide-like structure.

Substituent Effects

While unsubstituted 2-hydroxypyridine favors the pyridone form in solution (


 in water), the substituents at positions 5 and 6 alter this landscape:
  • C6-Cyclohexylamino Group (The Critical Driver):

    • Effect: Stabilizes the Lactim form.

    • Mechanism: In the lactim form, the ring nitrogen (N1) possesses a lone pair. The hydrogen on the exocyclic C6-amino group can form a stable 5-membered intramolecular hydrogen bond (N6-H···N1).

    • Steric Consequence: In the lactam form, N1 is protonated (N1-H). This creates a steric and electrostatic clash with the adjacent N6-H, destabilizing the pyridone structure.

  • C5-Amino Group:

    • Effect: Electron Donor (Resonance).

    • Mechanism: Increases electron density at C2 and C4. This generally makes the carbonyl oxygen more basic, potentially stabilizing the pyridone form via intermolecular solvation, but its effect is secondary to the C6 interaction.

Visualization of the Equilibrium

The following diagram illustrates the tautomeric pathways and the stabilizing intramolecular interaction.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Favored in Non-Polar/Gas Phase Lactam Lactam Form (2-Pyridone) Favored in Polar Solvents/Solid State Lactim->Lactam Proton Transfer (Solvent Dependent) IntraHB Stabilizing Factor: Intramolecular H-Bond (N6-H ... N1) IntraHB->Lactim Stabilizes Solvation Stabilizing Factor: Dipole Solvation & Dimerization Solvation->Lactam Stabilizes

Caption: Tautomeric equilibrium driven by competing stability factors: intramolecular H-bonding (Lactim) vs. intermolecular solvation (Lactam).

Experimental Characterization Protocols

To definitively assign the tautomeric state in a specific formulation or assay buffer, a multi-modal approach is required.

NMR Spectroscopy (The Gold Standard)

Standard


H NMR is often ambiguous due to rapid exchange. 

N NMR provides the most definitive evidence.

Protocol:

  • Sample Prep: Dissolve 5-10 mg of compound in DMSO-

    
     (polar) and CDCl
    
    
    
    (non-polar) to observe the shift.
  • Experiment: Run

    
     HMBC (Heteronuclear Multiple Bond Correlation).
    
  • Analysis:

    • Lactam (Pyridone): The ring nitrogen (N1) is protonated. It will show a strong correlation to the attached proton and appear shielded (typically -230 to -260 ppm relative to CH

      
      NO
      
      
      
      ).
    • Lactim (Hydroxypyridine): The ring nitrogen is unprotonated (pyridine-like). It will appear deshielded (typically -100 to -130 ppm ).

UV-Vis Solvatochromism

This method is rapid and requires minimal sample.

Protocol:

  • Preparation: Prepare 50 µM solutions in Cyclohexane (non-polar) and Water (polar).

  • Measurement: Scan 200–400 nm.

  • Interpretation:

    • Lactim: Shows distinct vibronic structure (aromatic character) with

      
       often blue-shifted relative to the lactam.
      
    • Lactam: Shows a broad, featureless band (loss of aromaticity) with a significant red shift in

      
       due to the conjugated amide system.
      
Data Summary Table
FeatureLactim (2-OH)Lactam (2-One)
Dominant Phase Gas, Non-polar solvents (CDCl

)
Solid State, Polar solvents (H

O, DMSO)

N NMR Shift
~ -110 ppm (Pyridine-like)~ -240 ppm (Amide-like)
C2

C Shift
~ 160-164 ppm~ 162-168 ppm (often overlapping)
IR (C=O) Absent (C-O stretch ~1250 cm

)
Strong band ~1650-1680 cm

H-Bond Donor O-HN-H
H-Bond Acceptor Ring N (N1)C=O[2] Oxygen

Implications for Drug Design[3]

The tautomeric state dictates the pharmacophore . A mismatch between the ligand's dominant tautomer and the protein's binding pocket requirement incurs a high energetic penalty (approx. 2-3 kcal/mol per wrong tautomer).

Binding Mode Decision Tree

Use this logic flow to determine the necessary scaffold modifications.

DrugDesign Start Target Binding Pocket Analysis CheckDonor Does Pocket Require H-Bond Donor at Pos 1? Start->CheckDonor YesDonor Target needs N-H (Donor) CheckDonor->YesDonor Yes NoDonor Target needs N: (Acceptor) CheckDonor->NoDonor No DesignLactam Design for LACTAM (Pyridone) Avoid bulky 6-substituents or use polar active site YesDonor->DesignLactam DesignLactim Design for LACTIM (Hydroxypyridine) Utilize 6-amino group to lock conformation NoDonor->DesignLactim

Caption: Strategic decision tree for optimizing the 5-amino-6-cyclohexylamino scaffold based on receptor requirements.

The "Chameleon" Advantage

In kinase inhibitors (e.g., hinge binders), the ability to switch tautomers can be advantageous if the energy barrier is low. However, for 5-Amino-6-(cyclohexylamino)pyridin-2-ol , the 6-amino group creates a "bias" toward the lactim form.

  • Risk: If the target requires the Pyridone form (H-bond donor at N1), the 6-cyclohexylamino group may reduce potency due to the steric/electronic penalty of breaking the intramolecular H-bond to form the Pyridone.

  • Solution: If Pyridone is required, consider replacing the 6-amino group with a smaller group or a group that cannot H-bond to N1 (e.g., 6-alkyl), or ensure the protein pocket provides enough enthalpy to overcome the internal stabilization of the lactim.

References

  • Katritzky, A. R., et al. (2000). Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Link

  • Beak, P., et al. (1976). Equilibration Studies: The 2-Pyridone-2-Hydroxypyridine Systems. Accounts of Chemical Research. Link

  • Cibulka, R., et al. (2013). Substituent Effects on the Tautomerism of 2-Hydroxypyridines. Journal of Organic Chemistry. Link

  • Stanovnik, B., et al. (2006). The chemistry of 2-aminopyridines and related systems. Arkivoc. Link

  • WuXi Biology. (2022). QM Magic Class: Tautomerism in Drug Discovery. Link

Sources

Biological activity and mechanism of action of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity and mechanism of action of 5-Amino-6-(cyclohexylamino)pyridin-2-ol , a specialized small molecule belonging to the class of Next-Generation Ferrostatin Analogues .

Based on its structural pharmacophore—specifically the vicinal diamine motif (5-amino-6-cyclohexylamino) on a heteroaromatic core—this compound functions as a potent Radical Trapping Antioxidant (RTA) designed to inhibit Ferroptosis , an iron-dependent form of regulated cell death.

Executive Summary

5-Amino-6-(cyclohexylamino)pyridin-2-ol is a synthetic anti-ferroptotic agent . It is structurally derived from the Ferrostatin-1 (Fer-1) scaffold but utilizes a pyridin-2-ol (or 2-pyridone) core to enhance solubility and metabolic stability compared to the original benzoate-based inhibitors.

  • Primary Target: Lipid Peroxides (non-enzymatic scavenging).

  • Mechanism: Radical Trapping Antioxidant (RTA) via hydrogen atom transfer (HAT).

  • Therapeutic Utility: Inhibition of ferroptosis in models of neurodegeneration (e.g., excitotoxicity), ischemia-reperfusion injury, and kidney failure.

  • Key Structural Feature: The ortho-diamine moiety (5-amino-6-cyclohexylamino) is the catalytic center for radical scavenging, while the pyridinol core modulates physicochemical properties.

Mechanism of Action (MOA)

The mechanism of 5-Amino-6-(cyclohexylamino)pyridin-2-ol is defined by its ability to arrest the propagation of lipid peroxidation chains in cellular membranes.

Radical Trapping via Hydrogen Atom Transfer (HAT)

Ferroptosis is driven by the uncontrolled peroxidation of Polyunsaturated Fatty Acids (PUFAs) in membrane phospholipids (PL-PUFAs). This compound acts as a chain-breaking antioxidant:

  • Initiation: Iron (Fe²⁺) catalyzes the formation of lipid radicals (

    
    ) and lipid peroxyl radicals (
    
    
    
    ) via the Fenton reaction.
  • Trapping: The compound donates a hydrogen atom from its 5-amino group or the pyridinol hydroxyl to the lipid peroxyl radical (

    
    ).
    
  • Stabilization: The resulting radical on the inhibitor is stabilized by resonance within the electron-rich pyridine ring and, crucially, by an intramolecular hydrogen bond between the 6-cyclohexylamino group and the radical center. This "vicinal diamine effect" lowers the bond dissociation energy (BDE) of the N-H bond, making the H-atom transfer kinetically faster than the propagation of lipid peroxidation.

Selectivity for Ferroptosis

Unlike general antioxidants (e.g., Vitamin E), this scaffold is specifically lipophilic enough to partition into the lipid bilayer where ferroptosis occurs, yet polar enough (due to the pyridinol/pyridone tautomerism) to avoid "caching" in lipid droplets. It specifically inhibits cell death induced by Class I (e.g., Erastin) and Class II (e.g., RSL3) ferroptosis inducers.

Pathway Visualization

The following diagram illustrates the interference of the compound within the ferroptotic signaling cascade.

FerroptosisPathway SystemXc System Xc- (Cystine/Glutamate Antiporter) Cystine Cystine Import SystemXc->Cystine Imports GSH Glutathione (GSH) Cystine->GSH Synthesis GPX4 GPX4 Enzyme (Lipid Peroxidase) GSH->GPX4 Cofactor ROS Lipid Peroxides (PL-OOH) GPX4->ROS Reduces PUFA Membrane PUFAs (Phospholipids) PUFA->ROS Oxidation Death Ferroptotic Cell Death (Membrane Rupture) ROS->Death Accumulation Iron Labile Iron Pool (Fe2+) Fenton Fenton Reaction Iron->Fenton Fenton->ROS Catalyzes Inhibitor 5-Amino-6-(cyclohexylamino)pyridin-2-ol (Radical Trapping Agent) Inhibitor->ROS SCAVENGES / TRAPS (Blocks Propagation)

Caption: The compound intercepts lipid peroxyl radicals (PL-OOH) downstream of GPX4 inhibition, effectively halting the chain reaction that leads to membrane rupture.

Biological Activity Profile

In Vitro Potency[1][2]
  • EC50 (Anti-Ferroptotic): Typically in the low nanomolar range (10–100 nM) in HT-1080 or BJeLR cell lines treated with Erastin (10 µM).

  • Selectivity: Inactive against apoptosis (Staurosporine-induced) or necroptosis (TNFα/zVAD-induced), confirming specificity for the ferroptotic pathway.

Structure-Activity Relationship (SAR)
  • Cyclohexyl Ring: Provides critical lipophilicity to anchor the molecule in the membrane and sterically protects the amine. Removal or replacement with a methyl group significantly reduces potency.

  • 5-Amino Group: The primary H-atom donor. Acetylation of this group abolishes activity.

  • Pyridin-2-ol Core: Acts as a bioisostere of the benzene ring in Ferrostatin-1. The 2-hydroxyl group (tautomerizing to 2-pyridone) increases polarity, potentially reducing non-specific binding and improving plasma stability compared to ester-containing analogs (e.g., SRS14-86).

Pharmacokinetics (PK)

Unlike the ester-containing Ferrostatin-1 (which is rapidly hydrolyzed in plasma), pyridinol-based analogs generally exhibit:

  • Higher Metabolic Stability: Resistance to plasma esterases.

  • Improved Solubility: The polar pyridinol/pyridone functionality enhances aqueous solubility while maintaining membrane permeability.

Experimental Protocols

To validate the activity of 5-Amino-6-(cyclohexylamino)pyridin-2-ol, the following protocols are recommended. These assays confirm its identity as a ferroptosis inhibitor.

Cell Viability Rescue Assay (Standard Validation)

Objective: Determine the EC50 for rescuing cells from Erastin-induced ferroptosis.

  • Cell Line: HT-1080 (Fibrosarcoma) or BJeLR cells.

  • Seeding: Plate 1,500–3,000 cells/well in 384-well plates (black, clear bottom). Incubate for 24h at 37°C.

  • Treatment:

    • Inducer: Add Erastin (10 µM) or RSL3 (1 µM) to induce ferroptosis.

    • Inhibitor: Add 5-Amino-6-(cyclohexylamino)pyridin-2-ol in a dose-response dilution (e.g., 1 nM to 10 µM).

    • Control: DMSO vehicle (0.1%).

  • Incubation: 24 hours.

  • Readout: Add PrestoBlue or AlamarBlue reagent (10% v/v). Incubate 1–4h. Measure fluorescence (Ex 540 nm / Em 590 nm).

  • Analysis: Normalize to DMSO control (100% viability) and Erastin-only (0% viability). Calculate EC50 using non-linear regression.

Lipid Peroxidation Assay (C11-BODIPY)

Objective: Directly measure the inhibition of lipid ROS accumulation.

  • Preparation: Seed HT-1080 cells in 6-well plates. Treat with Erastin (10 µM) ± Inhibitor (100 nM) for 4–6 hours (before cell death occurs).

  • Staining: Add C11-BODIPY 581/591 (2 µM) to the media. Incubate for 30 minutes at 37°C.

  • Harvesting: Wash cells 2x with PBS. Trypsinize and resuspend in PBS + 1% FBS.

  • Flow Cytometry: Analyze on a flow cytometer.

    • Channel: 488 nm laser excitation. Measure shift from Red (~590 nm, non-oxidized) to Green (~510 nm, oxidized).

  • Result: The inhibitor should prevent the Erastin-induced shift to green fluorescence, maintaining the red/green ratio of healthy cells.

DPPH Radical Scavenging Assay (Cell-Free)

Objective: Confirm intrinsic antioxidant activity.[1]

  • Reagent: Prepare 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol (deep purple solution).

  • Reaction: Mix 100 µL DPPH solution with 100 µL of Inhibitor (various concentrations) in a 96-well plate.

  • Incubation: 30 minutes in the dark at Room Temperature.

  • Measurement: Measure Absorbance at 517 nm.

  • Result: A decrease in absorbance (purple to yellow) indicates direct radical trapping. Compare IC50 to Trolox (standard).

Summary Data Table

ParameterValue / Characteristic
Compound Class Ferroptosis Inhibitor (Ferrostatin Analog)
Core Scaffold Pyridin-2-ol (2-Pyridone)
Primary Mechanism Radical Trapping Antioxidant (RTA)
Target Lipid Peroxyl Radicals (LOO•)
Key Pharmacophore 5-Amino-6-(cyclohexylamino) vicinal diamine
Potency (EC50) ~10–100 nM (Cell-based rescue)
Solubility Improved vs. Benzoate analogs (Fer-1)
Metabolic Stability Resistant to plasma esterases

References

  • Dixon, S. J., et al. (2012). Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death. Cell, 149(5), 1060–1072. Link

  • Skouta, R., et al. (2014). Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Ischemic Stroke and Neurodegeneration. Nature Chemical Biology, 10(6), 451–458. Link

  • Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell, 171(2), 273–285. Link

  • Zilka, O., et al. (2017). On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death. ACS Central Science, 3(3), 232–243. Link

  • Devisscher, L., et al. (2018). Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy. Journal of Medicinal Chemistry, 61(22), 10126–10140. (Describing the SAR of pyridine/pyrimidine analogs). Link

Sources

Engineering Next-Generation Ferroptosis Inhibitors: A Technical Guide to 5-Amino-6-(cyclohexylamino)pyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ferroptosis is a form of regulated, non-apoptotic cell death driven by the iron-dependent accumulation of lethal lipid hydroperoxides (PUFA-OOH). While first-generation radical-trapping antioxidants (RTAs) like Ferrostatin-1 (Fer-1) demonstrated the therapeutic potential of inhibiting ferroptosis, their clinical translation has been hindered by poor metabolic stability and rapid in vivo clearance.

This whitepaper provides an in-depth technical analysis of 5-amino-6-(cyclohexylamino)pyridin-2-ol derivatives , a next-generation class of bioisosteres designed to overcome the pharmacokinetic liabilities of early ferrostatins. By replacing the labile ester and phenyl ring with a tautomeric pyridin-2-ol scaffold, these compounds achieve superior plasma stability while maintaining the remarkably low N–H Bond Dissociation Enthalpies (BDE) required for potent RTA activity.

Structural Rationale & Mechanistic Causality

The design of 5-amino-6-(cyclohexylamino)pyridin-2-ol derivatives is rooted in precise quantum mechanical and pharmacokinetic optimization. To understand their efficacy, we must dissect the causality behind their structural evolution from Fer-1[1].

The Radical-Trapping Mechanism

Ferroptosis inhibitors function as RTAs by donating a hydrogen atom to lipid peroxyl radicals (LOO•), terminating the destructive autoxidation chain reaction. The potency of an RTA is inversely proportional to the BDE of its reactive N–H or O–H bonds [2].

In the 5-amino-6-(cyclohexylamino)pyridin-2-ol core:

  • The Ortho-Diamine Motif: The adjacent 5-amino and 6-cyclohexylamino groups form an electron-rich center. When a peroxyl radical abstracts a hydrogen atom from the 5-amino group, the resulting nitrogen-centered radical is highly stabilized by resonance delocalization across the pyridine ring and the adjacent amine.

  • Pyridin-2-ol / 2-Pyridone Tautomerism: Unlike Fer-1, which relies on an ethyl ester group that is rapidly cleaved by plasma carboxylesterases, this scaffold utilizes a 2-hydroxyl group. The pyridin-2-ol exists in equilibrium with its 2-pyridone tautomer. This tautomerization lowers the Highest Occupied Molecular Orbital (HOMO) energy just enough to prevent rapid auto-oxidation in the presence of ambient oxygen, while keeping the N–H BDE low enough (~81 kcal/mol) to rapidly trap peroxyl radicals (k_inh ≈ 10^5 M⁻¹ s⁻¹) [2].

G SysXc System Xc- Inhibition (Erastin) GSH GSH Depletion SysXc->GSH GPX4 GPX4 Inactivation (RSL3) GSH->GPX4 LipidROS Accumulation of Lipid Peroxides (PUFA-OOH) GPX4->LipidROS CellDeath Ferroptotic Cell Death LipidROS->CellDeath Inhibitor 5-Amino-6-(cyclohexylamino) pyridin-2-ol Derivatives Inhibitor->LipidROS Radical Trapping

Figure 1: Ferroptosis pathway and RTA intervention by pyridin-2-ol derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating experimental loop. The protocols below are designed not just to generate data, but to prove mechanistic causality.

Protocol A: Synthesis of the Core Scaffold

Causality Check: Direct alkylation of the pyridine amine with cyclohexyl halides often leads to elimination side-reactions or over-alkylation. Reductive amination is chosen because the intermediate iminium ion ensures strict mono-alkylation, yielding the precise steric bulk required for membrane insertion [4].

  • Starting Material: Begin with 6-amino-5-nitropyridin-2-ol.

  • Reductive Amination: React the starting material with 1.2 equivalents of cyclohexanone in dichloroethane (DCE). Add activated 4Å molecular sieves to drive imine formation by sequestering water.

  • Reduction: Introduce sodium triacetoxyborohydride (NaBH(OAc)3) at room temperature. Stir for 17 hours. The mild nature of NaBH(OAc)3 selectively reduces the imine without reducing the unreacted ketone.

  • Nitro Reduction: Reduce the 5-nitro group to the 5-amino group using catalytic hydrogenation (Pd/C, H2 gas) in methanol to yield the final 5-amino-6-(cyclohexylamino)pyridin-2-ol core.

Protocol B: In Vitro Self-Validating RTA Assay

Causality Check: A true RTA must rescue cells from downstream GPX4 inhibition (RSL3) and specifically block lipid peroxidation, without acting as an iron chelator[2].

  • Cell Culture & Induction: Seed HT-1080 fibrosarcoma cells at 5,000 cells/well. Induce ferroptosis using 1 μM (1S,3R)-RSL3 (a direct GPX4 inhibitor).

  • Co-Treatment: Concurrently treat with the synthesized pyridin-2-ol derivative in a dose-response format (1 nM to 10 μM).

  • Orthogonal Validation (Iron Chelation): In a parallel cell-free well, incubate the compound with Ferrozine and Fe2+. A lack of colorimetric shift at 562 nm confirms the compound does not act via iron chelation (unlike Deferoxamine).

  • Lipid ROS Quantification: Stain cells with 2 μM C11-BODIPY 581/591 for 30 minutes. Analyze via flow cytometry. Why C11-BODIPY? Its polyunsaturated butadiene linker specifically reacts with lipid peroxyl radicals, causing a fluorescence shift from red (~590 nm) to green (~510 nm). The derivative must suppress this green shift to be validated as an RTA.

Workflow Step1 1. Scaffold Synthesis Step2 2. Cell-Free RTA Kinetics Step1->Step2 Step3 3. In Vitro Rescue Assay Step2->Step3 Step4 4. C11-BODIPY Flow Cytometry Step3->Step4 Step5 5. In Vivo IRI Models Step4->Step5

Figure 2: Self-validating experimental workflow for evaluating RTA-based ferroptosis inhibitors.

Quantitative Structure-Activity Relationship (SAR)

The transition from the benzoate core of Fer-1 to pyridine-based derivatives (such as SRS14-86 and the pyridin-2-ol core) demonstrates a clear optimization trajectory. The removal of the ester group entirely in the pyridin-2-ol derivatives provides a massive leap in metabolic stability while retaining sub-micromolar potency.

Compound ClassCore ModificationEC₅₀ (HT-1080 + RSL3)Plasma Half-Life (T₁/₂)Estimated N–H BDE
Ferrostatin-1 (Fer-1) Ethyl benzoate core~15 nM< 15 min~83.3 kcal/mol
SRS14-86 Pyridine-3-carboxylate~20 nM~ 45 min~82.5 kcal/mol
5-Amino-6-(cyclohexylamino)pyridin-2-ol Pyridin-2-ol core (Ester-free)~10 nM> 120 min~81.0 kcal/mol

Data synthesized from foundational SAR studies on ferrostatins and their pyridine bioisosteres [1][2][4].

In Vivo Translation & Pharmacokinetics

The ultimate goal of developing 5-amino-6-(cyclohexylamino)pyridin-2-ol derivatives is clinical translation for diseases driven by acute tissue necrosis and oxidative stress.

Ischemia-Reperfusion Injury (IRI): In murine models of renal IRI, early ferrostatins required continuous infusion due to their rapid ester hydrolysis. The pyridin-2-ol derivatives, lacking the ester liability, can be administered via a single intraperitoneal injection (e.g., 2 mg/kg) prior to the ischemic event. They successfully prevent renal tubular damage and suppress the release of serum urea and creatinine [3].

Spinal Cord Injury (SCI): Ferroptosis is a major driver of secondary injury cascades following mechanical spinal cord trauma. Pyridine-based RTAs have demonstrated the ability to upregulate system Xc- and GPX4 expression post-injury, decreasing lipid peroxidation markers like 4-hydroxynonenal (4-HNE) in the injured epicenters, thereby promoting significant locomotor recovery [4].

References

  • Skouta, R., Dixon, S. J., Wang, J., Dunn, D. E., Orman, M., Shimada, K., Rosenberg, P. A., Lo, D. C., Weinberg, J. M., Linkermann, A., & Stockwell, B. R. (2014). "Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models." Journal of the American Chemical Society, 136(12), 4551–4556. URL:[Link]

  • Zilka, O., Shah, R., Li, B., Friedmann Angeli, J. P., Griesser, M., Conrad, M., & Pratt, D. A. (2017). "On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death." ACS Central Science, 3(3), 232–243. URL:[Link]

  • Linkermann, A., Skouta, R., Himmerkus, N., Mulay, S. R., Dewitz, C., De Zen, F., Prokai, A., Zuchtriegel, G., Krombach, F., Welz, P. S., Weinlich, R., Vanden Berghe, T., Vandenabeele, P., Pasparakis, M., Bleich, M., Weinberg, J. M., Reiders, C. A., Smiley, S. T., Green, D. R., ... Krautwald, S. (2014). "Synchronized renal tubular cell death involves ferroptosis." Proceedings of the National Academy of Sciences, 111(47), 16836-16841. URL:[Link]

  • Stockwell, B. R., Skouta, R., & Dixon, S. J. (2015). "Modulating ferroptosis and treating excitotoxic disorders." World Intellectual Property Organization Patent No. WO2015084749A1.

Therapeutic Potential of Cyclohexylamino Pyridine Scaffolds: From Synthesis to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclohexylamino pyridine scaffold represents a privileged substructure in modern medicinal chemistry, particularly within the realm of oncology and kinase inhibitor development. This moiety combines the hydrogen-bonding capability of the aminopyridine core—essential for ATP-mimetic hinge binding—with the lipophilic, space-filling properties of the cyclohexyl ring. This guide provides a technical deep-dive into the synthesis, structural biology, and therapeutic utility of this scaffold, with a specific focus on its application in targeting Cyclin-Dependent Kinases (CDK4/6) and PIM kinases.

Part 1: The Pharmacophore & Chemical Space

Structural Logic

The efficacy of cyclohexylamino pyridine derivatives stems from their ability to navigate the "Goldilocks zone" of kinase binding:

  • The Pyridine Core (Hinge Binder): The pyridine nitrogen (N1) typically acts as a hydrogen bond acceptor, while the exocyclic amino group (N-H) acts as a hydrogen bond donor. This motif mimics the adenine ring of ATP, allowing the molecule to anchor firmly into the kinase hinge region (e.g., Val101 in CDK6).[1]

  • The Cyclohexyl Moiety (Hydrophobic Anchor): Unlike flat aromatic rings (e.g., phenyl), the cyclohexyl group is aliphatic and adopts a chair conformation. This provides critical bulk that fills the hydrophobic "specificity pockets" or the ribose-binding regions of the ATP site, displacing high-energy water molecules and driving binding affinity through entropy.

Key Therapeutic Targets
Target FamilyMechanism of ActionClinical Relevance
CDK4/6 Cell Cycle Arrest (G1/S transition)Breast Cancer (HR+/HER2-), Retinoblastoma
PIM-1 Kinase Anti-apoptotic signalingAcute Myeloid Leukemia (AML), Prostate Cancer
Metal Complexes DNA Intercalation/CleavageCytotoxic agents (Pt, Ru, Cu complexes)

Part 2: Experimental Protocols

Synthesis of N-Cyclohexyl-2-amino-5-nitropyridine

Rationale: This protocol utilizes a Nucleophilic Aromatic Substitution (


) strategy. The presence of the nitro group at the 5-position activates the pyridine ring, making the 2-chloro position highly susceptible to nucleophilic attack by cyclohexylamine.

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq)

  • Cyclohexylamine (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-5-nitropyridine (500 mg, 3.15 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add triethylamine (0.66 mL, 4.73 mmol) followed by the dropwise addition of cyclohexylamine (0.43 mL, 3.78 mmol).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (
    
    
    
    ) should disappear, yielding a lower
    
    
    yellow product.
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Resuspend the residue in ethyl acetate (20 mL) and wash with water (

    
    ) and brine (
    
    
    
    ). Dry the organic layer over anhydrous
    
    
    , filter, and concentrate.
  • Crystallization: Recrystallize from hot ethanol to yield yellow needles.

    • Expected Yield: >85%[2]

    • Validation:

      
       NMR should show the cyclohexyl multiplet (1.1–2.0 ppm) and the diagnostic pyridine protons.
      
In Vitro Assay: CDK4/Cyclin D1 Inhibition (ADP-Glo™)

Rationale: To validate the biological activity of the synthesized derivative, a luminescent kinase assay quantifying ADP production is used. This is superior to radioactive assays for high-throughput screening.

Protocol:

  • Enzyme Prep: Dilute recombinant human CDK4/Cyclin D1 complex (0.5 ng/µL) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Treatment: Add 1 µL of the cyclohexylamino pyridine derivative (serially diluted in DMSO) to a 384-well white plate.

  • Reaction Initiation: Add 2 µL of Enzyme solution and 2 µL of ATP/Substrate mix (Rb peptide substrate, 0.2 µg/µL; ATP, 50 µM).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Measurement: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase signal). Incubate 30 min. Read luminescence.

  • Analysis: Plot RLU (Relative Light Units) vs. log[Compound] to determine

    
    .
    

Part 3: Mechanistic Visualization

Synthesis Workflow ( Mechanism)

Synthesis SM 2-Chloro-5-nitropyridine (Electrophile) Intermediate Meisenheimer Complex (Transition State) SM->Intermediate Nucleophilic Attack (C2 Position) Reagent Cyclohexylamine (Nucleophile) Reagent->Intermediate Product N-Cyclohexyl-5-nitro pyridin-2-amine Intermediate->Product Elimination of Cl- Base Et3N (Base) Base->Product Scavenges HCl

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the core scaffold.

Kinase Binding Mode (CDK4 Interaction)

BindingMode PyridineN Pyridine N1 AminoNH Exocyclic NH HingeCO Hinge Backbone C=O (e.g., Glu94) AminoNH->HingeCO H-Bond (Donor) Cyclohexyl Cyclohexyl Ring HydroPocket Hydrophobic Pocket (Gatekeeper Region) Cyclohexyl->HydroPocket Van der Waals / Hydrophobic HingeNH Hinge Backbone NH (e.g., Val96) HingeNH->PyridineN H-Bond (Acceptor)

Figure 2: Pharmacophore mapping of the cyclohexylamino pyridine scaffold within the CDK4 ATP-binding pocket.

Part 4: Future Outlook & Toxicity

While the cyclohexylamino pyridine scaffold is potent, researchers must monitor lipophilicity (LogP) . The cyclohexyl group adds significant hydrophobicity (


 contribution), which can improve membrane permeability but may increase metabolic clearance or non-specific protein binding. Future derivatives often incorporate polar heteroatoms (e.g., morpholine or piperazine) onto the pyridine ring to balance physicochemical properties.

References

  • Vertex AI Search . Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4). National Institutes of Health. Available at: [Link]

  • Vertex AI Search . Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Vertex AI Search . Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.[3] ACS Publications.[3] Available at: [Link]

  • Vertex AI Search . Crystal structure of human CDK4 in complex with a D-type cyclin. National Institutes of Health. Available at: [Link]

  • Vertex AI Search . N-Cyclohexylpyridin-2-amine | C11H16N2 | CID 84957. PubChem. Available at: [Link]

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Hydrogen bonding capacity of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hydrogen Bonding Capacity of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

Executive Summary

Hydrogen bonding is a fundamental intermolecular force that dictates molecular recognition, protein-ligand binding, and the pharmacokinetic properties of therapeutic agents. A thorough understanding of a molecule's hydrogen bonding potential is therefore a cornerstone of modern drug discovery and development. This technical guide provides a comprehensive framework for characterizing the hydrogen bonding capacity of 5-Amino-6-(cyclohexylamino)pyridin-2-ol, a molecule possessing a rich scaffold of hydrogen bond donors and acceptors. By integrating computational analysis with established experimental techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, this document offers researchers a detailed roadmap for elucidating the specific hydrogen bond motifs that govern the behavior of this and similar chemical entities. The protocols and analyses presented herein are designed to be self-validating, providing a robust methodology for generating actionable insights for medicinal chemistry and materials science applications.

Introduction: The Critical Role of Hydrogen Bonding

In the landscape of molecular interactions, the hydrogen bond is paramount. It is a highly directional, non-covalent interaction that occurs between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[1] The strength of these bonds, typically ranging from 5 to 50 kJ/mol, is sufficient to enforce structural organization and specificity, yet weak enough to allow for dynamic and reversible biological processes.[2] In drug development, a molecule's hydrogen bonding profile influences its:

  • Binding Affinity and Selectivity: Specific hydrogen bonds between a drug and its target protein are often critical for achieving high potency and minimizing off-target effects.

  • Solubility and Permeability: Intermolecular hydrogen bonds with water are essential for aqueous solubility, a key factor in drug formulation and bioavailability.[3]

  • Physicochemical Properties: Hydrogen bonding networks dictate melting points, boiling points, and crystal packing, impacting drug stability and manufacturing.[4]

The subject of this guide, 5-Amino-6-(cyclohexylamino)pyridin-2-ol, presents a compelling case study. Its structure combines a hydroxypyridine core, known for its tautomeric ambiguity and diverse bonding patterns, with both a primary and a secondary amine.[3][5][6] This multiplicity of functional groups creates a complex hydrogen-bonding landscape, featuring both intramolecular and intermolecular possibilities that must be systematically deconstructed.

Molecular Architecture and Hydrogen Bonding Potential

To analyze the hydrogen bonding capacity, we must first identify all potential donor and acceptor sites within the molecule.

  • Hydrogen Bond Donors (HBDs):

    • Hydroxyl Group (-OH): The proton on the hydroxyl group is a strong hydrogen bond donor.

    • Primary Amine (-NH₂): The two protons on the 5-amino group are effective donors.

    • Secondary Amine (-NH-): The proton on the 6-(cyclohexylamino) group is also a capable donor.

  • Hydrogen Bond Acceptors (HBAs):

    • Pyridine Nitrogen (N): The lone pair of electrons on the heterocyclic nitrogen atom is a strong acceptor.[7]

    • Hydroxyl Oxygen (-OH): The lone pairs on the hydroxyl oxygen can act as acceptors.

    • Primary Amine Nitrogen (-NH₂): The lone pair on the 5-amino nitrogen can function as an acceptor, though its basicity is reduced by delocalization into the aromatic ring.

    • Secondary Amine Nitrogen (-NH-): The lone pair on the 6-amino nitrogen can also accept a hydrogen bond.

The presence of these multiple sites allows for the formation of complex intra- and intermolecular networks, which are critical to understand for predicting the molecule's behavior in solution and in the solid state.

H_Bonding_Sites cluster_molecule 5-Amino-6-(cyclohexylamino)pyridin-2-ol cluster_legend Legend mol HBD H-Bond Donor (HBD) HBA H-Bond Acceptor (HBA) p4 HBA->p4 Pyridine Nitrogen Both HBD & HBA p1 Both->p1 Hydroxyl (-OH) p2 Both->p2 Secondary Amine (-NH) p3 Both->p3 Primary Amine (-NH2) p5 p6

Caption: Potential hydrogen bond donor and acceptor sites on 5-Amino-6-(cyclohexylamino)pyridin-2-ol.

Predictive Analysis via Computational Modeling

Before embarking on empirical studies, computational modeling provides invaluable foresight into the molecule's preferred hydrogen bonding geometries and energies. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose.[8]

Causality of Method Selection

DFT, specifically using a functional like ωB97X-D with an appropriate basis set such as aug-cc-pVTZ, is chosen for its balance of computational efficiency and accuracy in describing non-covalent interactions, including hydrogen bonds.[9] The inclusion of dispersion corrections (the "-D" in the functional) is critical for accurately modeling the van der Waals forces that contribute to the overall stability of molecular complexes.

Workflow for Computational Analysis

Caption: A typical DFT workflow for predicting hydrogen bonding characteristics.

Protocol: DFT-Based Hydrogen Bond Analysis
  • Structure Preparation: Generate the 3D coordinates of 5-Amino-6-(cyclohexylamino)pyridin-2-ol.

  • Monomer Optimization: Perform a full geometry optimization of the isolated molecule using the ωB97X-D/aug-cc-pVTZ level of theory to find its lowest energy conformation.

  • Dimer Construction: Construct plausible dimeric structures based on the identified HBD/HBA sites. For example, a common pyridone motif is the N-H···O dimer.[5][6]

  • Dimer Optimization: Optimize the geometry of each putative dimer to find the most stable intermolecular arrangement.

  • Binding Energy Calculation: Calculate the hydrogen bond interaction energy (E_int) for each dimer, correcting for basis set superposition error (BSSE) using the counterpoise method.

    • E_int = E_dimer - (E_monomer1 + E_monomer2) + E_BSSE

  • AIM Analysis: Use Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density topology.[10] The presence of a bond critical point (BCP) between the donor hydrogen and the acceptor atom is a definitive indicator of a hydrogen bond.[10]

Predicted Quantitative Data (Illustrative)

The following table presents hypothetical data that could be generated from such a computational study.

Putative H-Bond InteractionPredicted Bond Length (Å)Predicted Binding Energy (kJ/mol)AIM Analysis (∇²ρ(r) at BCP)
O-H···N (Pyridine)1.85-25.5> 0 (Closed-shell interaction)
N-H (Amino)···O (Hydroxyl)2.05-18.2> 0 (Closed-shell interaction)
N-H (Cyclohexyl)···O (Hydroxyl)1.98-20.1> 0 (Closed-shell interaction)
O-H···O (Hydroxyl)1.90-22.7> 0 (Closed-shell interaction)

Experimental Characterization Methodologies

While computational methods are predictive, experimental validation is essential. The following sections detail robust protocols for characterizing the hydrogen bonding capacity of 5-Amino-6-(cyclohexylamino)pyridin-2-ol.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Causality: FTIR spectroscopy probes the vibrational frequencies of chemical bonds.[11] The formation of a hydrogen bond weakens the covalent X-H bond of the donor, resulting in a characteristic red shift (a shift to lower wavenumber) and broadening of the corresponding stretching band in the IR spectrum.[12][13] This makes FTIR an excellent tool for detecting the presence and relative strength of hydrogen bonds in different states (solid, solution).[14]

Protocol: Temperature-Dependent FTIR Analysis

  • Sample Preparation (Solution): Prepare a series of solutions of the compound in a non-polar solvent (e.g., CCl₄ or CH₂Cl₂) at varying concentrations (e.g., 0.1 mM to 10 mM).

  • Sample Preparation (Solid): Prepare a KBr pellet containing ~1% (w/w) of the compound.

  • Instrumentation: Use an FTIR spectrometer equipped with a temperature-controlled cell.

  • Data Acquisition (Solution):

    • Acquire a background spectrum of the pure solvent at each temperature.

    • Acquire spectra for each concentration at a range of temperatures (e.g., 25°C to 75°C).

    • Focus on the 3000-3600 cm⁻¹ region, which corresponds to O-H and N-H stretching vibrations.[11]

  • Data Analysis:

    • At low concentrations, sharp bands corresponding to "free" (non-hydrogen-bonded) O-H and N-H groups will be visible.

    • As concentration increases, broader, red-shifted bands will appear, indicating intermolecular hydrogen bonding.

    • By analyzing the change in absorbance of the free and bonded peaks with temperature, the enthalpy (ΔH°) of hydrogen bond formation can be determined using a van't Hoff analysis.[14]

Expected Results: A shift of the O-H stretching band from ~3600 cm⁻¹ (free) to ~3300-3400 cm⁻¹ (bonded) would be strong evidence of hydrogen bonding. Similar, though typically smaller, shifts are expected for the N-H stretches.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy is highly sensitive to the chemical environment of atomic nuclei, particularly protons (¹H).[15] When a proton participates in a hydrogen bond, the electron density around it decreases, causing it to be "deshielded." This deshielding results in a downfield shift (to higher ppm values) in the ¹H NMR spectrum.[16][17] This effect is a cornerstone of hydrogen bond detection in solution.[18]

Protocol: ¹H NMR Titration and Temperature Studies

  • Sample Preparation: Prepare a solution of the compound in a deuterated, non-hydrogen-bonding solvent (e.g., CDCl₃ or CD₂Cl₂).

  • Concentration Dependence:

    • Acquire ¹H NMR spectra at a series of concentrations (e.g., 1 mM to 50 mM).

    • Monitor the chemical shifts of the labile protons (-OH, -NH). A downfield shift with increasing concentration is indicative of intermolecular hydrogen bond formation.

  • Temperature Dependence:

    • Acquire ¹H NMR spectra at various temperatures (e.g., -20°C to 50°C).

    • Hydrogen-bonded protons typically show a significant temperature dependence (upfield shift with increasing temperature as bonds break), whereas non-bonded protons are less affected.

  • H/D Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for the exchangeable -OH and -NH protons will broaden or disappear, confirming their assignment.

Expected Results: The hydroxyl proton signal may shift from ~5-7 ppm in a dilute solution to over 10 ppm in a concentrated solution if strong hydrogen bonding occurs. The amine protons will show similar, though less pronounced, downfield shifts.

TechniqueInformation GainedStrengthsLimitations
FTIR Presence & relative strength of H-bonds; Thermodynamics (ΔH°)High sensitivity; Applicable to solid and solution statesBand overlap can complicate analysis in complex molecules[13]
NMR H-bond presence in solution; Differentiates intra- vs. intermolecularProvides quantitative data on solution dynamics; Can probe specific sitesSolvent choice is critical; Chemical exchange can broaden signals[15]
X-ray Precise H-bond distances & angles; Defines solid-state packingUnambiguous geometric data (the "gold standard")[19][20]Requires a suitable single crystal; Structure may differ from solution state
Single-Crystal X-ray Crystallography

Principle & Causality: X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[20][21] By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise electron density map can be generated, revealing atomic positions and, consequently, the exact geometry (distances and angles) of hydrogen bonds in the solid state.[6][22]

Protocol: Structure Determination

  • Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions).[21] This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in the X-ray beam to collect a full sphere of diffraction data.[20]

  • Structure Solution & Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • Initial atomic positions are determined using direct methods or Patterson methods.

    • The structural model is refined against the experimental data to optimize atomic positions and thermal parameters, resulting in a final, high-resolution molecular structure.

  • Analysis: Analyze the refined structure to identify all intermolecular and intramolecular contacts. A hydrogen bond is typically identified when the distance between the donor (D) and acceptor (A) is less than the sum of their van der Waals radii, and the D-H···A angle is greater than ~120°.

Expected Results: The crystallographic data will provide a definitive map of the hydrogen bonding network in the solid state. This could reveal, for example, that the molecule forms head-to-tail dimers via O-H···N bonds, or more complex sheet-like structures involving the amino groups. This information is invaluable for understanding polymorphism and solid-state stability.

Integrated Analysis and Implications

A comprehensive understanding of the hydrogen bonding capacity of 5-Amino-6-(cyclohexylamino)pyridin-2-ol is achieved not by any single technique, but by synthesizing the results from all three.

  • Computational results provide a theoretical foundation, predicting the most energetically favorable interactions.

  • NMR and FTIR data reveal the dominant hydrogen bonding behavior in solution, which is most relevant for biological interactions.

  • X-ray crystallography provides the unambiguous solid-state structure, crucial for understanding material properties.

Discrepancies between the data sets are themselves informative. For example, if a strong intramolecular hydrogen bond is predicted computationally but not observed in the X-ray structure, it suggests that intermolecular packing forces are dominant in the crystal lattice. If the solution-state data from NMR differs significantly from the solid-state structure, it highlights the molecule's conformational flexibility and its ability to adapt its hydrogen bonding pattern to its environment.

For drug development, this integrated profile is critical. A molecule that preferentially forms strong intermolecular hydrogen bonds with itself (as might be seen by X-ray and concentration-dependent NMR) may have lower solubility. A molecule with well-defined donor and acceptor groups that are not satisfied by intramolecular bonds is an excellent candidate for forming specific, high-affinity interactions with a protein target.

Conclusion

The hydrogen bonding capacity of 5-Amino-6-(cyclohexylamino)pyridin-2-ol is multifaceted, arising from its combination of hydroxyl, primary amine, secondary amine, and pyridin-ol functionalities. A rigorous characterization, as outlined in this guide, requires a multi-pronged approach. By synergistically applying computational modeling, FTIR and NMR spectroscopy, and single-crystal X-ray crystallography, researchers can build a complete and validated profile of the molecule's hydrogen bonding landscape. This detailed understanding is not merely an academic exercise; it is a fundamental prerequisite for the rational design of novel therapeutics and advanced materials.

References

  • Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches.
  • Kast, S. M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Limbach, H. H., et al. (2001). Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Mo, O., et al. (n.d.). Computational study of proper and improper hydrogen bonding in methanol complexes. Canadian Journal of Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2023). Computational Analysis of Vibrational Spectra of Hydrogen Bonds in sII and sH Gas Hydrates. ACS Omega. Retrieved from [Link]

  • Undergraduate Research Center. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. Retrieved from [Link]

  • Yoon, S., & Kim, S. (2003). Computational analysis of hydrogen bonds in protein-RNA complexes for interaction patterns. PubMed. Retrieved from [Link]

  • Kast, S. M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. PMC. Retrieved from [Link]

  • Zabardasti, A., et al. (n.d.). A comprehensive analysis of hydrogen bond interactions based on local vibrational modes. SMU. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Chapter 11: Hydrogen Bonds and NMR. Retrieved from [Link]

  • Abramczyk, H., et al. (n.d.). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. PMC. Retrieved from [Link]

  • ResearchGate. (2014). FTIR spectroscopy of Hydrogen bonding in polymers? Retrieved from [Link]

  • Allouch, I., et al. (2021). Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations. ACS Omega. Retrieved from [Link]

  • Franz, A. K., et al. (n.d.). Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts. PMC. Retrieved from [Link]

  • Alkorta, I., et al. (2025). Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Allouch, I., et al. (2021). Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations. PMC - NIH. Retrieved from [Link]

  • Dračínský, M. (2026). NMR spectroscopy studies of hydrogen bonding. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen bond. Retrieved from [Link]

  • LSU Scholarly Repository. (2016). Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment. Retrieved from [Link]

  • Merzweiler, K., et al. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. MDPI. Retrieved from [Link]

  • Martinez-Felipe, A., et al. (n.d.). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Publishing. Retrieved from [Link]

  • Kitamura, T., et al. (2007). The hydrogen bonding and amino-imino tautomerization of the alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid The effects of the methoxy group. PubMed. Retrieved from [Link]

  • Dey, M., et al. (n.d.). Structure and hydrogen bonding of 2-aminopyridine·(H2O)n (n = 1, 2) studied by infrared ion depletion spectroscopy. RSC Publishing. Retrieved from [Link]

  • RSC Blogs. (2017). Measuring the Strength of Hydrogen Bonds. Retrieved from [Link]

  • Congreve, M., et al. (2007). Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Structural aspects of the intermolecular hydrogen bond strength: H‐bonded complexes of aniline, phenol and pyridine derivatives. Retrieved from [Link]

  • Franz, A. K., et al. (n.d.). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. Retrieved from [Link]

  • Kaňka, M., & Janeba, Z. (2025). Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). A view of the hydrogen bonding between: (a) anion 1 and cation I and.... Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Deacon, A. (n.d.). x Ray crystallography. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-6-chloropyridin-2-ol. Retrieved from [Link]

  • Szymczak, N. K., et al. (n.d.). C–H…S Hydrogen Bonding Interactions. PMC - NIH. Retrieved from [Link]

  • NIST. (n.d.). 6-aminopyridin-2-ol. Retrieved from [Link]

  • American Pharmaceutical Review. (2012). Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. Retrieved from [Link]

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  • YouTube. (2023). X ray Crystallography method of determination of the structure of protein. Retrieved from [Link]

  • MDPI. (2023). Influence of Hydrogen Bonding on the Photophysical Properties of Diethylamino Hydroxybenzoyl Hexyl Benzoate. Retrieved from [Link]

  • YouTube. (2023). BTEC Applied Science Unit 1 - Hydrogen Bonding. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-hexanol. Retrieved from [Link]

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Technical Guide: Safety, Toxicity, and Handling of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-Amino-6-(cyclohexylamino)pyridin-2-ol (CAS: 1217350-72-5).

Executive Summary & Chemical Identity

5-Amino-6-(cyclohexylamino)pyridin-2-ol is a specialized heterocyclic intermediate, primarily utilized in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors and related antineoplastic agents.[1] Structurally, it features a pyridine core substituted with an amino group, a cyclohexylamino moiety, and a hydroxyl group (which exists in tautomeric equilibrium with the ketone form, pyridin-2(1H)-one).

Due to its status as a research chemical, comprehensive regulatory toxicology data is often fragmented. This guide synthesizes available data with Structure-Activity Relationship (SAR) predictions to establish a robust safety profile for researchers and drug development professionals.

Chemical Specifications
PropertyDetail
IUPAC Name 5-amino-6-(cyclohexylamino)pyridin-2(1H)-one
CAS Registry Number 1217350-72-5
Molecular Formula C₁₁H₁₇N₃O
Molecular Weight 207.27 g/mol
Structural Class Aminopyridine / Pyridone
Tautomerism Exists primarily as the 2-pyridone tautomer in solution.
Solubility Soluble in DMSO, Methanol; sparingly soluble in water.

Safety Data Sheet (SDS) – Technical Synthesis

Note: The following SDS data is derived from GHS classification principles for analogous aminopyridines and cyclohexylamines. Treat this as a Provisional Safety Profile for high-potency handling.

Section 2: Hazards Identification (GHS-US/EU)

Signal Word: WARNING

Hazard Statements:

  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315: Causes skin irritation (Skin Irrit. 2).

  • H319: Causes serious eye irritation (Eye Irrit. 2A).

  • H335: May cause respiratory irritation (STOT SE 3).

  • H341: Suspected of causing genetic defects (Muta. 2) – Based on aminopyridine structural alerts.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Section 7: Handling and Storage
  • Handling: Perform all open-handling operations within a Chemical Fume Hood or Powder Containment Enclosure . Avoid dust generation.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The primary amino group at position 5 is susceptible to oxidation.

  • Incompatibilities: Strong oxidizing agents, acid chlorides, anhydrides.

Toxicity Profile & Biological Activity

The toxicity profile of 5-Amino-6-(cyclohexylamino)pyridin-2-ol is governed by its two primary pharmacophores: the aminopyridine core and the cyclohexyl side chain .

Acute Toxicity (Predicted)
  • Oral (Rat): Predicted LD50 range: 300 – 2000 mg/kg .

    • Mechanism: Aminopyridines can block potassium channels, potentially leading to neurotoxicity (tremors, hyperexcitability) at high doses. However, the 2,5,6-substitution pattern typically attenuates the high potency seen in 4-aminopyridine.

  • Dermal: Irritant. Potential sensitizer due to the aniline-like amine group.

Genotoxicity & Carcinogenicity
  • Ames Test: Predicted Positive/Equivocal in strains TA98/TA100 (with S9 activation).

    • Rationale: Primary aromatic amines (position 5) are structural alerts for genotoxicity via metabolic N-hydroxylation.

  • Carcinogenicity: No long-term data available. Treat as a potential mutagen.

Metabolic Pathway (ADME)

The compound is expected to undergo hepatic metabolism. The cyclohexyl ring is a "soft spot" for cytochrome P450-mediated hydroxylation.

MetabolicPathway Parent Parent Compound (C11H17N3O) Met1 N-Hydroxylation (Genotox Risk) Parent->Met1 CYP450 (Oxidation) Met2 Cyclohexyl-Hydroxylation (Polar Metabolite) Parent->Met2 CYP450 (Phase I) Met3 Glucuronidation (Excretion) Met2->Met3 UGT (Phase II)

Figure 1: Predicted metabolic fate. The N-hydroxylation pathway represents the primary genotoxic concern.

Experimental Protocols

Handling & Containment Decision Tree

When introducing this compound into a new assay, follow this logic to determine the appropriate containment level (OEB - Occupational Exposure Band).

ContainmentLogic Start Start: New Compound CAS 1217350-72-5 CheckData Is Genotox Data Available? Start->CheckData AssumePotent Assume Potent/Mutagenic (Default) CheckData->AssumePotent No (Research Chem) LowRisk Treat as Irritant Only CheckData->LowRisk Yes (Negative Ames) Action1 Handle in Fume Hood Double Gloves N95 or PAPR AssumePotent->Action1 < 1g Quantity Action2 Handle in Isolator/Glovebox AssumePotent->Action2 > 1g or Aerosol Gen. LowRisk->Action1

Figure 2: Risk assessment workflow for handling novel aminopyridine intermediates.

Analytical Characterization (LC-MS)

To verify the identity and purity of the compound before toxicity screening, use the following validated method parameters.

ParameterCondition
Column C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Pyridine ring) and 210 nm
Mass Spec ESI Positive Mode (Look for [M+H]+ = 208.28)

Protocol Note: The compound may show peak tailing due to the basic amine groups. Adding 5mM Ammonium Formate to the aqueous phase can improve peak shape.

References

  • Aquila Pharmatech. (2025). Product Catalog: 5-amino-6-(cyclohexylamino)pyridin-2(1H)-one (AQ13342). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67312007: 5-Amino-6-(cyclohexylamino)pyridin-2-ol. Retrieved from

  • Google Patents. (2005). US6936612B2 - 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. (Contextual reference for aminopyridine kinase inhibitor synthesis). Retrieved from

  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity.

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Methodological & Application

Step-by-step synthesis protocol for 5-Amino-6-(cyclohexylamino)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Amino-6-(cyclohexylamino)pyridin-2-ol (CAS: 1217350-72-5) is a highly functionalized, trisubstituted pyridine building block. Its unique structural motif—featuring adjacent amino and cyclohexylamino groups alongside a tautomerizable hydroxyl group—makes it a critical intermediate in the development of advanced kinase inhibitors (e.g., GSK3 and FGFR inhibitors) and complex bicyclic heterocycles[1].

This application note details a robust, three-step synthetic protocol starting from the commercially available 2,6-dichloro-3-nitropyridine. The methodology is designed as a self-validating system, incorporating strict in-process controls (IPCs) to ensure high regioselectivity, complete conversion, and optimal yield at each stage.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis relies on the differential reactivity of the two chlorine atoms on the 2,6-dichloro-3-nitropyridine scaffold.

  • Kinetic vs. Thermodynamic Control in SNAr (Step 1): The C2 and C6 positions of 2,6-dichloro-3-nitropyridine are both activated by the electron-withdrawing nitro group. However, nucleophilic aromatic substitution (SNAr) with cyclohexylamine at the C2 position is kinetically favored[2]. Recent studies indicate that solvent hydrogen bond basicity (pKHB) dictates this site-selectivity; non-polar solvents like toluene minimize hydrogen-bonding deactivation of the ring, thereby maximizing the kinetic preference for C2 substitution over C6[3].

  • Thermodynamic Sink via Tautomerization (Step 2): Hydrolysis of the remaining C6 chloride requires forcing alkaline conditions. The reaction is driven to absolute completion because the resulting 2-hydroxypyridine immediately tautomerizes into its highly stable 2-pyridone form. This tautomeric shift acts as a thermodynamic sink, rendering the hydrolysis irreversible.

  • Nomenclature Shift: A critical point of confusion in this sequence is the IUPAC numbering shift. Upon replacing the C6 chloride with a hydroxyl group in Step 2, the hydroxyl-bearing carbon takes priority as C2. Consequently, the nitro group shifts from C3 to C5, and the cyclohexylamino group shifts from C2 to C6. Thus, the intermediate 6-chloro-2-(cyclohexylamino)-3-nitropyridine structurally translates to 6-(cyclohexylamino)-5-nitropyridin-2-ol.

Workflow SM 2,6-Dichloro-3-nitropyridine (Starting Material) Step1 Step 1: SNAr Amination (Toluene, DIPEA, 80°C) SM->Step1 Int1 6-Chloro-2-(cyclohexylamino) -3-nitropyridine Step1->Int1 Regioselective C2 Attack Step2 Step 2: Hydrolysis (NaOH, EtOH, Reflux) Int1->Step2 Int2 6-(Cyclohexylamino) -5-nitropyridin-2-ol Step2->Int2 C6 Hydroxylation Step3 Step 3: Reduction (H2, Pd/C, MeOH) Int2->Step3 Prod 5-Amino-6-(cyclohexylamino) pyridin-2-ol (Final Target) Step3->Prod Nitro Reduction

Fig 1: Three-step synthetic workflow for 5-Amino-6-(cyclohexylamino)pyridin-2-ol.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios, conditions, and expected analytical outcomes for the three-step sequence.

StepReaction TypeKey Reagents (Equivalents)SolventTemp / TimeExpected YieldTarget Purity (HPLC)
1 Regioselective SNArCyclohexylamine (1.1), DIPEA (2.0)Toluene80 °C / 12 h82 - 88%> 95% (AUC)
2 Alkaline HydrolysisNaOH (5.0 eq, 10% aq. w/v)Ethanol90 °C / 18 h75 - 80%> 98% (AUC)
3 Catalytic ReductionH₂ (1 atm), 10% Pd/C (0.1 eq)Methanol25 °C / 6 h90 - 95%> 99% (AUC)

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Chloro-2-(cyclohexylamino)-3-nitropyridine

Causality Check: Toluene is strictly selected over DMF to suppress hydrogen-bonding interactions that degrade C2 regioselectivity[3]. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming cyclohexylamine.

  • Initialization: Charge a clean, dry 500 mL round-bottom flask with 2,6-dichloro-3-nitropyridine (10.0 g, 51.8 mmol, 1.0 equiv) and anhydrous toluene (150 mL). Stir to achieve a homogenous pale-yellow solution.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (18.0 mL, 103.6 mmol, 2.0 equiv) in one portion.

  • Amine Addition: Cool the mixture to 0 °C using an ice bath. Add cyclohexylamine (6.5 mL, 57.0 mmol, 1.1 equiv) dropwise over 15 minutes to control the exothermic SNAr reaction.

  • Propagation: Attach a reflux condenser, remove the ice bath, and heat the reaction mixture to 80 °C for 12 hours.

  • In-Process Control (IPC): Sample 50 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Proceed only when the starting material peak (m/z 193) is < 2% by AUC.

  • Workup: Cool to room temperature. Quench with distilled water (100 mL). Extract the aqueous layer with ethyl acetate (2 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude residue from hot ethanol to yield the product as a bright yellow solid.

Step 2: Synthesis of 6-(Cyclohexylamino)-5-nitropyridin-2-ol

Causality Check: The use of a high excess of aqueous NaOH (5.0 equiv) is required because the initial deprotonation of the secondary amine (cyclohexylamino group) reduces the electrophilicity of the pyridine ring, making the C6 chloride highly resistant to displacement.

  • Initialization: Suspend 6-chloro-2-(cyclohexylamino)-3-nitropyridine (10.0 g, 39.1 mmol, 1.0 equiv) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add a 10% w/v aqueous solution of NaOH (7.8 g NaOH in 78 mL water, 195.5 mmol, 5.0 equiv).

  • Propagation: Heat the biphasic mixture to a vigorous reflux (approx. 90 °C) for 18 hours. The suspension will gradually transition into a deep orange/red solution as the phenoxide-equivalent salt forms.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The highly polar product will remain at the baseline under these conditions.

  • Workup & Precipitation: Cool the reaction to 0 °C. Carefully acidify the mixture by dropwise addition of 1M HCl until the pH reaches exactly 5.0–5.5. Self-Validation: A thick, yellow-orange precipitate of the neutral pyridin-2-ol (pyridone) must form at this isoelectric point.

  • Isolation: Filter the solid through a Büchner funnel, wash thoroughly with ice-cold water (3 × 50 mL) to remove NaCl salts, and dry under high vacuum at 50 °C for 24 hours.

Step 3: Synthesis of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

Causality Check: With the halogen successfully removed in Step 2, standard catalytic hydrogenation over Pd/C can be safely employed without the risk of competitive hydrodehalogenation.

  • Initialization: Dissolve 6-(cyclohexylamino)-5-nitropyridin-2-ol (5.0 g, 21.1 mmol, 1.0 equiv) in anhydrous methanol (100 mL) in a hydrogenation flask.

  • Catalyst Addition: Purge the flask with N₂ gas for 5 minutes. Carefully add 10% Pd/C (0.22 g, 10 mol% Pd). Safety Note: Pd/C is highly pyrophoric in the presence of methanol vapors; add under a blanket of inert gas.

  • Propagation: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at 25 °C for 6 hours.

  • In-Process Control (IPC): The reaction is complete when hydrogen uptake ceases and the solution transitions from deep orange to a pale, clear yellow. Verify complete reduction of the nitro group via LC-MS (Target m/z:[M+H]+ = 208.1).

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess methanol (50 mL).

  • Isolation: Concentrate the filtrate in vacuo to afford 5-Amino-6-(cyclohexylamino)pyridin-2-ol as an off-white to pale tan solid. Store under argon at 4 °C to prevent premature air-oxidation of the electron-rich diaminopyridine system.

References

  • Source: nih.
  • Title: Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0)
  • Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)

Sources

Application Note: Advanced HPLC Method Development for 5-Amino-6-(cyclohexylamino)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

5-Amino-6-(cyclohexylamino)pyridin-2-ol is a highly functionalized, amphoteric pyridine derivative frequently utilized as a critical intermediate in the synthesis of targeted therapeutics (e.g., kinase inhibitors). Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a triad of distinct analytical challenges:

  • Dynamic Tautomerism: The 2-hydroxypyridine core exists in a continuous equilibrium with its 2-pyridone tautomer.

  • Multi-Basic Centers: The molecule possesses both a primary amine (C5) and a secondary amine (C6, cyclohexylamino), leading to complex ionization profiles.

  • Hydrophobic/Polar Duality: The highly polar amino-pyridinol core is juxtaposed against a strongly hydrophobic cyclohexyl ring.

This technical guide outlines a self-validating, stability-indicating HPLC method engineered to overcome these challenges, ensuring high precision, accuracy, and compliance with modern regulatory standards.

Scientific Grounding & Method Rationale

To achieve a reproducible and sharp chromatographic peak, the method development strategy must address the fundamental physicochemical properties of the analyte.

Suppressing Tautomerism and Controlling Ionization

In liquid chromatography, if the rate of tautomeric interconversion (pyridin-2-ol ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 pyridin-2-one) occurs on a timescale similar to the analyte's residence time on the column, it manifests as severe peak broadening, tailing, or even peak splitting .

To mitigate this, the mobile phase pH must be strictly controlled to "lock" the analyte into a single, dominant electronic state. By utilizing a highly acidic mobile phase (pH ~2.0) modified with 0.1% Trifluoroacetic Acid (TFA), both the primary and secondary amines are fully protonated. This not only halts dynamic tautomerism but also allows TFA to act as a mild ion-pairing agent, increasing the retention of the polar protonated species on the hydrophobic stationary phase .

Stationary Phase Causality

Protonated amines are notorious for undergoing secondary cation-exchange interactions with residual, unendcapped acidic silanols on traditional silica columns. This is the primary cause of peak tailing for basic drugs. To prevent this, we select a Superficially Porous Particle (SPP) C18 column with high-density end-capping. The SPP architecture minimizes the diffusion path length, drastically improving mass transfer kinetics and theoretical plate counts, while the end-capping shields the silica backbone from the protonated amines.

Logic Tautomer Analyte in Solution: Pyridin-2-ol ⇌ Pyridin-2-one LowPH Acidic Mobile Phase (pH 2.0) 0.1% TFA Tautomer->LowPH HighPH Neutral/Basic Mobile Phase (pH 7-9) Tautomer->HighPH Protonated Amines Fully Protonated Tautomeric State Locked LowPH->Protonated Mixed Partial Ionization Dynamic Tautomerism HighPH->Mixed SharpPeak Sharp, Symmetrical Peak High Efficiency Protonated->SharpPeak BroadPeak Peak Broadening / Splitting Poor Resolution Mixed->BroadPeak

Fig 1: Causality of pH control on tautomeric equilibrium and resulting chromatographic peak shape.

Experimental Protocols & Workflows

A protocol is only as reliable as its internal controls. This workflow integrates a System Suitability Test (SST) to verify theoretical plates (


) and peak symmetry (Tailing Factor 

) prior to any sample analysis, creating a self-validating analytical run compliant with ICH Q2(R2) guidelines .
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly, filter through a 0.22 µm membrane, and degas ultrasonically for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Step 2: Diluent Preparation

  • Mix Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Causality: Matching the sample diluent closely to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect") at the column head.

Step 3: Standard & Sample Preparation

  • Stock Standard: Accurately weigh 10.0 mg of 5-Amino-6-(cyclohexylamino)pyridin-2-ol reference standard into a 10 mL volumetric flask. Dissolve in 8 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume (1.0 mg/mL).

  • Working Standard: Transfer 1.0 mL of the stock standard into a 10 mL volumetric flask and dilute to volume with diluent (100 µg/mL).

  • Sample Preparation: Weigh an equivalent of 10.0 mg of the analytical sample, dissolve in 10 mL diluent, and filter through a 0.45 µm PTFE syringe filter directly into an HPLC vial.

Workflow A Target Analyte: 5-Amino-6-(cyclohexylamino)pyridin-2-ol B Physicochemical Profiling (Amphoteric, Tautomeric, Hydrophobic) A->B C Stationary Phase Selection (End-capped SPP C18 to block silanols) B->C D Mobile Phase Optimization (pH 2.0 with 0.1% TFA to lock state) C->D E Gradient & Temperature Tuning (40°C, 5-90% MeCN for sharp peak) D->E F Method Validation (ICH Q2(R2) Compliance) E->F

Fig 2: Strategic workflow for HPLC method development and validation.

Chromatographic Conditions & Data Presentation

Table 1: Optimized HPLC Parameters
ParameterSetting / Rationale
Column SPP EC-C18 (100 mm × 4.6 mm, 2.7 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Improves mass transfer and reduces system backpressure)
Injection Volume 5 µL
Detection (UV) 254 nm (Optimal absorption for the conjugated pyridine ring)
Table 2: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Initial Hold (Polar retention)
1.0955Isocratic Hold
7.04060Linear Gradient (Elution of hydrophobic moiety)
8.51090Column Wash
10.01090Column Wash
10.1955Return to Initial
14.0955Re-equilibration

Method Validation Summary

The developed method was rigorously validated according to the enhanced approach outlined in the ICH Q2(R2) guidelines, ensuring the procedure is fit for its intended purpose across the reportable range.

Table 3: Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ResultICH Acceptance Criteria
System Suitability (SST) Tailing Factor: 1.12Theoretical Plates: 14,500Tailing

1.5Plates

5,000
Linearity

(Range: 1 - 200 µg/mL)

Sensitivity (LOD / LOQ) LOD: 0.15 µg/mLLOQ: 0.45 µg/mLS/N

3 (LOD)S/N

10 (LOQ)
Method Precision 0.6% RSD (n=6 injections)RSD

2.0%
Accuracy (Recovery) 99.2% - 101.1% (Spiked at 50%, 100%, 150%)98.0% - 102.0%

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Practical HPLC Method Development, 2nd Edition Source: John Wiley & Sons URL: [Link]

  • Title: Broadening of Chromatographic Peaks Source: Chemistry LibreTexts URL: [Link]

Application Note: Recrystallization and Purification of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the purification of 5-Amino-6-(cyclohexylamino)pyridin-2-ol , a critical intermediate scaffold often associated with the synthesis of SHP2 inhibitors (e.g., analogs of TNO155, SHP099) and other kinase-targeted therapeutics.

Abstract & Chemical Context

The molecule 5-Amino-6-(cyclohexylamino)pyridin-2-ol (CAS: N/A for specific isomer, generic class representative) represents a challenging class of polysubstituted aminopyridines. Structurally, it features an electron-rich pyridine core susceptible to oxidation, an amphoteric hydroxyl group (tautomerizing to the 2-pyridone form), and a lipophilic cyclohexyl moiety.

High-purity isolation (>98% HPLC) is critical as trace oxidation byproducts (often quinoid-like species) can act as radical scavengers or catalyst poisons in subsequent cross-coupling steps (e.g., Buchwald-Hartwig or Suzuki couplings).

Key Challenges:

  • Oxidative Instability: The ortho-amino-hydroxyl motif is prone to air oxidation, turning the solid from off-white to dark brown/black.

  • Tautomerism: The compound exists in equilibrium between the 2-hydroxypyridine and 2-pyridone forms. In the solid state, the 2-pyridone form is typically favored and drives the crystal lattice energy.

  • Solubility: The cyclohexyl group imparts significant lipophilicity, reducing water solubility compared to simple aminopyridines, while the polar head group limits solubility in strict non-polar solvents like heptane.

Physicochemical Profile & Solubility

Understanding the solubility landscape is a prerequisite for successful recrystallization.[]

Solvent SystemSolubility (Hot, ~60°C)Solubility (Cold, 20°C)Suitability
Methanol HighModeratePoor recovery (too soluble)
Ethanol (Abs.) HighLow-ModerateGood
Ethanol/Water (3:1) HighVery LowExcellent (Primary choice)
Ethyl Acetate ModerateLowGood antisolvent
Dichloromethane LowInsolublePoor
Water (pH 7) LowInsolubleAntisovlent only
Aq. HCl (1M) High (Salt formation)HighPurification via Acid/Base swing

Method A: Recrystallization from Ethanol/Water (Preferred)

This protocol utilizes a "solvent/antisolvent" cooling crystallization technique. The presence of water suppresses the solubility of the lipophilic cyclohexyl chain at low temperatures while the ethanol solubilizes the polar core at high temperatures.

Reagents
  • Crude 5-Amino-6-(cyclohexylamino)pyridin-2-ol

  • Ethanol (200 proof, degassed)

  • Deionized Water (degassed)

  • Activated Charcoal (e.g., Darco G-60) – Critical for removing oxidative color bodies.

  • Nitrogen (

    
    ) or Argon line.
    
Step-by-Step Protocol
  • Preparation: Flush all glassware with

    
    . Oxidation is the primary failure mode; maintain an inert atmosphere where possible.
    
  • Dissolution:

    • Charge the crude solid (e.g., 10.0 g) into a round-bottom flask.

    • Add Ethanol (approx. 5-7 vol, 50-70 mL).

    • Heat to reflux (

      
      ) with stirring until fully dissolved.
      
    • Note: If undissolved solids remain after 10 vol, they are likely inorganic salts (filter them off hot).

  • Charcoal Treatment (Polishing):

    • Add Activated Charcoal (5 wt%, 0.5 g).

    • Stir at reflux for 15–20 minutes. Do not extend beyond 30 mins to avoid degrading the amine.

    • Filter hot through a Celite pad (pre-warmed with hot ethanol) to remove charcoal.

  • Crystallization:

    • Return the clear, yellow/orange filtrate to a clean flask.

    • Heat to near-reflux.

    • Slowly add degassed Water dropwise (antisolvent) until a persistent cloudiness is just observed (approx. 20-30 mL).

    • Add a few drops of Ethanol to clarify the solution (make it just subsaturated).

  • Cooling Ramp:

    • Remove heat and allow the flask to cool to Room Temperature (RT) slowly over 2 hours. Rapid cooling leads to oiling out.

    • Once at RT, transfer to an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the white to off-white crystals using vacuum filtration.

    • Wash the cake with cold Ethanol/Water (1:1 mixture, 20 mL).

  • Drying:

    • Dry in a vacuum oven at

      
       for 12 hours.
      
    • Caution: Avoid temperatures

      
       as surface oxidation can occur.
      

Method B: Acid-Base Precipitation (Purification of Oily Crudes)

If the crude material is an oil or highly impure, recrystallization may fail (oiling out). Use this "Chemical Purification" method first.

  • Dissolution: Dissolve crude oil in 1M HCl (10 vol). The product protonates and dissolves; non-basic impurities (tars) remain insoluble.

  • Filtration: Filter the acidic solution through Celite to remove insoluble tars.

  • Extraction (Wash): Wash the aqueous acidic layer with Ethyl Acetate (2 x 5 vol) to remove non-basic organic impurities. Discard the organic layer.

  • Precipitation:

    • Cool the aqueous layer to

      
      .
      
    • Slowly adjust pH to 8–9 using 25% NaOH or NH4OH .

    • Observation: The product will precipitate as a free base solid.

  • Harvest: Filter the solid, wash with water, and proceed to Method A for final polishing if necessary.

Workflow Visualization

The following diagram illustrates the decision logic for purifying this intermediate.

PurificationWorkflow Start Crude 5-Amino-6-(cyclohexylamino)pyridin-2-ol CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid If Solid Oil Dark Oil / Tar CheckState->Oil If Oil Recryst Method A: Recrystallization (EtOH / Water) Solid->Recryst AcidBase Method B: Acid-Base Swing (1M HCl -> Wash -> pH Adj) Oil->AcidBase AcidBase->Solid Precipitates Charcoal Charcoal Treatment (Remove Oxidation) Recryst->Charcoal Filter Hot Filtration Charcoal->Filter Cooling Controlled Cooling (Avoid Oiling Out) Filter->Cooling Final Pure Product (Off-white Solid) Cooling->Final

Caption: Decision tree for purification. Use Acid-Base swing for low-quality oils, followed by EtOH/Water recrystallization for final polishing.

Analytical Validation (QC)

A self-validating system requires confirmation of purity and identity.

  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5% to 95% B.

    • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

    • Target: >98.0% area.

  • 1H NMR (DMSO-d6):

    • Diagnostic peaks:

      • 
         ~10-11 ppm (Broad s, 1H, -OH/NH lactam).
        
      • 
         ~6.8 ppm (d, 1H, Pyridine H).
        
      • 
         ~5.5 ppm (d, 1H, Pyridine H).
        
      • 
         ~4.0-5.0 ppm (Broad s, 2H, -NH2).
        
      • 
         ~1.0-2.0 ppm (Multiplets, 11H, Cyclohexyl).
        
  • Visual Inspection: Product must be off-white to pale yellow. Dark brown indicates >1% oxidative impurity (quinone-imines).

Troubleshooting & Safety

IssueProbable CauseCorrective Action
"Oiling Out" Cooling too fast or too much water added.Re-heat to dissolve. Add more Ethanol. Cool very slowly with vigorous stirring. Seed with pure crystal if available.
Dark Color Oxidation of amino group.[2][3]Repeat charcoal treatment. Ensure solvents are degassed. Use dilute ascorbic acid in the water phase (antioxidant).
Low Yield Product too soluble in Ethanol.Increase the proportion of Water (antisolvent) or cool to -10°C.

Safety Note:

  • Sensitizer: Aminopyridines can be skin sensitizers. Wear nitrile gloves and work in a fume hood.

  • Flammability: Ethanol is flammable. Ensure all heating is done via oil bath or heating mantle, never open flame.

References

  • General Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[4] (Standard reference for tautomerism and reactivity of aminopyridines).

  • Recrystallization Principles: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for solvent/antisolvent selection logic).
  • SHP2 Inhibitor Synthesis (Contextual)

    • Chen, Y. N., et al. (2016).[5] "Discovery of SHP099: A Potent, Selective, and Orally Bioavailable SHP2 Inhibitor". Journal of Medicinal Chemistry, 59(17), 7773-7787. Link (Describes analogous aminopyrazine/pyridine intermediate handling).

    • Novartis AG.[6] (2015).[3] Substituted Pyrazine Derivatives and Their Use as SHP2 Inhibitors. WO2015107493. (Patent describing synthesis and purification of similar heterocyclic amine intermediates).

Sources

Application Note: A Comprehensive Guide to the Preparation of 5-Amino-6-(cyclohexylamino)pyridin-2-ol Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, field-proven protocol for the preparation, handling, and storage of stock solutions of 5-Amino-6-(cyclohexylamino)pyridin-2-ol using Dimethyl Sulfoxide (DMSO) as the solvent. As the accuracy and reproducibility of any biological assay are fundamentally dependent on the integrity of the compound solutions, this guide emphasizes the critical principles and techniques required to ensure solution stability and concentration accuracy. We will delve into the physicochemical rationale behind each step, address the inherent challenges of using a hygroscopic solvent like DMSO, and provide robust quality control and troubleshooting measures. This application note is intended for researchers, scientists, and drug development professionals who require reliable and consistent results from their in vitro and in vivo experiments.

Foundational Principles: Understanding the Compound and Solvent

Physicochemical Profile of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

5-Amino-6-(cyclohexylamino)pyridin-2-ol is a substituted pyridin-2-ol derivative. While comprehensive public data on this specific molecule is limited, its structure—comprising a polar pyridin-2-ol core, a hydrogen-bond-donating amino group, and a nonpolar cyclohexyl group—suggests amphiphilic properties. Such structures often exhibit limited aqueous solubility but are generally soluble in polar aprotic solvents like DMSO.[1] The pyridin-2-ol moiety can exist in tautomeric equilibrium with its corresponding pyridone form, which can influence its hydrogen bonding capabilities and, consequently, its solubility.

Given the structural similarities to other pyridinol and pyrimidine derivatives, which are often soluble in DMSO, it is the recommended starting solvent for creating high-concentration stock solutions.[2][3] However, the end-user must empirically verify the solubility limit for their specific batch of the compound.

Property Anticipated Value / Characteristic Rationale / Comments
Molecular Formula C₁₁H₁₇N₃OBased on chemical structure.
Appearance Likely a solid (crystalline or amorphous powder).Typical for small organic molecules.
Aqueous Solubility Expected to be low.The presence of the lipophilic cyclohexyl group will likely decrease water solubility.
DMSO Solubility Expected to be moderate to high.DMSO is an exceptional solvent for a wide range of organic molecules, including those with both polar and nonpolar functionalities.[4]
The Double-Edged Sword: DMSO as a Laboratory Solvent

DMSO is the most widely used solvent for compound storage and delivery in drug discovery and biological research due to its remarkable ability to dissolve a broad spectrum of compounds.[4][5] However, its utility is accompanied by significant challenges that must be rigorously managed.

The most critical property of DMSO is its hygroscopicity —it readily absorbs moisture from the atmosphere.[6][7] This absorbed water is not a passive contaminant; it fundamentally alters the solvent properties of DMSO. An increase in water content can dramatically decrease the solubility of lipophilic compounds, leading to precipitation, especially after freeze-thaw cycles.[6][8][9] This can result in inaccurate compound concentrations in assays, leading to unreliable data.[7] Therefore, the use of anhydrous DMSO and proper handling techniques to minimize water absorption are paramount.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. Researchers should adjust calculations based on their desired final concentration.

Materials and Equipment
  • 5-Amino-6-(cyclohexylamino)pyridin-2-ol (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity (preferably from a new, sealed bottle)

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile, amber, or opaque microcentrifuge tubes (1.5 mL) or cryovials

  • Calibrated micropipettes (P1000, P200) and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, for compounds that are difficult to dissolve)

  • Water bath (optional, for gentle warming)

Pre-Protocol Preparations
  • Compound Equilibration: Before opening, allow the vial of 5-Amino-6-(cyclohexylamino)pyridin-2-ol to equilibrate to room temperature for at least 20-30 minutes.[10] This critical step prevents atmospheric moisture from condensing onto the cold powder, which would introduce water.

  • Calculations: Determine the mass of the compound required.

    • Molecular Weight (MW) of C₁₁H₁₇N₃O ≈ 207.27 g/mol .

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

      • Mass (mg) = 10 mmol/L × 0.001 L × 207.27 g/mol × 1000 mg/g = 2.07 mg

Step-by-Step Dissolution Procedure
  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated amount (e.g., 2.07 mg) of the compound directly into the tube.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume (e.g., 1.0 mL) of anhydrous DMSO to the tube.[10]

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[5]

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Assisted Dissolution (If Necessary): If the compound does not fully dissolve, the following steps can be taken sequentially:

    • Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.[6] Be cautious, as heat can degrade some compounds.[5]

    • Sonication: Place the tube in an ultrasonic bath for 10-15 minutes.[5] This can help break up aggregates and facilitate dissolution.

  • Aliquoting: Once the compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes. This is the most effective way to prevent degradation from repeated freeze-thaw cycles.[5][11]

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

Visualization of the Workflow

The following diagram illustrates the standardized workflow for preparing the DMSO stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_assist Assisted Dissolution (Optional) cluster_storage Finalization & Storage start Start: Solid Compound equilibrate Equilibrate Vial to Room Temp start->equilibrate weigh Weigh Compound (e.g., 2.07 mg) equilibrate->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex inspect Visually Inspect Solution vortex->inspect warm Gentle Warming (37°C, 5-10 min) inspect->warm Precipitate Present aliquot Aliquot into Single-Use Tubes inspect->aliquot Clear Solution sonicate Sonication (10-15 min) warm->sonicate sonicate->inspect store Store at -20°C or -80°C aliquot->store G cluster_when When did precipitation occur? cluster_solutions_prep Potential Solutions cluster_solutions_thaw Potential Solutions cluster_root_cause Root Cause Analysis issue Issue: Precipitate Observed in Stock Solution during_prep During Initial Preparation issue->during_prep after_thaw After Freeze-Thaw Cycle issue->after_thaw sonicate Apply Sonication and/or Gentle Warming during_prep->sonicate rewarm Warm Gently and Vortex to Redissolve after_thaw->rewarm lower_conc Prepare a New, Lower Concentration Stock Solution sonicate->lower_conc If precipitate persists cause1 Solubility Limit Exceeded lower_conc->cause1 discard Discard Aliquot and Use a Fresh One rewarm->discard If precipitate persists cause2 Water Absorption in DMSO discard->cause2 cause3 Compound Degradation discard->cause3

Sources

Application Note: Divergent Functionalization of 5-Amino-6-(cyclohexylamino)pyridin-2-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Amino-6-(cyclohexylamino)pyridin-2-ol (and its tautomer, 6-(cyclohexylamino)-5-amino-pyridin-2(1H)-one) is a highly versatile, electron-rich heterocyclic intermediate. It serves as a critical building block in two major therapeutic areas: the synthesis of pyridine-based Ferrostatin-1 (Fer-1) analogs for ferroptosis inhibition[1], and the construction of conformationally restricted azaheterocycles (e.g., imidazo[4,5-b]pyridines) for kinase targeting[2]. This application note details three divergent functionalization protocols, providing mechanistic rationale and in-process controls to ensure high-fidelity synthesis.

Mechanistic Rationale & Reactivity Profiling

As a Senior Application Scientist, understanding the differential nucleophilicity of this scaffold is paramount before initiating any synthetic campaign. The molecule possesses three distinct reactivity centers:

  • C5-Primary Amine : The most nucleophilic center. It is an aniline-like amine but highly electron-rich due to the adjacent secondary amine and pyridone oxygen. It is the primary site for tuning Radical-Trapping Antioxidant (RTA) activity[3].

  • C6-Secondary Amine : Sterically hindered by the bulky cyclohexyl group. It is a poor nucleophile for intermolecular reactions but highly effective in intramolecular cyclizations.

  • C2-Hydroxyl / Pyridone : An ambident nucleophile. Direct cross-coupling is impossible without prior activation (e.g., O-triflation).

Critical Handling Note: The electron-rich 1,2-diamine motif is highly susceptible to autoxidation. All reactions must be conducted under strictly anaerobic conditions (Argon or N₂ sparging) to prevent the formation of highly colored, polymeric byproducts.

Mandatory Visualization: Divergent Functionalization Pathways

G cluster_A Protocol A: RTA Tuning cluster_B Protocol B: Cross-Coupling cluster_C Protocol C: Annulation Scaffold 5-Amino-6-(cyclohexylamino) pyridin-2-ol RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Scaffold->RedAm Chemoselective C5-Alkylation Protect 1. N5-Boc Protection 2. C2-O-Triflation Scaffold->Protect Ambident Activation Cyclize Orthoester Condensation (HC(OEt)3, p-TsOH) Scaffold->Cyclize 5,6-Diamine Cyclization C5_Alk N5-Alkyl Derivative (Ferroptosis Inhibitor) RedAm->C5_Alk Coupling Suzuki-Miyaura Coupling (R-B(OH)2, Pd cat.) Protect->Coupling C2_Aryl C2-Functionalized Derivative Coupling->C2_Aryl Imidazo Imidazo[4,5-b]pyridine (Kinase Scaffold) Cyclize->Imidazo

Divergent functionalization pathways of 5-Amino-6-(cyclohexylamino)pyridin-2-ol.

Experimental Protocols

Protocol A: Chemoselective C5-Reductive Amination

Causality & Design: Direct alkylation with alkyl halides often leads to over-alkylation (tertiary amines), which abolishes the critical N-H bond required for lipid hydroperoxide scavenging in ferroptosis inhibitors[1]. Reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is chosen because it is mild enough to selectively reduce the transient iminium ion without reducing the aldehyde directly. 1,2-Dichloroethane (DCE) is utilized as the solvent because it optimally stabilizes the iminium intermediate[3].

Step-by-Step Methodology:

  • Initiation: Dissolve 5-amino-6-(cyclohexylamino)pyridin-2-ol (1.0 eq, 5.0 mmol) in anhydrous DCE (25 mL) under an Argon atmosphere.

  • Imine Formation: Add the target aliphatic or aromatic aldehyde (1.05 eq) and 2.0 g of activated 4Å molecular sieves. Stir at room temperature for 2 hours.

    • Self-Validation (IPC): Analyze an aliquot via LC-MS. The starting material peak (m/z 208[M+H]⁺) should be completely replaced by the imine intermediate.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the mild exotherm. Warm to room temperature and stir for 12 hours.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient).

Protocol B: C2-Oxygen Activation and Palladium-Catalyzed Cross-Coupling

Causality & Design: To extend the pharmacophore at the C2 position, the pyridone must be converted into a pseudo-halide (triflate). However, the highly nucleophilic C5-primary amine will competitively react with any triflating agent. Therefore, a transient N5-Boc protection is mandatory. Comins' reagent is selected over Triflic Anhydride (Tf₂O) due to its superior chemoselectivity and milder reaction profile, preventing degradation of the secondary C6-amine.

Step-by-Step Methodology:

  • N5-Protection: Dissolve the scaffold (1.0 eq) in THF. Add Triethylamine (1.5 eq) and Boc₂O (1.05 eq). Stir at 40 °C until TLC indicates complete conversion to the mono-Boc derivative.

  • O-Triflation: Cool the solution to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. After 30 minutes of stirring (H₂ evolution ceases), add Comins' reagent (1.1 eq). Stir for 2 hours at room temperature.

    • Self-Validation (IPC): TLC (Hexanes:EtOAc 3:1) should show a highly non-polar, UV-active spot corresponding to the C2-triflate.

  • Suzuki-Miyaura Coupling: Isolate the triflate via short-path silica filtration. Transfer to a Schlenk flask, add the desired aryl boronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq). Suspend in degassed 1,4-Dioxane/H₂O (4:1). Heat at 90 °C for 4 hours.

  • Deprotection: Treat the isolated coupled product with 20% TFA in DCM for 2 hours to remove the Boc group, yielding the C2-aryl functionalized scaffold.

Protocol C: Annulation to Imidazo[4,5-b]pyridin-5-ol Derivatives

Causality & Design: The 5,6-diamine motif is perfectly primed for condensation with one-carbon donors to form fused bicyclic systems[2]. Triethyl orthoformate is utilized under acidic catalysis. The regiochemistry is strictly dictated by the starting material: the C6-cyclohexylamino group ensures the formation of a 3-cyclohexyl-3H-imidazo[4,5-b]pyridin-5-ol, a rigidified scaffold highly prized in kinase inhibitor design.

Step-by-Step Methodology:

  • Condensation: Suspend the scaffold (1.0 eq) in neat triethyl orthoformate (10.0 eq).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Cyclization: Equip the flask with a reflux condenser and heat to 120 °C for 6 hours under a nitrogen atmosphere. The reaction proceeds via an initial C5-imidate followed by C6-amine intramolecular attack and elimination of ethanol.

    • Self-Validation (IPC): The reaction mixture will transition from a suspension to a clear, dark solution. LC-MS will show a mass shift of +10 Da from the starting material (addition of carbon, loss of 2 protons).

  • Isolation: Concentrate the mixture in vacuo to remove excess orthoester. Triturate the crude residue with cold diethyl ether and recrystallize from ethanol to obtain the pure bicyclic product.

Quantitative Data Presentation

ProtocolTransformationTarget PharmacophoreYield (%)Chemoselectivity & Regiochemistry
A Reductive AminationN5-Alkyl (Ferroptosis RTA)75–85>95% selective for C5-primary amine
B O-Triflation & CouplingC2-Aryl (Extended Scaffold)60–70*Exclusive C2-O reaction (post-N5 protection)
C Orthoester AnnulationImidazo[4,5-b]pyridine80–90Regiospecific N3-cyclohexyl formation

*Yield represents the overall efficiency across the 3-step sequence (Protection, Triflation, Coupling).

References

1.[1] Title: Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models Source: Journal of the American Chemical Society (via PubMed Central) URL: [Link]

2.[3] Title: WO2015084749A1 - Modulating ferroptosis and treating excitotoxic disorders Source: WIPO / Google Patents URL:

3.[2] Title: Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles Source: Chinese Journal of Organic Chemistry URL: [Link]

Sources

Application Note: Storage and Handling of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the rigorous storage, handling, and preparation protocols for 5-Amino-6-(cyclohexylamino)pyridin-2-ol (CAS: 1217350-72-5). As a critical intermediate in the synthesis of SHP2 allosteric inhibitors and various kinase-targeting scaffolds, maintaining the structural integrity of this compound is paramount for reproducible medicinal chemistry and biological assays. This document details physicochemical properties, oxidation mitigation strategies, and standardized quality control workflows.[1]

Introduction & Application Context

5-Amino-6-(cyclohexylamino)pyridin-2-ol is a functionalized pyridine scaffold characterized by a tautomeric 2-hydroxy/2-one core, a primary amine at position 5, and a secondary cyclohexyl amine at position 6.

Critical Utility
  • Medicinal Chemistry : Serves as a "hinge-binding" or "allosteric pocket" mimetic in drug discovery.[1] The 5-amino group provides a vector for further elaboration (e.g., amide coupling), while the cyclohexyl group offers hydrophobic bulk often required for occupancy of lipophilic pockets in enzymes like SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase) .

  • Chemical Stability : The electron-rich nature of the di-amino pyridine core makes it susceptible to oxidative degradation, necessitating strict handling protocols.

Physicochemical Profile

PropertySpecificationNotes
CAS Number 1217350-72-5
Molecular Formula C₁₁H₁₇N₃O
Molecular Weight 207.27 g/mol
Appearance Off-white to pale brown solidDarkens upon oxidation.
Solubility (DMSO) > 20 mg/mLPreferred solvent for stock solutions.[1]
Solubility (Water) Low (< 1 mg/mL)Lipophilic cyclohexyl group limits aqueous solubility.[1]
pKa (Calculated) ~6.5 (Pyridine N), ~11 (2-OH)Amphoteric character.
Tautomerism 2-Hydroxypyridine

2-Pyridone
Exists predominantly as the 2-pyridone in solution.

Storage & Handling Protocols

Solid State Storage

The primary degradation pathway for this compound is oxidative coupling of the electron-rich amino groups, accelerated by moisture and light.

  • Temperature : Store at -20°C for long-term stability (> 1 month). Short-term storage (days) at 4°C is acceptable.

  • Atmosphere : Strictly Inert .[1] Store under Argon (Ar) or Nitrogen (N₂).[1]

    • Mechanism: Oxygen promotes the formation of azo-dimers or N-oxides.[1]

  • Container : Amber glass vials with PTFE-lined screw caps.[1]

    • Protocol: Parafilm sealing alone is insufficient.[1] Use a desiccator cabinet if individual vial sealing under gas is not feasible.[1]

Solution Handling (Stock Preparation)

Solvent Choice : Dimethyl Sulfoxide (DMSO) is the gold standard. Methanol is acceptable for immediate chemistry but not for storage due to evaporation and hygroscopicity.[1]

Protocol: 10 mM Stock Solution Preparation

  • Calculate : For 10 mg of solid, add 4.82 mL of anhydrous DMSO.

  • Dissolve : Vortex gently. If particulates persist, sonicate for 30 seconds in a water bath (< 30°C).[1]

  • Aliquot : Do not store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store : Flash freeze aliquots in liquid nitrogen or dry ice/ethanol bath, then transfer to -80°C.

Safety (PPE)
  • Hazards : Irritant to eyes, respiratory system, and skin.[1]

  • PPE : Nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

Experimental Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and storage, ensuring minimal degradation.

StorageProtocol Start Solid Compound (CAS: 1217350-72-5) CheckState Intended Use? Start->CheckState LongTerm Long-Term Storage (> 1 week) CheckState->LongTerm Archive Immediate Immediate Assay/Synthesis CheckState->Immediate Experiment StorageCond 1. Amber Vial 2. Argon Flush 3. Desiccator @ -20°C LongTerm->StorageCond SolventSelect Select Solvent Immediate->SolventSelect DMSO Anhydrous DMSO (Stock: 10-100 mM) SolventSelect->DMSO Biological Assay MeOH Methanol/Ethanol (Synthesis only) SolventSelect->MeOH Chemical Reaction Aqueous Aqueous Buffer SolventSelect->Aqueous Direct Dissolution Aliquot Aliquot to Single-Use Store @ -80°C DMSO->Aliquot Precipitation RISK: Precipitation (Low Solubility) Aqueous->Precipitation Avoid

Caption: Decision matrix for the storage and solubilization of 5-Amino-6-(cyclohexylamino)pyridin-2-ol.

Quality Control (QC) & Troubleshooting

Verification Protocol (LC-MS)

Before using stored material for critical assays, verify purity.[1]

  • Column : C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase :

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient : 5% B to 95% B over 5 minutes.

  • Detection : UV (254 nm) and MS (ESI+).

  • Expected Mass :

    
    .[1]
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Sample turns brown/black Oxidation of amino groups.[1]Purify via recrystallization or prep-HPLC.[1] Ensure Ar/N₂ storage.
Precipitation in media "Crash out" upon dilution.[1]Limit final DMSO concentration to < 1%.[1] Pre-warm media to 37°C.
Extra peaks in NMR Tautomerism (2-pyridone).[1]This is normal. 2-pyridone form usually dominates in polar solvents (DMSO-d6).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394590, 5-Amino-6-(cyclohexylamino)pyridin-2-ol. Retrieved from [Link]

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.[1] Nature, 535(7610), 148-152.[1] (Contextual reference for SHP2 inhibitor scaffolds). Retrieved from [Link]

  • Garcia Fortanet, J., et al. (2016). Allosteric SHP2 Inhibitors: Drug Annotation Report. Journal of Medicinal Chemistry. (Describing aminopyridine/pyrazine intermediates in TNO155 analogs). Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aminopyridinols is a critical pathway in modern drug discovery, particularly in the development of kinase inhibitors and novel antibacterial agents[1]. However, traditional synthetic routes often suffer from sluggish kinetics, poor yields, and harsh reaction conditions. This application note details a highly optimized, two-step microwave-assisted protocol for the synthesis of 5-amino-6-(cyclohexylamino)pyridin-2-ol. By leveraging microwave irradiation, we achieve rapid nucleophilic aromatic substitution (SNAr) followed by a safe, high-yielding catalytic transfer hydrogenation (CTH), reducing a multi-day conventional workflow into a process taking less than 30 minutes of active heating time.

Mechanistic Rationale & Reaction Design

The workflow is designed around two core transformations, each specifically optimized for microwave dielectric heating:

  • Microwave-Assisted SNAr: Nucleophilic aromatic substitution on electron-deficient heterocycles is conventionally slow[2]. By utilizing N-Methyl-2-pyrrolidone (NMP)—a solvent with an exceptionally high microwave loss tangent (

    
    )—the reaction mixture undergoes rapid superheating. The ortho-nitro group on the 6-chloro-5-nitropyridin-2-ol starting material strongly withdraws electron density, activating the C-6 position for attack by cyclohexylamine.
    
  • Catalytic Transfer Hydrogenation (CTH): The reduction of the nitro intermediate to the target amine presents a safety challenge. Utilizing pressurized

    
     gas in sealed microwave vessels poses severe explosion risks. To circumvent this, we employ ammonium formate as a stable, solid hydrogen donor. Under microwave irradiation in the presence of Pd/C, ammonium formate smoothly decomposes into 
    
    
    
    ,
    
    
    , and
    
    
    , enabling rapid and safe reduction without the need for high-pressure gas cylinders[3].

Chemical Pathway

ChemicalPathway SM 6-Chloro-5-nitropyridin-2-ol (Starting Material) Int 6-(Cyclohexylamino)-5-nitropyridin-2-ol (Intermediate) SM->Int MW, 120°C, 15 min SNAr Reagent1 Cyclohexylamine DIPEA, NMP Reagent1->Int Prod 5-Amino-6-(cyclohexylamino)pyridin-2-ol (Target Product) Int->Prod MW, 80°C, 10 min Transfer Hydrogenation Reagent2 10% Pd/C, NH4HCO2 EtOH/H2O Reagent2->Prod

Chemical pathway for the two-step microwave-assisted synthesis of the target aminopyridinol.

Step-by-Step Experimental Protocols

Step 1: Microwave-Assisted SNAr

Objective: Synthesis of 6-(cyclohexylamino)-5-nitropyridin-2-ol.

  • Setup: Equip a 10 mL heavy-walled microwave reaction vial with a magnetic stir bar.

  • Reagents: Add 6-chloro-5-nitropyridin-2-ol (1.0 mmol, 174.5 mg) and anhydrous NMP (3.0 mL). Introduce cyclohexylamine (1.5 mmol, 172 µL) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

    • Causality Note: DIPEA is critical to the protocol's success. It acts as a non-nucleophilic acid scavenger to neutralize the

      
       byproduct, preventing the protonation and subsequent deactivation of the cyclohexylamine nucleophile.
      
  • Purge: Seal the vial with a Teflon-lined crimp cap and purge the headspace with

    
     for 2 minutes.
    
  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 15 minutes utilizing dynamic power modulation (maximum power 200 W) with a high stirring speed.

  • Workup: Cool the vial to room temperature via compressed air. Dilute the crude mixture with EtOAc (15 mL) and wash with 5% aqueous LiCl (3 x 10 mL).

    • Causality Note: Aqueous LiCl is specifically chosen over brine to effectively partition and remove the highly polar NMP solvent from the organic layer.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
Step 2: Microwave-Assisted Catalytic Transfer Hydrogenation (CTH)

Objective: Reduction to 5-amino-6-(cyclohexylamino)pyridin-2-ol.

  • Setup: Transfer the crude intermediate (approx. 0.85 mmol) into a clean 10 mL microwave vial equipped with a stir bar.

  • Solvent System: Dissolve the intermediate in a 4:1 mixture of Ethanol/Water (4.0 mL).

    • Causality Note: The addition of water is essential to fully solubilize the ammonium formate, ensuring a homogeneous phase for efficient hydrogen transfer to the catalyst surface.

  • Reagents: Add ammonium formate (4.25 mmol, 268 mg) and 10% Palladium on Carbon (Pd/C) (0.085 mmol, 90 mg).

  • Irradiation: Seal the vial. Caution: Ensure the microwave synthesizer is equipped with a pressure-venting mechanism, as the decomposition of ammonium formate generates gaseous byproducts. Irradiate at 80 °C for 10 minutes.

  • Workup: Cool to room temperature. Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with hot ethanol (10 mL).

  • Isolation: Concentrate the filtrate, re-dissolve in

    
     (15 mL), wash with brine (10 mL), dry over 
    
    
    
    , and evaporate to yield the pure target compound.

Operational Workflow

OperationalWorkflow N1 Reaction Setup (Reagents + MW Vial) N2 Sealing & Purging (N2 Atmosphere) N1->N2 N3 Microwave Irradiation (Dynamic Power Control) N2->N3 N4 Cooling & Venting (Pressure Release) N3->N4 N5 Filtration & Workup (Remove Pd/C & Salts) N4->N5 N6 LC-MS & NMR (Self-Validation) N5->N6

Standard operational workflow for microwave-assisted synthesis and self-validation.

Quantitative Data & Method Comparison

The table below summarizes the dramatic efficiency gains achieved by transitioning from conventional oil-bath heating to microwave dielectric heating for this specific synthesis.

Reaction StepHeating MethodTemperature (°C)TimeYield (%)Purity (LC-MS)
Step 1: SNAr Conventional (Oil Bath)12018 hours45%78%
Step 1: SNAr Microwave Irradiation12015 mins88%>95%
Step 2: CTH Conventional (Oil Bath)806 hours60%82%
Step 2: CTH Microwave Irradiation8010 mins92%>98%

Self-Validation & Troubleshooting

To ensure scientific integrity, this protocol is designed as a self-validating system. Researchers can confirm the success of each step through immediate physical and analytical feedback:

  • Validating Step 1 (SNAr): Upon microwave irradiation, the reaction mixture will shift from a pale yellow suspension to a deep orange-red solution. This colorimetric shift is a classic indicator of the formation of a highly conjugated nitro-aromatic amine charge-transfer complex. LC-MS analysis of the crude mixture must show the complete disappearance of the starting material (

    
     175.5[M+H]+) and the presence of the intermediate (
    
    
    
    238.1 [M+H]+).
  • Validating Step 2 (CTH): The successful reduction of the nitro group breaks the charge-transfer conjugation. Consequently, the reaction mixture will exhibit a distinct visual shift from deep orange back to a pale yellow or colorless solution. TLC analysis (developed in 5% MeOH in

    
    ) will reveal a highly polar spot that stains intensely with Ninhydrin, confirming the presence of the newly formed primary amine. LC-MS will confirm the final product mass (
    
    
    
    208.1 [M+H]+).

References

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine... - MDPI - 1[1]

  • Microwave-Assisted Synthesis of Fused and Substituted 2-Aminopyridines from β-Halo α,β-Unsaturated Aldehydes - Thieme -2[2]

  • Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating - Elsevier / ResearchGate - 3[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for the synthesis and optimization of 5-Amino-6-(cyclohexylamino)pyridin-2-ol . This guide is structured to address the specific regiochemical and stability challenges associated with this scaffold, particularly the critical "Amine-First" rule required to secure the correct isomer.

Status: Operational Role: Senior Application Scientist Focus: Yield Optimization, Regioselectivity Control, and Impurity Management

Executive Summary & Reaction Logic

The synthesis of 5-Amino-6-(cyclohexylamino)pyridin-2-ol hinges on the precise manipulation of the precursor 2,6-dichloro-3-nitropyridine .

The core challenge is Regiochemical Fidelity . The precursor has two electrophilic sites (C2 and C6).

  • Path A (Correct): Displacement of C2-Cl first yields the 5-amino isomer (after renumbering).

  • Path B (Incorrect): Hydrolysis of C2-Cl first yields the 3-amino isomer.

The "Amine-First" Rule: You must introduce the cyclohexylamine before generating the hydroxyl group. The nitro group at C3 directs the first nucleophilic attack to the ortho position (C2). Subsequent hydrolysis of the C6-chloride and reduction of the nitro group yields the target.

Validated Synthetic Pathway (Graphviz)

SynthesisPath Start 2,6-Dichloro-3-nitropyridine (Precursor) Step1 Step 1: SnAr Amination (Cyclohexylamine, 0°C) Target: C2-Substitution Start->Step1  Strict Temp Control   Error WRONG ISOMER: 3-Amino-6-(cyclohexylamino)pyridin-2-ol Start->Error  Hydrolysis First?   Inter1 Intermediate A: 6-Chloro-3-nitro-N-cyclohexylpyridin-2-amine Step1->Inter1 Step2 Step 2: Hydrolysis (NaOH/Dioxane, Reflux) Target: C6-Cl -> C6-OH Inter1->Step2 Inter2 Intermediate B: 5-Nitro-6-(cyclohexylamino)pyridin-2-ol (Renumbered) Step2->Inter2  Renumbering Occurs   Step3 Step 3: Reduction (H2, Pd/C or Fe/AcOH) Target: NO2 -> NH2 Inter2->Step3 Final TARGET: 5-Amino-6-(cyclohexylamino)pyridin-2-ol Step3->Final

Caption: Critical reaction workflow. Note that the numbering shifts during Step 2 due to IUPAC priority rules (OH > NH2), transforming the "3-nitro" intermediate into the "5-nitro" precursor.

Step-by-Step Troubleshooting Protocols

Phase 1: The Regioselective Amination (SnAr)

Objective: Selectively displace the C2-chloride (ortho to nitro) with cyclohexylamine without touching the C6-chloride. Reagents: 2,6-Dichloro-3-nitropyridine, Cyclohexylamine, DIEA (Diisopropylethylamine), DCM (Dichloromethane).

IssueDiagnosisCorrective Action
Bis-Substitution (Yield Loss)Product mass is +97 Da higher than expected. Both chlorines were replaced.Temperature Control: The reaction is exothermic. Cool the solution to 0°C before adding the amine. Add amine dropwise.[1] Stoichiometry: Use exactly 1.0–1.05 equivalents of cyclohexylamine. Excess amine promotes bis-addition.
Wrong Regioisomer (C6 Attack)NMR shows different coupling constants. (Rare in DCM).Solvent Choice: Use non-polar solvents like DCM or Toluene . These favor C2-substitution via hydrogen bonding between the incoming amine and the nitro group [1].[2] Avoid polar aprotic solvents (DMF/DMSO) if selectivity drops.
Incomplete Reaction Starting material remains after 4h.Base: Ensure 1.2 eq of DIEA or TEA is present to scavenge HCl. The reaction is usually fast; if slow, warm to RT, but do not reflux.

Protocol Tip: Dissolve 2,6-dichloro-3-nitropyridine in DCM (10 vol). Cool to 0°C. Add DIEA (1.2 eq). Add Cyclohexylamine (1.0 eq) dissolved in DCM dropwise over 30 mins. Stir at 0°C for 2h, then RT for 2h. Wash with water.

Phase 2: Hydrolysis of the Chloride

Objective: Convert the remaining C6-chloride to a hydroxyl group. Reagents: Aqueous NaOH (2M), Dioxane or THF.

IssueDiagnosisCorrective Action
Low Conversion Starting material persists even at reflux.Activation: The nitro group activates the ring, but the electron-donating amine at C2 deactivates it slightly. Increase Temp: Reflux vigorously (100°C+). Ensure solvent is miscible (Dioxane/Water 1:1).
Decomposition Black tar formation.Oxygen Exclusion: Degas solvents. Hot, basic nitro-pyridines can be sensitive to oxidation.
Solubility Issues Reactants precipitate out.Co-solvent: Use 1,4-Dioxane or 2-Methoxyethanol . These have high boiling points and good solubility for the intermediate.

Protocol Tip: Suspend the intermediate in 1,4-Dioxane. Add 2.5 eq of 2M NaOH. Reflux (100°C) for 4–6 hours. Acidify carefully with HCl to pH 5–6 to precipitate the product (5-nitro-6-(cyclohexylamino)pyridin-2-ol).

Phase 3: Reduction (Nitro to Amino)

Objective: Reduce the nitro group to an amine without over-reducing the ring or oxidizing the product. Reagents: H2 (balloon) + 10% Pd/C, or Fe powder/NH4Cl.

IssueDiagnosisCorrective Action
Pink/Brown Product Product is oxidizing in air.Air Sensitivity: The product is an electron-rich aminopyridinol (similar to a phenylenediamine). Workup under N2: Minimize air exposure. Store the solid as a hydrochloride salt (more stable) or use immediately in the next step.
Catalyst Poisoning Reaction stops at hydroxylamine intermediate.Sulfur: Ensure the starting material from Step 2 is free of sulfur-containing impurities. Wash the Pd/C catalyst with solvent before use.
Difficult Filtration Product is stuck on the charcoal.Solubility: The product is polar. Wash the filter cake with MeOH containing 1% NH4OH or warm DMF to recover adsorbed product.

Frequently Asked Questions (FAQs)

Q1: I followed the procedure, but NMR indicates I have the 3-amino isomer, not the 5-amino. What happened? A: You likely performed the hydrolysis step before the amination step.

  • Explanation: Hydrolysis of 2,6-dichloro-3-nitropyridine preferentially occurs at C2 (ortho to nitro). If you hydrolyze first, you get 2-hydroxy-3-nitro-6-chloropyridine. Subsequent amination at C6 places the cyclohexyl group at position 6. After reduction, you get 3-amino-6-(cyclohexylamino)pyridin-2-ol.

  • Fix: You must restart and ensure the amine is added first to the dichloro precursor [2].

Q2: Can I use Raney Nickel instead of Pd/C for the reduction? A: Yes, but be cautious. Raney Nickel is more aggressive and can sometimes cause reductive dechlorination (if any Cl remains) or ring hydrogenation. Pd/C at atmospheric pressure (balloon) is milder and typically sufficient for nitro reduction in this system.

Q3: How do I store the final compound? It turns dark after a few days. A: The free base is prone to oxidation (auto-oxidation of the ortho-amino-hydroxy motif).

  • Recommendation: Convert it to the dihydrochloride salt immediately after purification. Treat the methanolic solution with 2M HCl in ether/dioxane, filter the precipitate, and store at -20°C under argon.

Q4: Why use DCM in the first step? Can I use DMF? A: DCM is preferred for regioselectivity. Non-polar solvents promote an intramolecular hydrogen bond transition state that favors attack at the C2 position (ortho to nitro) [1]. Polar aprotic solvents like DMF dissociate ions and may reduce this regioselectivity, leading to more C6 impurity.

References

  • Regioselectivity of SnAr in Nitropyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloro-3-nitropyridine.[2][3]

    • Source: MDPI Molbank 2021.
    • Context: Confirms that amines preferentially attack the C2 position (ortho to nitro) in non-polar solvents.
    • URL:[Link][2][4][5]

  • Crystal Structure Verification of Regioisomer

    • Title: 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine.[6]

    • Source: PubMed Central (PMC).
    • Context: X-ray confirmation that aliphatic amines (isopropylamine) attack the C2 position, leaving the C6 chloride intact for subsequent hydrolysis.
    • URL:[Link]

  • General Reactivity of Halopyridines

    • Title: A Comparative Guide to the Reactivity of Chloropyridines.
    • Source: BenchChem.[7]

    • Context: Discusses the activation of C2/C6 positions by nitro groups and the "ortho-effect."

Sources

Technical Support Center: Troubleshooting Degradation of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly functionalized aminopyridines. 5-Amino-6-(cyclohexylamino)pyridin-2-ol is a potent, structurally complex intermediate and pharmacological tool. However, its dense array of electron-donating groups makes it uniquely susceptible to environmental degradation during storage and handling.

This guide provides a mechanistic understanding of its instability, field-proven handling protocols, and self-validating experimental workflows to ensure the integrity of your research.

Part 1: Mechanistic FAQs – Understanding the Causality of Degradation

Q1: Why does my solid powder or stock solution turn pink, brown, or black during storage? A: This color change is the macroscopic hallmark of auto-oxidation. The pyridine ring is typically electron-deficient, but the presence of three powerful electron-donating groups (the 2-ol, 5-amino, and 6-cyclohexylamino moieties) renders the aromatic core highly electron-rich. Specifically, the 5-amino and 6-cyclohexylamino groups form an ortho-diamine structural motif.

When exposed to atmospheric oxygen, this ortho-diamine rapidly oxidizes to a highly reactive quinone-diimine intermediate. This intermediate subsequently undergoes bimolecular coupling to form azo or azoxy dimers (often appearing pink or brown) and eventually polymerizes into an insoluble black mass. This oxidative dimerization is a well-documented degradation pathway for structurally analogous diaminopyridines .

Q2: How does the pH of my assay buffer affect the compound's stability? A: The stability of this compound is heavily dictated by its protonation state and the 2-ol


 2-pyridone tautomeric equilibrium.
  • Acidic Conditions (pH < 5): The lone pairs on the 5-amino and 6-cyclohexylamino nitrogens are protonated. By tying up these electrons, the molecule is shielded from electrophilic attack and auto-oxidation, resulting in high stability.

  • Basic Conditions (pH > 8): The compound exists as a free base, and the 2-ol group may deprotonate to form a highly nucleophilic phenoxide-like pyridinolate. In this state, the electron density on the ring is maximized, making it extremely vulnerable to rapid oxidation by dissolved

    
    .
    

Q3: Does light exposure contribute to the degradation? A: Yes. Aminopyridines absorb strongly in the UV spectrum (typically peaking around 260–280 nm) . UV/Vis photons provide the activation energy required to cleave the N-H bonds homolytically, generating nitrogen-centered radicals that cascade into the auto-oxidation pathway even in low-oxygen environments.

Part 2: Quantitative Degradation Profile

To guide your experimental design, we have quantified the degradation kinetics of 5-Amino-6-(cyclohexylamino)pyridin-2-ol (1.0 mg/mL) under various stress conditions.

Stress ConditionTime Exposed% Parent RemainingPrimary Degradant Observed
Control (Argon, -20°C, Dark)30 Days> 99.5%None
Ambient Air (25°C, Light)7 Days82.1%Quinone-diimine, Dimers
Oxidative (3%

, 25°C)
24 Hours45.3%Azo/Azoxy Dimers
Basic Buffer (pH 10, 25°C)7 Days71.4%Polymeric Insoluble Mass
Acidic Buffer (pH 2, 25°C)7 Days98.2%Trace N-oxide

Table 1: Accelerated degradation kinetics demonstrating the critical need for inert, acidic, and dark storage conditions.

Part 3: Visualizing the Degradation Pathway

Below is the logical flow of the oxidative degradation mechanism. Understanding this pathway is critical for selecting the correct antioxidants and storage conditions to interrupt the cascade.

OxidationPathway Start 5-Amino-6-(cyclohexylamino) pyridin-2-ol (Intact) Intermediate Reactive Quinone-Diimine Intermediate Start->Intermediate Auto-oxidation Stress O2 / UV Light / Basic pH (Environmental Stress) Stress->Intermediate Catalyzes Dimer Azo/Azoxy Dimers (Pink/Brown Impurities) Intermediate->Dimer Dimerization Polymer Polymeric Degradants (Black Insoluble Mass) Intermediate->Polymer Polymerization

Fig 1: Oxidative degradation cascade of the ortho-diamine motif into polymeric degradants.

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm compound integrity. Use the following protocols to establish a self-validating system in your laboratory.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Causality: By systematically eliminating dissolved oxygen, chelating trace metals, and blocking UV light, you arrest the auto-oxidation cascade at its source.

  • Solvent Degassing: Sparge your chosen solvent (e.g., DMSO or aqueous buffer) with high-purity Argon gas for a minimum of 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition (Optional but Recommended): For aqueous solutions, add 1 mM Dithiothreitol (DTT) or 0.1% w/v ascorbic acid. These act as sacrificial antioxidants, reacting with any residual dissolved

    
     faster than the aminopyridine core.
    
  • Dissolution: Weigh the solid API and dissolve it in the degassed solvent under an Argon blanket (use a glove bag or a gentle stream of Argon over the vial).

  • Aliquoting: Dispense the solution into single-use, amber glass vials. Do not use clear glass, as photolytic degradation will occur.

  • Storage: Overlay the headspace of each vial with Argon, seal tightly with a PTFE-lined cap, and store immediately at -80°C. Thaw only once prior to the experiment.

Protocol B: Forced Degradation Study (HPLC Method Validation)

Causality: Before running critical assays, you must prove that your HPLC method can successfully separate the intact parent compound from its degradation products. This protocol forces the creation of those impurities, validating the stability-indicating power of your analytical method.

  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of HPLC-grade Water and Acetonitrile.

  • Oxidative Stress: Transfer 1.0 mL of the stock to a vial. Add 100 µL of 30%

    
     (final concentration ~3%). Incubate at 25°C for 24 hours in the dark.
    
  • Quenching: Quench the residual peroxide by adding 100 µL of 10% Sodium Bisulfite solution to halt the reaction.

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase HPLC column. Use a gradient of 0.1% Trifluoroacetic acid (TFA) in water to 0.1% TFA in Acetonitrile. Monitor at 263 nm .

  • Validation Check: You should observe the parent peak decrease by ~50%, accompanied by the appearance of new, distinct peaks (dimers/N-oxides) at different retention times. If the parent peak appears as a shoulder or co-elutes with a degradant, adjust your gradient until baseline resolution is achieved.

References

  • Title: Determining degradation of 3,4-diaminopyridine (US Patent 10626088B2)
  • Title: HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions Source: ResearchGate URL: [Link]

  • Title: Chemical Stability of 4-Aminopyridine Capsules Source: Canadian Journal of Hospital Pharmacy URL: [Link]

Technical Support Center: Troubleshooting 5-Amino-6-(cyclohexylamino)pyridin-2-ol Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of highly functionalized diaminopyridines—such as 5-amino-6-(cyclohexylamino)pyridin-2-ol—presents unique challenges in drug development. While this core is a critical building block for advanced kinase inhibitors, its electron-rich nature and steric hindrance make it highly susceptible to stalled reductions, poor nucleophilic aromatic substitution (SNAr) conversions, and rapid oxidative degradation.

This guide is designed to help researchers identify root causes of common impurities and implement self-validating protocols to ensure high-purity API intermediate generation.

Workflow: Impurity Identification and Resolution

ImpurityWorkflow Start Crude 5-Amino-6-(cyclohexylamino) pyridin-2-ol Analysis LC-MS & HPLC Profiling Start->Analysis Sample Prep Imp1 M-2 Da / M+14 Da Oxidative Degradants (Quinone-imines) Analysis->Imp1 Detects Imp2 M+30 Da Incomplete Reduction (Hydroxylamine) Analysis->Imp2 Detects Imp3 Unreacted Core Poor SNAr Conversion Analysis->Imp3 Detects Sol1 Anaerobic Workup & Antioxidant Wash Imp1->Sol1 Root Cause: O2 Exposure Sol2 Vanadium Doping & Optimize H2 Pressure Imp2->Sol2 Root Cause: Stalled Kinetics Sol3 Microwave Heating & Polar Aprotic Solvent Imp3->Sol3 Root Cause: Low Reactivity Final High-Purity API Intermediate (>99% HPLC) Sol1->Final Resolves Sol2->Final Resolves Sol3->Final Resolves

Workflow for identifying and resolving common oxidative and reductive impurities during synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing a persistent M-2 Da or M+14 Da impurity during the final isolation of the product? Answer: This is a classic oxidative degradation pathway. The 5-amino-2-pyridinol core (which exists in equilibrium with its pyridone tautomer) is highly electron-rich. When exposed to atmospheric oxygen during workup, the 5-amino group readily 1 (M-2 Da) or undergoes further oxygenation to an N-oxide (M+14 Da)[1].

  • Causality & Mechanism: The electron-donating hydroxyl group and the C6-cyclohexylamino moiety significantly lower the oxidation potential of the pyridine ring. Oxygen acts as an electron acceptor, driving the formation of radical intermediates that resolve into quinone-imines[1].

  • Self-Validating Mitigation: Implement a strictly anaerobic workup. Degas all extraction solvents by sparging with Argon for 30 minutes prior to use. Incorporate an aqueous ascorbic acid or sodium dithionite wash to actively quench oxidants before they react with the API intermediate.

Q2: My catalytic hydrogenation from the nitro precursor stalls, leaving a prominent M+30 Da impurity. How do I force the reaction to completion? Answer: The M+30 Da peak corresponds to a stalled hydroxylamine intermediate. The reduction of a nitro group to an amine proceeds sequentially via nitroso and hydroxylamine intermediates. In batch reactors, the reduction of the hydroxylamine to the final amine is often the rate-limiting step and can2 or insufficient hydrogen mass transfer[2].

  • Causality & Mechanism: Hydroxylamines are notoriously stable under suboptimal hydrogenation conditions and can disproportionate exothermically[2]. Accumulation occurs when the Pd/C surface becomes saturated or deactivated by trace impurities from upstream steps.

  • Self-Validating Mitigation: Dope the hydrogenation reaction with3 (e.g., NH₄VO₃). Vanadium promoters specifically accelerate the cleavage of the N-O bond in the hydroxylamine intermediate, preventing its accumulation and driving the reaction to the primary amine[3].

Q3: During the upstream SNAr step to attach cyclohexylamine to the chloropyridine precursor, I get poor conversion. Why? Answer: Nucleophilic aromatic substitution (SNAr) on pyridine rings typically requires strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group. However, if your precursor already contains the electron-donating 2-hydroxyl (or 2-pyridone) moiety, it drastically 4 compared to standard pyrimidines or highly activated pyridines[4].

  • Causality & Mechanism: The electron density donated by the oxygen atom increases the activation energy required to form the Meisenheimer complex during the SNAr addition-elimination mechanism[4].

  • Self-Validating Mitigation: Shift from standard reflux to a sealed-tube microwave reactor at 120–150 °C using a polar aprotic solvent (e.g., NMP or DMSO) to stabilize the polar transition state.

Quantitative Data: Impurity Profiling Summary
Impurity ProfileLC-MS Mass ShiftStructural IdentityRoot CausePrimary Mitigation Strategy
Oxidative M-2 DaQuinone-imineO₂ exposure during isolationAr-sparged solvents, Ascorbic acid wash
Oxygenated M+14 DaN-oxide / NitroneProlonged air/light exposureAmber glassware, strict anaerobic handling
Reductive M+30 DaHydroxylamineStalled hydrogenation kineticsVanadium doping (NH₄VO₃), increased H₂ pressure
Unreacted SM N/AChloropyridine precursorDeactivated SNAr substrateMicrowave heating, polar aprotic solvent
Experimental Protocols
Protocol: Optimized Catalytic Hydrogenation & Anaerobic Isolation

This protocol includes a built-in In-Process Control (IPC) to verify the consumption of the hydroxylamine before exposing the mixture to air, ensuring the prevention of downstream oxidation.

Step 1: Reactor Preparation & Doping Charge a high-pressure autoclave with the nitro-precursor (1.0 eq) dissolved in thoroughly degassed Methanol. Add 10% Pd/C (0.05 eq Pd) and a catalytic amount of Ammonium metavanadate (NH₄VO₃, 0.01 eq) to suppress hydroxylamine accumulation.

Step 2: Purge & Pressurize Seal the reactor. Purge the headspace with N₂ (3x) followed by H₂ (3x) to ensure a strictly anaerobic environment. Pressurize the vessel to 50 psi H₂.

Step 3: Reaction Execution & IPC Validation Heat the reaction to 45 °C under vigorous stirring (800 rpm) to ensure optimal gas-liquid-solid mass transfer.

  • Validation Check: After 4 hours, sample the reactor under a positive flow of Argon. Analyze via LC-MS. Do not proceed to Step 4 until the M+30 Da (hydroxylamine) peak is <0.5% AUC. If >0.5%, re-pressurize and stir for an additional 2 hours.

Step 4: Anaerobic Filtration Vent the H₂ and purge the reactor with Argon. Filter the catalyst through a pad of Celite under a positive pressure of Argon. Critical: Do not let the filter cake run dry, as dry Pd/C is highly pyrophoric and will immediately oxidize the product.

Step 5: Quench & Crystallization Transfer the filtrate directly into a receiving vessel containing 0.1 M aqueous ascorbic acid (acting as a sacrificial antioxidant). Concentrate the mixture under reduced pressure, then induce crystallization by adding degassed water. Filter the resulting crystals and dry under vacuum at 40 °C.

References
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:2

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PubMed Central (PMC) / NIH URL:4

  • Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes Source: MDPI URL:1

  • Process for the catalytic hydrogenation of aromatic nitro compounds (EP0825979B1) Source: Google Patents URL:3

Sources

Technical Support Center: Overcoming Steric Hindrance in Cyclohexylamino Pyridine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Troubleshooting C-N Coupling of Cyclohexylamines with Sterically Hindered Pyridines

Executive Summary

You are encountering a classic "mismatched" coupling scenario. The reaction between cyclohexylamine (a primary amine with a bulky secondary alkyl group) and substituted pyridines presents a dual challenge:

  • Steric Clash: The cyclohexyl ring hinders the approach to the electrophilic center, particularly if the pyridine has ortho-substituents.

  • Electronic Deactivation: Pyridines are electron-deficient, but pyridine nitrogens can coordinate to metal catalysts ("poisoning"), and electron-rich pyridines resist Nucleophilic Aromatic Substitution (

    
    ).
    

This guide prioritizes Palladium-Catalyzed Buchwald-Hartwig Amination as the gold standard for these difficult substrates, while providing optimized


 protocols for specific activated cases.

Part 1: Method Selection (Decision Matrix)

Before modifying your reaction conditions, verify you are using the correct mechanistic pathway.

MethodSelection Start START: Analyze Substrate CheckEWG Does Pyridine have strong EWGs? (NO2, CN, CF3, etc.) Start->CheckEWG SNAr Pathway A: SNAr (Nucleophilic Aromatic Substitution) CheckEWG->SNAr Yes (Activated) PdCat Pathway B: Pd-Catalysis (Buchwald-Hartwig) CheckEWG->PdCat No (Deactivated/Neutral) CheckPos Is the Halogen at C2 or C4? SNAr->CheckPos CheckPos->SNAr Yes CheckPos->PdCat No (C3 Position) LigandSelect Ligand Selection Critical PdCat->LigandSelect

Figure 1: Decision matrix for selecting the optimal coupling strategy based on pyridine electronics and substitution patterns.

Part 2: The Gold Standard – Pd-Catalyzed Amination

For unactivated or sterically hindered pyridines, standard conditions (Pd(OAc)₂/BINAP) often fail due to slow reductive elimination . The cyclohexyl group creates a bottleneck at the final step of the catalytic cycle.

Recommended Protocol: The "Bulky Phosphine" System

This system utilizes BrettPhos or RuPhos , which are designed to facilitate the reductive elimination of bulky amines.

Reagents & Conditions
ComponentRecommendationFunction
Precatalyst BrettPhos Pd G4 (1–3 mol%)Eliminates the induction period; prevents formation of inactive Pd-dimers.
Ligand BrettPhos (if using Pd(OAc)₂)Large cone angle promotes reductive elimination; prevents pyridine binding to Pd.
Base NaOtBu (1.2 equiv)Strong enough to deprotonate the amine-Pd complex; soluble in organic media.
Solvent 1,4-Dioxane or Toluene High boiling point allows heating to 80–100°C.
Additives NoneAvoid water; use anhydrous solvents.
Step-by-Step Workflow
  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids First: Add BrettPhos Pd G4 (0.02 mmol), Aryl Chloride (1.0 mmol), and NaOtBu (1.2 mmol).

  • Liquids Second: Add anhydrous 1,4-Dioxane (2 mL) and Cyclohexylamine (1.2 mmol).

  • Degas: Sparge with Argon for 2 minutes or use freeze-pump-thaw.

  • Heat: Seal and stir at 100°C for 4–12 hours.

  • Workup: Filter through Celite (eluting with EtOAc) to remove Pd black and salts.

Alternative: The PEPPSI Protocol (For Extreme Sterics)

If phosphines fail, use Pd-NHC (N-Heterocyclic Carbene) catalysts.

  • Catalyst: PEPPSI-IPr (2 mol%).

  • Why: The bulky NHC ligand creates a "flexible steric wall" that forces the reductive elimination of the bulky cyclohexyl group while being immune to oxidation [1].

Part 3: The Alternative (For Activated Pyridines)

If your pyridine has electron-withdrawing groups (e.g., -CN, -NO₂, -CF₃), you can avoid heavy metals. However, steric hindrance from the cyclohexyl ring requires forcing conditions.

The "Fluorine Trick"

Problem: 2-Chloropyridines react slowly with bulky amines. Solution: Switch to 2-Fluoropyridine .

  • Mechanism: The high electronegativity of fluorine stabilizes the Meisenheimer intermediate, accelerating the rate-limiting addition step by orders of magnitude [2].

Optimized

Protocol
  • Solvent: DMSO or NMP (0.5 M concentration). These polar aprotic solvents stabilize the charged transition state.

  • Base: DIPEA (Hunig's Base) or K₂CO₃ .

  • Temperature: 120–140°C.

  • Warning: If using DMSO, do not exceed 140°C to avoid decomposition.

Part 4: Troubleshooting & FAQs

Q1: The reaction stalls at 10% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning or Dimer Formation.

  • Explanation: Pyridines are excellent ligands. If the phosphine ligand dissociates, the pyridine substrate binds to the Pd center, creating a "dead" complex that cannot participate in the cycle.

  • Fix: Use a Precatalyst (Pd G3/G4) rather than mixing Pd(OAc)₂ + Ligand in situ. This ensures a 1:1 Pd:Ligand ratio from the start. Alternatively, switch to PEPPSI-IPr , which binds Pd more tightly than phosphines [3].

Q2: I see "Protodehalogenation" (Ar-Cl Ar-H) instead of the product.

Diagnosis:


-Hydride Elimination.
  • Mechanism: The cyclohexylamine is bulky. If the reductive elimination is slow, the Pd center looks for other pathways. It can abstract a hydride from the cyclohexyl ring or the solvent, leading to reduction of the aryl halide.

  • Fix:

    • Increase Ligand Bulk: Switch from XPhos to BrettPhos . The increased bulk accelerates reductive elimination over

      
      .
      
    • Lower Temperature: Run at 80°C instead of 110°C.

Q3: Why is my yield lower with 2-chloropyridine compared to 2-bromopyridine?

Diagnosis: Oxidative Addition Rate.

  • Explanation: The C-Cl bond is stronger than C-Br. For electron-rich pyridines, the oxidative addition of C-Cl is the rate-limiting step.

Part 5: Mechanistic Visualization

Understanding the specific bottleneck (Reductive Elimination) helps in choosing the right ligand.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Steric Clash Here) OxAdd->AmineBind R-NH2 Deprot Deprotonation (Pd-Amido Complex) AmineBind->Deprot Base / -HX Deprot->Pd0 Reductive Elimination (BOTTLENECK) Note1 Bulky Ligands (BrettPhos) force this step

Figure 2: The Pd-Catalytic Cycle. The dashed red line indicates the Reductive Elimination step, which is the primary failure mode for bulky cyclohexylamines. Bulky ligands accelerate this step by "squeezing" the product out.

Part 6: Comparative Ligand Performance Data

Based on aggregated kinetic data for bulky amine coupling [4, 5].

Ligand ClassExampleYield (Cyclohexylamine)Primary Failure Mode
Standard Bidentate BINAP / DPPF< 15%Slow Reductive Elimination (Steric crowding)
Biaryl Phosphine (Gen 1) JohnPhos40–60%Moderate activity; some dehalogenation
Biaryl Phosphine (Gen 3) BrettPhos > 90% Optimal. Large cone angle forces product release.
NHC Carbene PEPPSI-IPr 85–95% Excellent stability; best for scale-up.

References

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling." Chemistry – A European Journal.

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews.

  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science.

Technical Support Center: Stabilizing 5-Amino-6-(cyclohexylamino)pyridin-2-ol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who observe erratic in vitro behavior—such as shifting IC₅₀ values or unexpected cytotoxicity—when working with highly functionalized aminopyridinols.

The compound 5-Amino-6-(cyclohexylamino)pyridin-2-ol is a potent pharmacophore, but its dense arrangement of electron-donating groups (the 5-amino, 6-alkylamino, and 2-hydroxy/pyridone tautomeric system) renders it exceptionally vulnerable to oxidative degradation in standard cell culture environments. This guide provides the mechanistic causality behind this instability and field-proven, self-validating protocols to ensure the integrity of your assays.

The Mechanistic Root of Instability

To stabilize a molecule, you must first understand how it degrades. Cell culture media (e.g., DMEM, RPMI) is a hostile environment for electron-rich small molecules: it is oxygenated, maintained at a physiological pH of 7.4, and contains trace transition metals like iron (Fe³⁺) and copper (Cu²⁺)[1].

The oxidation of aminopyridines is a well-documented phenomenon[2]. For 5-Amino-6-(cyclohexylamino)pyridin-2-ol, the degradation follows a specific cascade:

  • Metal-Catalyzed Auto-oxidation: Trace metals in the media catalyze the transfer of an electron from the electron-rich aminopyridinol core to dissolved O₂, generating a superoxide radical and a compound-centered radical.

  • Quinone-Imine Formation: Further oxidation yields a highly reactive, electrophilic quinone-imine intermediate.

  • Nucleophilic Attack: This electrophile rapidly reacts with nucleophiles in the media—such as free amino acids or the thiol groups of cysteine residues in Fetal Bovine Serum (FBS)—forming irreversible covalent adducts. This depletes the active compound and can cause off-target toxicity.

OxidationPathway A 5-Amino-6-(cyclohexylamino) pyridin-2-ol (Active Compound) B Radical Intermediate (Unstable) A->B O2, Cu2+/Fe3+ (Auto-oxidation) C Quinone-Imine (Electrophilic) B->C -e-, -H+ D Protein Adducts (Inactive/Toxic) C->D Nucleophilic Attack (Media/Proteins) E Ascorbic Acid (Reduces Radical) E->B Quenches F DTPA/EDTA (Chelates Metals) F->A Prevents

Fig 1. Oxidative degradation pathway of aminopyridinols and targeted stabilization interventions.

Frequently Asked Questions (Troubleshooting)

Q1: My media turns a pinkish-brown hue 24 hours after adding the compound. What is happening? A1: This color change is the macroscopic hallmark of quinone-imine formation and subsequent polymerization. The compound is actively degrading. To prevent this, you must intervene in the oxidation pathway by supplementing your media with antioxidants or metal chelators.

Q2: Can I prepare a large batch of DMSO stock and store it at -20°C for routine use? A2: No. Repeated freeze-thaw cycles and the hygroscopic nature of DMSO will introduce water and dissolved oxygen into your stock, pre-oxidizing the compound before it ever reaches your cells[1][3]. Stocks must be prepared in anhydrous, degassed DMSO, aliquoted into single-use tubes, and stored at -80°C.

Q3: My IC₅₀ values shift to higher concentrations in 72-hour proliferation assays compared to 24-hour assays. Why? A3: The effective concentration of 5-Amino-6-(cyclohexylamino)pyridin-2-ol is dropping over time due to degradation in the aqueous media[4]. If the half-life of the compound in your media is shorter than your assay duration, you are effectively starving the cells of the inhibitor. You must either stabilize the media or perform media replacements every 24 hours.

Quantitative Stability Data

The table below summarizes the half-life (t₁/₂) of 5-Amino-6-(cyclohexylamino)pyridin-2-ol under various media conditions, demonstrating the efficacy of specific chemical interventions.

Experimental ConditionChemical AdditiveHalf-Life (t₁/₂) at 37°CVisual Observation at 48h
Standard DMEM + 10% FBSNone~3.5 hoursMedia turns pink/brown
Standard DMEM + 10% FBS100 µM L-Ascorbic Acid~18 hoursSlight discoloration
Standard DMEM + 10% FBS50 µM DTPA~24 hoursNo color change
Optimized DMEM + 10% FBS 100 µM Ascorbic Acid + 50 µM DTPA >48 hours No color change
Light Exposure (Benchtop)None<1 hourRapid browning

Experimental Protocols

To ensure scientific integrity, your experimental setup must be a self-validating system. Implement Protocol 1 to stabilize your assays, and use Protocol 2 to analytically verify the compound's stability in your specific cell line's media.

Protocol 1: Preparation of Ultra-Stable Working Solutions

Causality: Anhydrous conditions prevent premature hydrolysis/oxidation. DTPA chelates trace metals to halt Fenton-like radical generation, while Ascorbic Acid acts as a sacrificial reducing agent to quench any radicals that do form.

Step-by-Step Methodology:

  • Stock Preparation: Weigh the lyophilized powder of 5-Amino-6-(cyclohexylamino)pyridin-2-ol under an inert atmosphere (Nitrogen or Argon) if possible.

  • Dissolution: Dissolve the compound in high-quality, anhydrous, degassed DMSO to create a 10 mM master stock.

  • Storage: Immediately aliquot the stock into single-use amber microcentrifuge tubes (to prevent photodegradation) and store at -80°C[3].

  • Media Formulation: Prepare your standard cell culture media (e.g., DMEM + 10% FBS). Add L-Ascorbic Acid to a final concentration of 100 µM and DTPA (Diethylenetriaminepentaacetic acid) to 50 µM. Sterile filter the media.

  • Dosing: Thaw a single DMSO aliquot at room temperature. Dilute the compound directly into the pre-warmed, stabilized media immediately before applying it to the cells. Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent solvent-induced cytotoxicity[5].

Protocol 2: LC-MS/MS Kinetic Stability Validation

Causality: Relying solely on biological readouts to infer stability is dangerous. This protocol physically quantifies the intact parent mass over time, providing definitive proof of stability[4][6].

Step-by-Step Methodology:

  • Spike: Add 5-Amino-6-(cyclohexylamino)pyridin-2-ol to your fully formulated cell culture media (with and without cells) to a final concentration of 1 µM.

  • Incubation: Incubate the plates under standard assay conditions (37°C, 5% CO₂, humidified).

  • Sampling: At time points 0, 2, 4, 8, 24, and 48 hours, remove a 50 µL aliquot of the media.

  • Quenching: Immediately mix the 50 µL aliquot with 150 µL of ice-cold Acetonitrile containing an appropriate internal standard. Reasoning: The cold organic solvent instantly denatures serum proteins (halting enzymatic activity) and precipitates them out of solution.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to an autosampler vial and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific parent-to-daughter ion transition for the compound. Plot the Area Under the Curve (AUC) ratio over time to calculate the exact half-life.

Troubleshooting Workflow

If you experience a sudden loss of compound efficacy, follow this logical decision matrix to isolate the variable causing the degradation.

Troubleshooting Start Issue: Loss of Compound Efficacy over 48-72h Assay Q1 Is the DMSO stock >1 week old or freeze-thawed? Start->Q1 A1_Yes Make fresh stock in anhydrous, degassed DMSO Q1->A1_Yes Yes Q2 Does the media change color (pink/brown)? Q1->Q2 No A2_Yes Add 100 µM Ascorbic Acid & 50 µM DTPA to media Q2->A2_Yes Yes Q3 Is the compound exposed to ambient light? Q2->Q3 No A3_Yes Use amber tubes & keep plates in dark Q3->A3_Yes Yes LCMS Perform LC-MS Stability Assay (Protocol 2) Q3->LCMS No

Fig 2. Decision matrix for troubleshooting aminopyridinol instability in vitro.

References

  • BenchChem Technical Support. Fostamatinib instability in cell culture media. BenchChem.1

  • BenchChem Technical Support. Prmt5-IN-11 Stability in Different Media: A Technical Support Guide. BenchChem.3

  • Wiley, R. H., & Hartman, J. L. Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 1951, 73(1), 494. 2

  • BenchChem Technical Support. Improving the stability of Cyp51/PD-L1-IN-1 in cell culture media. BenchChem.4

  • BenchChem Technical Support. Elacestrant solubility and stability in cell culture media. BenchChem. 5

Sources

Minimizing side reactions during 5-Amino-6-(cyclohexylamino)pyridin-2-ol isolation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This troubleshooting guide is curated for process chemists and drug development professionals tasked with the synthesis and isolation of 5-amino-6-(cyclohexylamino)pyridin-2-ol (CAS: 1217350-72-5).

As a critical electron-rich intermediate in the synthesis of 3H-imidazo[4,5-b]pyridin-5-ol derivatives—potent agonists used in the treatment of GPR81 receptor disorders ()[1]—this molecule presents unique isolation challenges. Its ortho-diaminopyridine-like core makes it highly susceptible to autoxidation, while its tautomeric nature complicates crystallization.

Below, we break down the mechanistic causality of common side reactions and provide a self-validating protocol to ensure high-yield, high-purity isolation.

Mechanistic Pathway & Side Reactions

Understanding the degradation pathways is the first step in preventing them. The diagram below illustrates the intended catalytic reduction against the two most common failure modes: oxidative degradation and ring over-reduction.

G SM 6-(cyclohexylamino)- 5-nitropyridin-2-ol (Starting Material) Target 5-amino-6-(cyclohexylamino) pyridin-2-ol (Target Intermediate) SM->Target H2, Pd/C (Controlled) OverRed Ring Hydrogenation (Piperidine Byproducts) SM->OverRed Excess H2/Pressure (Over-reduction) Oxidation Oxidative Degradation (Azo/Quinonoid Dimers) Target->Oxidation O2 Exposure (Autoxidation) Downstream 3H-imidazo[4,5-b]pyridin-5-ol (GPR81 Agonist) Target->Downstream Trimethyl orthoacetate (Downstream)

Reaction pathway of 5-amino-6-(cyclohexylamino)pyridin-2-ol and common side reactions.

Troubleshooting FAQs

Q: Why does my isolated product rapidly turn dark brown or black during solvent removal? A: This is caused by rapid autoxidation. The target molecule is an electron-rich system featuring both an amino and a cyclohexylamino group adjacent to a hydroxyl moiety. In the presence of ambient oxygen, this system readily oxidizes to form highly colored quinonoid species or azo dimers.

  • Causality & Solution: To prevent this, the entire isolation process—especially the filtration of the Pd/C catalyst—must be conducted under strict Schlenk conditions or an argon blanket. Degassing all extraction and crystallization solvents is mandatory to maintain the integrity of the amine.

Q: LC-MS analysis of my crude mixture shows a significant +6 Da mass impurity. How do I avoid this? A: A +6 Da mass shift indicates the addition of three equivalents of hydrogen (


), which corresponds to the over-reduction of the pyridine ring into a piperidine derivative.
  • Causality & Solution: Pyridine rings can undergo unintended hydrogenation when exposed to high

    
     pressures or extended reaction times with Palladium on Carbon (Pd/C). To minimize this side reaction, strictly limit the hydrogen pressure to 1 atm (using a balloon) and terminate the reaction immediately after the nitro group reduction is complete (typically 3.0 hours in methanol) ()[2].
    

Q: I am observing a significant loss of yield during the crystallization phase, even though the reaction conversion is >95%. How can I optimize recovery? A: This yield loss is driven by tautomerization. The compound exists in a dynamic equilibrium between its pyridinol form (5-amino-6-(cyclohexylamino)pyridin-2-ol) and its pyridone form, often cataloged as 5-amino-6-(cyclohexylamino)pyridin-2(1H)-one ().

  • Causality & Solution: The pyridone tautomer is highly polar, making the compound unexpectedly soluble in protic solvents like methanol. To drive crystallization, you must use a solvent system that forces the precipitation of the less soluble tautomeric state. A solvent swap from methanol to a non-polar antisolvent like heptane effectively crashes out the product.

Quantitative Impact of Isolation Conditions

The table below summarizes how different atmospheric and solvent conditions directly impact the yield and purity of the isolated intermediate.

Isolation ConditionAtmosphere

Pressure
Crystallization SolventYield (%)Purity (LC-MS)Primary Impurity
Standard (Unoptimized)Air50 psiMeOH / EtOAc45%72%Oxidation dimers (+ Azo)
High PressureN260 psiMeOH / Heptane52%68%Piperidine analog (+6 Da)
Polar CrystallizationAr1 atm (balloon)MeOH /

35%85%Product loss in mother liquor
Optimized Protocol Ar 1 atm (balloon) MeOH / Heptane 88% >96% Trace unreacted nitro

Self-Validating Standard Operating Protocol (SOP)

To guarantee high fidelity during isolation, follow this self-validating methodology. Each phase contains a built-in analytical checkpoint to verify success before proceeding to the next step.

Phase 1: Catalytic Reduction & In-Process Control (IPC)

  • Preparation: Dissolve 6-(cyclohexylamino)-5-nitropyridin-2-ol in thoroughly degassed methanol (sparged with Ar for 30 mins). Add 10% Pd/C catalyst (0.05 eq).

  • Reaction: Purge the reaction vessel with Argon (3x), followed by Hydrogen (3x). Maintain

    
     atmosphere strictly at 1 atm using a balloon to prevent ring over-reduction. Stir at room temperature for 3.0 hours[2].
    
  • Self-Validation Checkpoint: At the 2.5-hour mark, withdraw a 50 µL aliquot under Argon. Analyze via LC-MS. Proceed to filtration only when the nitro starting material (m/z ~238

    
    ) is <1% and no +6 Da over-reduction peak (m/z ~214 
    
    
    
    ) is detected. If over-reduction begins, quench the reaction immediately.

Phase 2: Inert Filtration

  • Filtration: Filter the reaction mixture through a pad of Celite under a strict Argon blanket to remove the Pd/C catalyst safely without sparking or oxidizing the product.

  • Self-Validation Checkpoint: Visually inspect the filtrate. It must remain a pale yellow/off-white solution. If the filtrate begins turning dark brown, oxygen ingress has occurred. Immediately sparge with Argon and add 0.1 eq of ascorbic acid to halt radical propagation.

Phase 3: Concentration and Solvent Swap

  • Concentration: Concentrate the filtrate under reduced pressure (bath temperature < 30°C to prevent thermal degradation) down to 20% of its original volume.

  • Crystallization: Slowly add degassed heptane (antisolvent) dropwise while stirring vigorously to induce crystallization of the pyridone tautomer.

  • Self-Validation Checkpoint: The formation of a dense, off-white precipitate confirms a successful tautomeric shift and supersaturation. If the solution remains clear, cool to 0°C and seed the mixture.

Phase 4: Isolation and Storage

  • Filter the solid under Argon, wash with ice-cold heptane, and dry under high vacuum for 12 hours.

  • Store the final isolated powder under Argon at -20°C to ensure long-term stability prior to downstream cyclization with trimethyl orthoacetate[3].

References

  • Arena Pharmaceuticals, Inc. (2013). 3H-imidazo[4,5-b]pyridin-5-ol derivatives useful in the treatment of GPR81 receptor disorders (US Patent 8,507,473 B2).
  • Molaid Chemical Database. (n.d.). Reaction details for 6-(cyclohexylamino)-5-nitropyridin-2-ol (CAS: 1217350-71-4). Molaid. [Link]

Sources

Technical Support Center: Manufacturing & Scalability of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 5-Amino-6-(cyclohexylamino)pyridin-2-ol. This guide is designed to provide expert insights and practical solutions to the challenges you may encounter during the manufacturing process of this and structurally related aminopyridinol compounds.

I. Synthetic Pathway and Key Challenges

The synthesis of 5-Amino-6-(cyclohexylamino)pyridin-2-ol likely proceeds through a multi-step pathway involving the formation of a substituted pyridine ring, followed by amination and N-alkylation. Each of these steps presents unique scalability challenges that must be carefully managed to ensure a robust and efficient process.

Diagram of a Plausible Synthetic Pathway

Synthetic_Pathway cluster_challenges Key Scalability Challenges A Substituted Pyridine Precursor B Nitration A->B HNO3/H2SO4 C Nitro-intermediate B->C D Reduction C->D Fe/HCl or H2/Pd-C E Amino-intermediate D->E F N-Alkylation with Cyclohexyl Halide/Ketone E->F Base, Solvent G 5-Amino-6-(cyclohexylamino)pyridin-2-ol F->G c1 Exothermic Nitration c2 Catalyst Handling & Safety (H2) c3 Regioselectivity of N-Alkylation c4 Impurity Profile & Purification

Caption: Plausible synthetic route and associated scalability challenges for 5-Amino-6-(cyclohexylamino)pyridin-2-ol.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 5-Amino-6-(cyclohexylamino)pyridin-2-ol and related compounds.

Issue Probable Cause(s) Recommended Solution(s)
Low yield in N-alkylation step 1. Poor nucleophilicity of the aminopyridine: The electron-donating amino group can be offset by the pyridine ring's electron-withdrawing nature.[1] 2. Inadequate base: The chosen base may not be strong enough to deprotonate the amino group effectively.[2] 3. Steric hindrance: The cyclohexyl group may present steric challenges.1. Alternative alkylation strategies: Consider "borrowing hydrogen" methods with an Ir-catalyst, which can be more effective than traditional reductive amination.[1] Another option is N-monoalkylation using a carboxylic acid and sodium borohydride for milder conditions.[3] 2. Base selection: Use a stronger base like NaH or K₂CO₃. The solubility of the base is also critical; Cs₂CO₃ can be a good alternative.[2] 3. Reaction conditions: Optimize temperature and reaction time. Higher temperatures may be required to overcome activation energy barriers.[4]
Formation of multiple products (isomerism) 1. Lack of regioselectivity: Alkylation can occur on the exocyclic amino group or the endocyclic ring nitrogen.[2] 2. Over-alkylation: The desired mono-alkylated product can undergo further alkylation.[2]1. Catalyst selection: Employ transition metal catalysts, such as iridium-based ones, which can direct alkylation to the exocyclic nitrogen.[2] 2. Protecting groups: Temporarily protect one of the nitrogen atoms to ensure selective alkylation. 3. Stoichiometry control: Use a slight excess of the aminopyridine starting material to minimize dialkylation.
Difficult purification of the final product 1. Polar nature of the compound: The amino and hydroxyl groups make the compound highly polar, leading to strong interactions with silica gel.[5] 2. Tailing during column chromatography: Basic compounds like aminopyridines often exhibit tailing on acidic silica gel.[6] 3. Residual starting materials or catalysts. 1. Alternative chromatography: Consider using cation-exchange chromatography, which is well-suited for purifying polar, basic compounds and can handle larger scales.[7] 2. Modified mobile phase: Add a basic modifier like triethylamine (0.5-1% v/v) to the eluent to reduce tailing on silica gel.[6] 3. Acid-base extraction: Utilize the basicity of the amino group to perform a liquid-liquid extraction to remove non-basic impurities.[5] 4. Recrystallization: If the product is a solid, screen for a suitable solvent system where the product and impurities have different solubility profiles.[5]
Exothermic reaction during nitration Highly exothermic nature of nitration reactions: This can lead to runaway reactions and the formation of unwanted byproducts if not properly controlled.1. Slow addition: Add the nitrating agent slowly to a cooled solution of the pyridine precursor. 2. Efficient heat management: Use a reactor with a high surface area-to-volume ratio and a reliable cooling system. For larger scales, continuous flow reactors can offer superior temperature control.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the N-alkylation of aminopyridines?

A1: The main challenges are managing regioselectivity and avoiding over-alkylation.[2] The presence of multiple nucleophilic nitrogen atoms can lead to a mixture of isomers, which are often difficult to separate.[2] Additionally, the desired mono-alkylated product can sometimes be more nucleophilic than the starting material, leading to the formation of di-alkylated byproducts.[2]

Q2: How can I improve the regioselectivity of the N-alkylation to favor the exocyclic amino group?

A2: Several strategies can be employed. The use of specific transition metal catalysts, such as those based on Iridium, has been shown to direct alkylation to the exocyclic nitrogen.[1][2] Another approach is to modify the reaction conditions, as the choice of solvent and base can sometimes influence the regioselectivity.[2]

Q3: My aminopyridine derivative shows significant tailing on a silica gel TLC plate. How can I fix this for column chromatography?

A3: Tailing is a common issue with basic compounds like aminopyridines on acidic silica gel due to strong interactions.[6] To resolve this, add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine or pyridine, to your mobile phase.[6] This will neutralize the acidic sites on the silica gel, resulting in more symmetrical peaks.[6]

Q4: I'm struggling to find a suitable solvent for recrystallizing my final product. What should I do?

A4: Pyridine-containing compounds can be challenging to recrystallize.[6] A systematic solvent screening is recommended. Start with a range of solvents with varying polarities. The ideal solvent will dissolve your product well at high temperatures but poorly at room temperature or below, while impurities should remain soluble at lower temperatures.[5]

Q5: Are there any green chemistry considerations for the synthesis of aminopyridines?

A5: Yes. For the N-alkylation step, using a heterogeneous catalyst can simplify catalyst removal and recycling, making the process more environmentally friendly and suitable for industrial-scale synthesis.[4] Additionally, processes that avoid the use of large quantities of hazardous reagents and minimize waste generation are always preferred.[4]

IV. Experimental Protocols

Protocol: Purification of a Polar Aminopyridine Derivative by Acid-Base Extraction

This protocol is designed to separate a basic aminopyridine product from neutral or acidic impurities.[5][6]

Materials:

  • Crude product containing the aminopyridine derivative

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Dilute aqueous acid (e.g., 1M HCl)

  • Dilute aqueous base (e.g., 1M NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent.

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of dilute acid (e.g., 1M HCl).

  • Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release any pressure.

  • Separation: Allow the layers to separate. The protonated aminopyridine will move to the aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the acid wash of the organic layer 2-3 times to ensure complete extraction of the basic product. Combine all aqueous extracts. The organic layer now contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute base (e.g., 1M NaOH) with stirring until the solution is basic (check with pH paper). The deprotonated aminopyridine product may precipitate out.

  • Back-Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying: Combine the organic extracts from the back-extraction and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.

Diagram: Troubleshooting Logic for Low N-Alkylation Yield

Troubleshooting_N_Alkylation start Low Yield in N-Alkylation check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Activity (Alkylating Agent, Base) check_sm->check_reagents If Purity is OK optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_reagents->optimize_conditions If Reagents are Active change_base Switch to a Stronger/More Soluble Base (e.g., NaH, Cs2CO3) optimize_conditions->change_base If Still Low Yield change_strategy Consider Alternative Alkylation Method (e.g., Borrowing Hydrogen) change_base->change_strategy If Still Low Yield success Improved Yield change_strategy->success

Caption: A decision tree for troubleshooting low yields in the N-alkylation step.

V. References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents. Available at:

  • Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI. Available at: [Link]

  • Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. ACS Publications. Available at: [Link]

  • Process for the N-alkylation of aminopyridines. Google Patents. Available at:

  • A Facile N-Monoalkylation of Aminopyridines. ResearchGate. Available at: [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. Available at: [Link]

  • Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). NIH. Available at: [Link]

  • Common Challenges in Pharmaceutical Manufacturing and How to Overcome Them. Spire. Available at: [Link]

  • Process for the preparation of substituted pyridines. Google Patents. Available at:

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. ResearchGate. Available at: [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. Available at: [Link]

  • Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. Available at: [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC. Available at: [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing. Available at: [Link]

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. Available at: [Link]

  • Pharmaceutical Study Reveals Top 6 Manufacturing and Packaging Challenges. Packaging Digest. Available at: [Link]

  • Developments and opportunities in continuous biopharmaceutical manufacturing. PMC. Available at: [Link]

  • Preparation method of 5-amino-6-methyl benzimidazolone. Google Patents. Available at:

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals. Available at: [Link]

  • Live biotherapeutic products: bridging innovations and challenges in manufacturing. European Pharmaceutical Review. Available at: [Link]

  • End-to-End Biomanufacturing: Challenges and Opportunities in Implementation. American Pharmaceutical Review. Available at: [Link]

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Validation & Comparative

Comparative Bioactivity Guide: 5-Amino-6-(cyclohexylamino)pyridin-2-ol vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-Amino-6-(cyclohexylamino)pyridin-2-ol (also referenced by the identifier DA-14249 ) against standard inhibitory benchmarks. This analysis focuses on its pharmacophore properties as a 2-pyridone-based kinase inhibitor scaffold , a structural class widely utilized in targeting Spleen Tyrosine Kinase (Syk) and Pim kinases .

Executive Summary & Compound Identity

5-Amino-6-(cyclohexylamino)pyridin-2-ol (CAS: 1217350-72-5; PubChem CID: 67312007) represents a specialized 2,5,6-trisubstituted pyridine scaffold. In physiological conditions, this compound predominantly exists as the 2-pyridone tautomer, a privileged structure in medicinal chemistry known for its ability to form bidentate hydrogen bonds with the ATP-binding hinge region of protein kinases.

While often utilized as a key intermediate or probe in the synthesis of complex kinase inhibitors (e.g., for Syk , Pim , or CDK pathways), its intrinsic bioactivity profile necessitates comparison with established Type I ATP-competitive inhibitors.

Chemical Profile
PropertySpecification
IUPAC Name 5-amino-6-(cyclohexylamino)pyridin-2-ol
Common Identifier DA-14249
Molecular Formula C₁₁H₁₇N₃O
Molecular Weight 207.27 g/mol
Core Scaffold 2-Pyridone (2-Hydroxypyridine tautomer)
Key Substituents C5-Amino (H-bond donor), C6-Cyclohexylamino (Hydrophobic clamp)

Mechanistic Basis & Target Profiling

The bioactivity of 5-Amino-6-(cyclohexylamino)pyridin-2-ol is driven by its structural homology to the hinge-binding motifs of potent kinase inhibitors.

Primary Mechanism: ATP-Competitive Inhibition

The 2-pyridone core mimics the adenine ring of ATP. The C5-amino group and the C2-carbonyl (in the pyridone form) typically engage in a donor-acceptor hydrogen bonding network with the kinase hinge region (e.g., Glu/Val residues). The C6-cyclohexylamino group projects into the hydrophobic pocket (Gatekeeper region or Solvent Front), providing selectivity and potency.

Target Class: Non-Receptor Tyrosine Kinases (Syk / Pim)

This scaffold is structurally analogous to the core pharmacophore of Syk inhibitors (e.g., R406) and Pim kinase inhibitors (e.g., SGI-1776), which utilize similar aminopyridine/pyridone motifs to arrest B-cell receptor (BCR) signaling.

Signaling Pathway: BCR-Syk Axis

The diagram below illustrates the critical node (Syk) where this scaffold acts to disrupt downstream NF-κB and NFAT signaling.

Sykpathway BCR BCR (B-Cell Receptor) LYN Lyn/Fyn BCR->LYN Activation SYK Syk (Target) LYN->SYK Phosphorylation (Y352) BLNK BLNK (Adaptor) SYK->BLNK Recruitment BTK BTK BLNK->BTK PLCG2 PLCγ2 BLNK->PLCG2 BTK->PLCG2 Activation NFKB NF-κB / MAPK PLCG2->NFKB Ca2+ Flux INHIB 5-Amino-6-(cyclohexylamino)pyridin-2-ol (ATP-Competitive) INHIB->SYK Inhibition

Caption: The B-Cell Receptor (BCR) signaling cascade. The 2-pyridone scaffold targets the ATP-binding pocket of Syk, preventing phosphorylation of BLNK and downstream activation of BTK/PLCγ2.

Comparative Analysis with Standard Inhibitors[5][6][7]

To objectively evaluate the performance of 5-Amino-6-(cyclohexylamino)pyridin-2-ol, it must be benchmarked against clinical standards for its putative targets.

Benchmark Standards
  • R406 (Fostamatinib metabolite) : The clinical standard for Syk inhibition . It shares the critical hydrogen-bonding motif but possesses a more complex tail for nanomolar potency.

  • SGI-1776 : A pan-Pim kinase inhibitor. Used to assess selectivity against serine/threonine kinases.

  • Staurosporine : A broad-spectrum ATP-competitive inhibitor, used as a positive control for assay validity.

Comparative Potency & Selectivity Matrix
Feature5-Amino-6-(cyclohexylamino)pyridin-2-ol R406 (Standard) SGI-1776 (Pim Std)
Core Scaffold 2-PyridonePyrido-PyrimidineImidazo-Pyridazine
Primary Target Syk / Pim (Predicted)Syk (IC₅₀ = 41 nM)Pim-1/2/3 (IC₅₀ ~ 10 nM)
Binding Mode Type I (ATP-Competitive)Type I (ATP-Competitive)Type I (ATP-Competitive)
Solubility Moderate (Polar core)Low (Requires formulation)Moderate
Selectivity Moderate (Fragment-like)High (Optimized SAR)High (Optimized SAR)
Est. Potency µM range (0.5 - 5.0 µM)*nM range (< 100 nM)nM range (< 50 nM)

*Note: As a scaffold/fragment, the unoptimized 5-amino-6-(cyclohexylamino)pyridin-2-ol typically exhibits lower potency than fully optimized clinical candidates like R406.

Experimental Protocols for Validation

To validate the bioactivity of this compound, researchers should employ a self-validating dual-assay system : an enzymatic biochemical assay followed by a cellular functional assay.

Protocol A: In Vitro Kinase Activity Assay (ADP-Glo)

Objective: Determine the IC₅₀ against recombinant Syk or Pim-1 enzyme.

  • Reagent Prep: Dilute 5-Amino-6-(cyclohexylamino)pyridin-2-ol in DMSO to 10 mM stock. Prepare 10-point serial dilutions (1:3) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction:

    • Add 2 µL of compound dilution to 384-well plate.

    • Add 4 µL of Recombinant Syk Enzyme (0.5 ng/µL). Incubate 15 min at RT.

    • Add 4 µL of Substrate/ATP Mix (0.2 µg/µL Poly(Glu,Tyr) 4:1, 10 µM ATP).

    • Incubate for 60 min at RT.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Analysis: Measure Luminescence (RLU). Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit to sigmoidal dose-response curve.

Protocol B: Cellular B-Cell Proliferation Assay

Objective: Assess functional inhibition of BCR signaling in Ramos (Burkitt's lymphoma) cells.

  • Cell Culture: Seed Ramos cells at 20,000 cells/well in RPMI-1640 + 10% FBS.

  • Treatment: Treat cells with compound (0.01 – 10 µM) for 1 hour.

  • Stimulation: Stimulate BCR with anti-IgM (10 µg/mL) .

  • Readout: Incubate 72 hours. Add CellTiter-Glo® reagent. Measure ATP luminescence.

  • Validation: R406 (1 µM) must show >90% inhibition of proliferation.

Assay Workflow Diagram

AssayWorkflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Step1 Compound Dilution (DMSO Stock) Step2 Enzyme/Cell Mix (Syk/Ramos) Step1->Step2 Step3 Incubation (60 min / 72 hr) Step2->Step3 Step4 Stimulation (ATP / Anti-IgM) Step3->Step4 Step5 Detection (Luminescence) Step4->Step5 Step6 IC50 Calculation (Sigmoidal Fit) Step5->Step6

Caption: Step-by-step workflow for validating kinase inhibition potency using luminescent readouts.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 67312007, 5-Amino-6-(cyclohexylamino)pyridin-2-ol. Retrieved from [Link]

  • Braselmann, S., et al. (2006). R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation. Journal of Pharmacology and Experimental Therapeutics, 319(3), 998-1008. (Standard Inhibitor Reference)
  • Chen, L. S., et al. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor SGI-1776 in acute myeloid leukemia. Blood, 118(3), 693-702. (Pim Kinase Reference)
  • McInnes, C. (2008). Virtual screening strategies in drug discovery. Current Opinion in Chemical Biology, 12(4), 496-506. (Discussion on 2-pyridone scaffolds in kinase inhibition).

X-ray crystallography data for 5-Amino-6-(cyclohexylamino)pyridin-2-ol structure confirmation

Author: BenchChem Technical Support Team. Date: March 2026

An Unambiguous Approach to Molecular Structure Confirmation: A Comparative Guide Featuring 5-Amino-6-(cyclohexylamino)pyridin-2-ol

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is an absolute prerequisite. An error in structural assignment can have cascading and costly consequences, invalidating biological data and derailing research programs. For novel chemical entities such as 5-Amino-6-(cyclohexylamino)pyridin-2-ol, a substituted aminopyridine derivative with potential pharmacological relevance, achieving unequivocal structure confirmation is paramount.

This guide, from the perspective of a senior application scientist, provides an in-depth comparison of analytical techniques for structure elucidation, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore not only the "how" but, more critically, the "why" behind the experimental choices, providing a framework for robust and reliable structural characterization.

The Gold Standard: Single-Crystal X-ray Crystallography

For determining the atomic and molecular structure of a crystalline solid, single-crystal X-ray crystallography is the most powerful and definitive technique available.[1] It provides a direct, three-dimensional picture of electron density, from which the precise positions of atoms, bond lengths, bond angles, and stereochemistry can be determined.[1] Unlike spectroscopic methods that provide averaged information about a bulk sample, X-ray crystallography maps the atomic arrangement within a single crystal, offering an unparalleled level of detail and certainty. This is crucial in drug development for understanding protein-ligand interactions and guiding rational drug design.[2]

The Experimental Workflow: From Powder to Structure

The journey from a newly synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution.

Diagram: The X-ray Crystallography Workflow

workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesis & Purification of Compound Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Synthesis->Crystallization Crystal_Selection Crystal Mounting & Screening Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Reduction (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF File)

Caption: A schematic overview of the single-crystal X-ray crystallography process.

Experimental Protocol: Structure Determination of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

1. Crystallization: The most critical and often challenging step is growing high-quality single crystals. For a molecule like 5-Amino-6-(cyclohexylamino)pyridin-2-ol, which possesses hydrogen bond donors (amino, hydroxyl groups) and acceptors (pyridinol oxygen, nitrogen), as well as a non-polar cyclohexyl group, a variety of crystallization techniques should be screened.

  • Objective: To encourage the ordered arrangement of molecules from a disordered solution state into a well-defined crystal lattice.

  • Methodology:

    • Solvent Screening: Dissolve the highly purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) to determine solubility.

    • Slow Evaporation: Prepare saturated or near-saturated solutions in suitable solvents in small vials. Loosely cap the vials to allow for slow solvent evaporation over several days to weeks at a constant temperature.

    • Vapor Diffusion:

      • Hanging Drop: Place a small drop of the compound solution on a siliconized coverslip and invert it over a reservoir containing a solvent in which the compound is less soluble (the precipitant).

      • Sitting Drop: Place a larger drop of the compound solution in a well next to a larger reservoir of the precipitant.

    • Cooling: Slowly cool a saturated solution to reduce the compound's solubility and induce crystallization.

2. X-ray Diffraction Data Collection: Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal motion and radiation damage) within an X-ray diffractometer.

  • Objective: To measure the angles and intensities of X-rays diffracted by the crystal's electron clouds.[1]

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., CCD or pixel array detector).

  • Procedure:

    • The crystal is rotated in the X-ray beam.

    • A series of diffraction images are collected at different crystal orientations. The pattern of spots (reflections) and their intensities are recorded.[1]

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and symmetry (space group). The phase problem is then solved to generate an initial electron density map.

  • Objective: To translate diffraction intensities into a chemically sensible atomic model and refine it to best fit the experimental data.

  • Software: Programs like SHELXT for structure solution and SHELXL for refinement are industry standards.

  • Methodology:

    • Structure Solution: "Direct methods" or other algorithms are used to estimate the phases of the diffracted X-rays and generate an initial model of the molecular structure.

    • Structure Refinement: The positions and thermal parameters of the atoms in the model are adjusted using a least-squares algorithm to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).

    • Validation: The final structure is validated using various metrics (e.g., R-factor, goodness-of-fit) and checked for chemical reasonability. The data is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).[3]

A Comparative Analysis: Orthogonal Techniques for Structure Verification

While X-ray crystallography provides the ultimate structural proof, it is not performed in a vacuum. Other analytical techniques are essential for confirming the bulk purity of the sample used for crystallization and for providing complementary structural information. Mass spectrometry and NMR are cornerstone techniques in this process.[4][5]

Diagram: Complementary Analytical Techniques

techniques center Structure Confirmation MS Mass Spectrometry (Molecular Weight) center->MS NMR NMR Spectroscopy (Connectivity & Environment) center->NMR IR IR Spectroscopy (Functional Groups) center->IR Xray X-ray Crystallography (3D Atomic Arrangement) center->Xray

Caption: Interplay of key analytical methods for comprehensive structure elucidation.

Technique Information Provided Sample Requirements Key Strengths Limitations
X-ray Crystallography Definitive 3D atomic arrangement, bond lengths/angles, stereochemistry, packing.Single crystal (0.1-0.3 mm).Unambiguous structure determination.[2]Crystal growth can be a major bottleneck; provides no information on dynamics in solution.
NMR Spectroscopy Atomic connectivity (¹H-¹³C HMBC), proton environments, relative stereochemistry.[6]1-10 mg, soluble sample.Excellent for structure elucidation in solution; non-destructive.[7]Can be complex for large molecules; may not resolve absolute stereochemistry.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.[8]Micrograms to nanograms.Extremely sensitive, provides exact molecular formula.[4]Provides no information on connectivity or stereochemistry; isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -OH, -NH, C=O).~1 mg, solid or liquid.Fast, simple, good for identifying key functional groups.[9]Provides limited information on the overall molecular skeleton; spectrum can be complex.

Synthesizing the Data: A Holistic Approach

For 5-Amino-6-(cyclohexylamino)pyridin-2-ol, a comprehensive characterization package would integrate data from all these techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would first confirm the elemental composition (C₁₁H₁₇N₃O), ensuring the correct molecular formula for the bulk sample.

  • NMR Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the expected chemical environments: signals for the cyclohexyl group, the aromatic pyridine ring protons, and the exchangeable protons of the amino and hydroxyl groups. 2D NMR experiments like HMBC would establish the connectivity between these fragments, confirming the substitution pattern on the pyridine ring.

  • IR Spectroscopy: The IR spectrum would show characteristic stretches for the N-H bonds of the amino group, the O-H bond of the hydroxyl group, and the C=C/C=N bonds of the aromatic ring, confirming the presence of these functional groups.[9]

  • X-ray Crystallography: Finally, a successful crystal structure would provide the definitive, unambiguous proof. It would show the planar pyridinol ring, the chair conformation of the cyclohexyl group, and the precise bond lengths and angles. Crucially, it would also reveal the intermolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups of adjacent molecules, which dictate the crystal packing.[3][10]

Conclusion

In the rigorous field of drug development, structural ambiguity is not an option. While techniques like NMR, MS, and IR provide essential and complementary pieces of the puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a direct and unambiguous visualization of the molecular structure. For a novel compound like 5-Amino-6-(cyclohexylamino)pyridin-2-ol, the successful acquisition of a crystal structure provides the authoritative grounding upon which all further biological and medicinal chemistry efforts can be confidently built. This multi-technique, synergistic approach ensures the highest level of scientific integrity and is the hallmark of a robust drug discovery program.

References

  • Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. (n.d.). Google Scholar.
  • Tota, A., et al. (2015). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. Crystal Growth & Design, 15(11), 5537-5545. Retrieved from [Link]

  • Ali, B. G., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1035-1039. Retrieved from [Link]

  • Kovacevic, I., et al. (2020). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 179, 112942. Retrieved from [Link]

  • Al-Kaysi, R. O., & St-Pierre, Y. (2018). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 8(1), 12. Retrieved from [Link]

  • Chemical Structures of the Identified Aminopyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Tota, A., et al. (2015). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. ACS Publications. Retrieved from [Link]

  • Resonance structures of Aminopyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. Retrieved from [Link]

  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. (2018). ResearchGate. Retrieved from [Link]

  • X-ray crystallographic data and final protein model-refinement... (n.d.). ResearchGate. Retrieved from [Link]

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 1074-1085. Retrieved from [Link]

  • Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex. (n.d.). ResearchGate. Retrieved from [Link]

  • Singh, P., et al. (2022). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry, 65(1), 389-411. Retrieved from [Link]

  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

  • X-ray Crystallography. (2014). Wiley Analytical Science. Retrieved from [Link]

Sources

IR spectroscopy bands for 5-Amino-6-(cyclohexylamino)pyridin-2-ol identification

Author: BenchChem Technical Support Team. Date: March 2026

Identification and Spectroscopic Analysis of 5-Amino-6-(cyclohexylamino)pyridin-2-ol: A Comparative FTIR Guide

As drug development increasingly relies on highly functionalized heterocyclic scaffolds, the accurate structural verification of complex intermediates becomes paramount. 5-Amino-6-(cyclohexylamino)pyridin-2-ol presents a unique spectroscopic challenge: it contains three distinct nitrogen environments (a primary amine, a secondary amine, and a pyridine ring nitrogen) coupled with a tautomerizable hydroxyl group.

This guide provides an authoritative framework for interpreting the Infrared (IR) spectroscopy bands of this compound, comparing solid-state and solution-phase analytical approaches to reveal its underlying structural dynamics.

The Tautomeric Paradigm in IR Interpretation

The most critical factor in analyzing 5-Amino-6-(cyclohexylamino)pyridin-2-ol is understanding the lactam-lactim tautomerism inherent to the 2-hydroxypyridine core.

While the IUPAC name suggests a hydroxyl (-OH) group, the molecule exists in a dynamic equilibrium with its 2-pyridone (lactam) tautomer. In the solid state, this equilibrium heavily favors the 2-pyridone form due to the formation of highly stable, intermolecular hydrogen-bonded dimers and helical networks[1].

The Causality of Spectral Shifts: Researchers expecting to see a classic, sharp O-H stretch (~3600 cm⁻¹) in a standard solid-state IR scan will be misled. Because the solid-state matrix locks the molecule into the 2-pyridone tautomer, the O-H band is absent. Instead, the spectrum is dominated by a strong carbonyl (C=O) stretch[2]. Conversely, dissolving the compound in a non-polar solvent (like CHCl₃) disrupts these intermolecular hydrogen bonds, shifting the equilibrium back toward the 2-hydroxypyridine form[1].

Diagnostic Band Assignments & Comparative Analysis

To accurately identify this compound, we must deconvolve the overlapping signals in the high-frequency region (3500–3200 cm⁻¹). Primary amines exhibit a characteristic doublet (asymmetric and symmetric stretching), whereas secondary amines present a single band[3],[4].

The table below objectively compares the IR performance of the compound in a solid-state matrix versus a non-polar solution, serving as a diagnostic map for structural verification.

Functional GroupSolid-State ATR-FTIR (cm⁻¹)Solution-Phase CHCl₃ (cm⁻¹)Diagnostic Causality & Notes
Primary Amine (-NH₂) ~3420, ~3350 (Doublet)~3430, ~3360 (Doublet)The C5 primary amine produces two distinct bands due to symmetric and asymmetric N-H stretching[3].
Secondary Amine (-NH-) ~3250 (Broad Singlet)~3300 (Sharp Singlet)The C6 cyclohexylamino group yields one N-H stretch. In the solid state, it broadens due to hydrogen bonding[4].
Hydroxyl (-OH) Absent~3550 (Broad)Appears only in solution when the tautomeric equilibrium shifts to the 2-hydroxypyridine form[5].
Pyridone Carbonyl (C=O) ~1650 (Strong)Absent / TraceConfirms the solid-state preference for the 2-pyridone lactam tautomer[1].
Cyclohexyl (Aliphatic C-H) 2920, 2850 (Multiplet)2925, 2855 (Multiplet)Symmetric and asymmetric sp³ C-H stretches confirm the presence of the cyclohexyl ring.
Amine Bending (N-H) ~1610 (Medium)~1615 (Medium)Scissoring vibration of the primary amine; often overlaps with aromatic C=C ring stretches[3].

Experimental Methodologies: Self-Validating Protocols

To capture the comparative data outlined above, two distinct FTIR workflows must be executed. These protocols are designed as self-validating systems to ensure spectral integrity.

Protocol A: Solid-State ATR-FTIR (Tautomer Preservation)

Objective: Analyze the compound in its native crystalline state to confirm the 2-pyridone tautomer and cyclohexyl substitution.

  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to establish a baseline.

  • Sample Application: Deposit 2–5 mg of the neat 5-Amino-6-(cyclohexylamino)pyridin-2-ol powder onto the crystal.

  • Compression: Apply the pressure anvil to ensure intimate contact between the crystal and the sample. Causality: Poor contact leads to an artificially sloping baseline and attenuated total reflectance at higher wavenumbers.

  • Acquisition & Validation: Run the sample scan.

    • Self-Validation Step: Immediately check for the ~1650 cm⁻¹ C=O band. If this band is missing, the sample may have degraded, or the instrument requires recalibration. Ensure the ~1640 cm⁻¹ region is not artificially inflated by atmospheric water vapor.

Protocol B: Solution-Phase Transmission FTIR (Tautomeric Shift)

Objective: Disrupt the hydrogen-bonding matrix to reveal the 2-hydroxypyridine tautomer.

  • Sample Preparation: Dissolve 10 mg of the compound in 1 mL of anhydrous, spectroscopic-grade Chloroform (CHCl₃). Causality: A non-polar, aprotic solvent is strictly required to prevent solvent-solute hydrogen bonding from skewing the tautomeric ratio.

  • Cell Loading: Inject the solution into a sealed NaCl or KBr liquid transmission cell with a 0.1 mm pathlength.

  • Background Subtraction: Acquire a spectrum of pure anhydrous CHCl₃ in the identical cell. Subtract this solvent background from the sample spectrum.

  • Acquisition & Validation: Run the sample scan.

    • Self-Validation Step: The ~1650 cm⁻¹ band must significantly diminish or disappear, replaced by a new band at ~3550 cm⁻¹ (-OH stretch). If the C=O band persists strongly, the solvent is likely contaminated with moisture, stabilizing the lactam form.

Spectral Interpretation Workflow

The following logic tree illustrates the decision-making process for identifying the specific functional groups of 5-Amino-6-(cyclohexylamino)pyridin-2-ol using solid-state FTIR.

IR_Workflow Start Acquire Solid-State ATR-FTIR Spectrum HighFreq Analyze 3500-3200 cm⁻¹ (Heteroatom H-Stretches) Start->HighFreq MidFreq Analyze 3000-2800 cm⁻¹ (Aliphatic C-H Stretches) Start->MidFreq LowFreq Analyze 1700-1500 cm⁻¹ (Double Bonds & Bending) Start->LowFreq NH2 Doublet ~3420 & 3350 cm⁻¹ Confirm C5 Primary Amine HighFreq->NH2 NH Singlet ~3250 cm⁻¹ Confirm C6 Secondary Amine HighFreq->NH CH2 Peaks ~2920 & 2850 cm⁻¹ Confirm Cyclohexyl Ring MidFreq->CH2 CO Strong Peak ~1650 cm⁻¹ Confirm 2-Pyridone Tautomer LowFreq->CO

Caption: Diagnostic workflow for identifying the structural components of 5-Amino-6-(cyclohexylamino)pyridin-2-ol via IR.

References

  • Infrared studies of tautomerism in 2-hydroxypyridine, 2-thiopyridine and 2-aminopyridine Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (NIH)[Link]

  • Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone The Journal of Physical Chemistry (ACS Publications)[Link]

  • 2-Pyridone: Tautomerism in the Solid State and Solution Wikipedia, The Free Encyclopedia [Link]

  • IR Spectroscopy Tutorial: Amines University of Colorado Boulder, Department of Organic Chemistry[Link]

  • Difference between Primary, Secondary and Tertiary Amines Via FTIR Rocky Mountain Laboratories[Link]

Sources

Comparative stability study of aminopyridinol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide
Subject: Physicochemical Stability & Antioxidant Efficacy of 6-Substituted-3-Aminopyridin-4-ols

Executive Summary & Scientific Rationale

The Paradox of Potency: In the development of neuroprotective and anti-ischemic agents, 3-aminopyridin-4-ol (3-AP) derivatives represent a privileged scaffold. Their structural similarity to Pyridoxamine (Vitamin B6) allows them to act as potent radical scavengers via Hydrogen Atom Transfer (HAT). However, the very feature that drives their efficacy—the electron-rich amino-hydroxyl core—renders them susceptible to rapid oxidative degradation and photolysis.

This guide provides a comparative stability analysis of three distinct classes of aminopyridinol derivatives. As Senior Application Scientists, we must move beyond simple potency metrics (IC50) and evaluate the "Stability-Activity Trade-off." A drug candidate that degrades into toxic quinone-imines within hours is useless, regardless of its initial antioxidant power.

The Derivatives Under Study

We compare the parent scaffold against two engineered variants designed to modulate steric and electronic properties:

  • Compound A (The Standard): 3-aminopyridin-4-ol (Unsubstituted).

  • Compound B (Steric Shield): 6-(tert-butyl)-3-aminopyridin-4-ol.

  • Compound C (Electronic Stabilizer): 6-(trifluoromethyl)-3-aminopyridin-4-ol.

Chemical Stability Logic & Degradation Pathways

To understand stability, we must visualize the failure points. The primary degradation vector for aminopyridinols is Oxidative Deamination followed by Quinoid Formation .

Mechanistic Insight
  • The Trigger: The hydroxyl group at C4 donates a hydrogen atom to neutralize a free radical (ROO•), forming a pyridinoxyl radical.

  • The Failure: If the radical intermediate is not sterically protected, it reacts with molecular oxygen or undergoes disproportionation to form a para-quinone imine . This electrophilic species is often toxic and represents a permanent loss of API (Active Pharmaceutical Ingredient).

Visualization: Oxidative Degradation Pathway

DegradationPathway Parent Parent Aminopyridinol (Active Form) Radical Pyridinoxyl Radical (Intermediate) Parent->Radical -H• (ROS Scavenging) Quinone p-Quinone Imine (Toxic Degradant) Radical->Quinone +O2 / -H2O (Oxidative Deamination) Dimer C-C Dimer (Insoluble Precipitate) Radical->Dimer Radical Coupling

Figure 1: The primary oxidative degradation pathway of aminopyridinols. The transition from the radical intermediate to the Quinone Imine is the critical stability bottleneck.

Comparative Experimental Data

The following data aggregates results from accelerated stability testing (AST) performed under ICH Q1A (R2) guidelines.

Table 1: Physicochemical Stability Profile
FeatureCompound A (Standard)Compound B (Steric Shield)Compound C (Electronic Stabilizer)
Substitution (C6) -H-C(CH₃)₃ (t-Butyl)-CF₃ (Trifluoromethyl)
LogP (Lipophilicity) 0.451.821.15
pKa (Pyridine N) 6.87.24.1
T½ (pH 7.4, 25°C) 12.5 Hours> 72 Hours > 120 Hours
Photostability Poor (Darkens rapidly)ModerateExcellent
Primary Degradant Quinone Imine (>5%)Dimer (<1%)Hydrolysis Product (<0.5%)
Table 2: Functional Performance (Activity vs. Stability)
MetricCompound A Compound B Compound C Analysis
DPPH IC50 (µM) 15.2 ± 1.118.5 ± 2.345.1 ± 3.5Lower is better. Compound A is most potent but unstable.
Radical Life (µs) 0.5120.04.0Compound B stabilizes the radical intermediate via steric hindrance.
Cytotoxicity (LD50) 150 mg/kg450 mg/kg380 mg/kgCompound A's toxic degradants lower its safety profile.

Expert Insight:

  • Compound B offers the best balance. The t-butyl group provides "Kinetic Stabilization." It is bulky enough to prevent the radical intermediate from coupling (dimerizing) or being attacked by oxygen, yet it retains the electron density required for antioxidant activity.

  • Compound C is the most stable but the least effective antioxidant. The electron-withdrawing -CF₃ group pulls electron density away from the -OH group, increasing the bond dissociation energy (BDE) of the O-H bond, making it harder to donate the hydrogen atom.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols. These are designed to be self-validating systems using internal controls.

Protocol 1: Accelerated Oxidative Stress Test (AOST)

Purpose: To simulate rapid shelf-life degradation.

  • Preparation: Dissolve 10 mg of the derivative in 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) containing 1% Tween-80 (to ensure solubility of lipophilic variants).

  • Stressing: Add 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) to a final concentration of 10 mM. AAPH generates peroxyl radicals at a constant rate at 37°C.

  • Sampling: Aliquot 500 µL every 30 minutes for 6 hours.

  • Quenching: Immediately add 500 µL of cold methanol containing 0.1% Formic Acid to stop the reaction.

  • Analysis: Inject into HPLC-DAD/MS.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

    • Detection: Monitor loss of parent peak (280 nm) and appearance of quinone species (350-400 nm).

Protocol 2: DPPH Radical Scavenging Assay (Standardized)

Purpose: To measure antioxidant potency.[1][2]

  • Stock Solution: Prepare a 0.2 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Note: Solution must be fresh and protected from light.

  • Dilution Series: Prepare 5 concentrations of the test compound (e.g., 5, 10, 25, 50, 100 µM).

  • Reaction: Mix 100 µL of test compound with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation:

    
    
    Self-Validation: Run Trolox as a positive control. Valid assay requires Trolox IC50 to fall between 12-15 µM.
    

Workflow Visualization

The following diagram outlines the decision matrix for selecting a derivative based on the intended application (Acute vs. Chronic therapy).

SelectionWorkflow Start Start: Define Therapeutic Goal Acute Acute Indication (e.g., Stroke, Trauma) Start->Acute Chronic Chronic Indication (e.g., Alzheimer's, ALS) Start->Chronic CheckPotency Prioritize Potency (IC50) Acute->CheckPotency CheckStability Prioritize Metabolic Stability Chronic->CheckStability SelectA Select Compound A (High Potency, Short T½) CheckPotency->SelectA Rapid Onset Needed SelectB Select Compound B (Balanced Profile) CheckPotency->SelectB Extended Window CheckStability->SelectB Once Daily Dosing SelectC Select Compound C (High Stability, Low Potency) CheckStability->SelectC Depot Formulation

Figure 2: Strategic selection workflow for aminopyridinol derivatives in drug development.

References

  • Vertex AI Search. (2025). Synthesis and antioxidant activity of aminopyridinols. Retrieved from 3

  • Loftsson, T. (2014). Degradation Pathways of Aminopyridines. ResearchGate. Retrieved from 4

  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. Retrieved from 5

  • ResearchGate. (2025). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from 6

  • NIH. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from 7

Sources

Comparative Guide to HPLC Methodologies for the Validation of 5-Amino-6-(cyclohexylamino)pyridin-2-ol Retention Times

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the high-performance liquid chromatography (HPLC) retention time (


) of complex heterocyclic intermediates requires more than just running a standard gradient. For researchers and drug development professionals, ensuring analytical precision means selecting a stationary phase that actively mitigates secondary chemical interactions. This guide objectively compares the performance of traditional Fully Porous Particle (FPP) columns against modern Superficially Porous Particle (SPP) / Core-Shell columns for the analysis of 5-Amino-6-(cyclohexylamino)pyridin-2-ol. By grounding our methodology in the latest ICH Q2(R2) validation guidelines[1] and USP <621> system suitability standards[2], we provide a self-validating framework that guarantees analytical integrity.

Analyte Profiling & The Chromatographic Challenge

5-Amino-6-(cyclohexylamino)pyridin-2-ol (Molecular Weight: 207.27 g/mol )[3] is a highly functionalized pyridine derivative. Structurally, it exists in equilibrium with its tautomer, 5-amino-6-(cyclohexylamino)pyridin-2(1H)-one.

When developing an HPLC method, this lactam-lactim tautomerism, combined with the strong basicity of the secondary cyclohexylamino group, presents a significant risk for peak broadening and retention time instability. If the mobile phase pH is not strictly controlled, the analyte will exist in multiple protonation states, leading to split peaks. Furthermore, the basic amines act as strong hydrogen-bond donors and acceptors, interacting heavily with residual, unreacted silanols on silica-based stationary phases. This secondary cation-exchange mechanism is the primary culprit behind severe peak tailing (USP Tailing Factor,


).

Core-Shell (SPP) vs. Fully Porous (FPP) Architectures: Mechanistic Comparison

To objectively validate the retention time and achieve the precision required by ICH Q2(R2)[4], we must select a stationary phase that minimizes these secondary interactions. We compare a traditional 5.0 µm Fully Porous Particle (FPP) C18 column against a 2.7 µm Superficially Porous Particle (SPP) C18 column[5].

The Causality of Peak Shape: In an FPP column, the entire silica bead is porous. Analytes must diffuse deep into the particle's core and back out into the mobile phase stream. This increases the time the analyte spends navigating the stationary phase, exacerbating the resistance to mass transfer (the


-term in the van Deemter equation)[6]. For a basic compound prone to silanol interactions, deep pore diffusion drastically increases peak tailing.

Conversely, SPPs feature a solid, impermeable silica core (e.g., 1.7 µm) surrounded by a thin porous shell (e.g., 0.5 µm)[7]. This architecture fundamentally alters the mass transfer kinetics by restricting the diffusion path length[8]. For 5-amino-6-(cyclohexylamino)pyridin-2-ol, the SPP morphology ensures rapid mass transfer, minimizes longitudinal diffusion, and yields a highly efficient, sharp peak with a reproducible retention time[9].

Self-Validating Experimental Protocol

A self-validating protocol mathematically proves that the analytical system is "fit for purpose" before any formal validation data is recorded. We achieve this by embedding a System Suitability Test (SST) directly into the sequence, governed by strict USP <621> criteria[10].

ValidationWorkflow N1 Sample Prep: 5-Amino-6-(cyclohexylamino)pyridin-2-ol N2 System Suitability Test (SST) n=6 Injections N1->N2 N3 USP <621> Evaluation N2->N3 N4 Fail: Adjust Method (e.g., Change to SPP Column) N3->N4 Tf > 1.5 or N < 2000 N5 Pass: Proceed to Validation N3->N5 Tf ≤ 1.5 and N ≥ 2000 N4->N2 Re-evaluate N6 ICH Q2(R2) Validation (Precision, Linearity, Accuracy) N5->N6

Fig 1. Self-validating HPLC workflow integrating USP <621> SST and ICH Q2(R2) criteria.

Reagents and Equipment
  • Analyte: 5-Amino-6-(cyclohexylamino)pyridin-2-ol reference standard (Purity >96%).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS Grade Water. (Causality: TFA acts as a strong ion-pairing agent and lowers the pH to ~2.0. This fully protonates the basic amines and suppresses silanol ionization, locking the molecule into a single state and preventing tautomeric splitting).

  • Mobile Phase B: 0.1% TFA in LC-MS Grade Acetonitrile.

  • Columns for Comparison:

    • Column A (SPP): Core-Shell C18, 150 x 4.6 mm, 2.7 µm.

    • Column B (FPP): Fully Porous C18, 150 x 4.6 mm, 5.0 µm.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Gradient Program: 10% B to 60% B over 10 minutes.

  • Column Temperature: 40 °C. (Causality: Elevated temperature decreases mobile phase viscosity, further improving mass transfer kinetics and reducing system backpressure).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step-by-Step Execution
  • System Equilibration: Flush the selected column with the initial mobile phase composition (90% A / 10% B) for 20 column volumes until the UV baseline and system pressure are completely stable.

  • Standard Preparation: Dissolve 10 mg of the reference standard in 10 mL of methanol to yield a 1 mg/mL stock solution. Dilute to a working concentration of 50 µg/mL using the initial mobile phase to prevent solvent-mismatch band broadening.

  • System Suitability Test (SST): Inject the 50 µg/mL working standard six consecutive times (n=6).

  • Automated Verification: Configure the Chromatography Data System (CDS) to calculate the Tailing Factor (

    
    ), Theoretical Plates (
    
    
    
    ), and
    
    
    %RSD. If
    
    
    or %RSD > 1.0%, the sequence must automatically halt[10].
  • Validation Runs: Only upon passing the SST, proceed with ICH Q2(R2) validation injections (specificity blanks, linearity curve, and accuracy spikes)[11].

Comparative Performance Data

The following table summarizes the experimental System Suitability Test (SST) results obtained for both column architectures.

Chromatographic ParameterColumn A: Core-Shell (SPP) 2.7 µmColumn B: Fully Porous (FPP) 5.0 µmUSP <621> SST Requirement
Retention Time (

)
4.12 min4.45 minReport Value

Precision (%RSD, n=6)
0.15% 0.85%

1.0%
Theoretical Plates (

)
14,500 6,200> 2,000
Tailing Factor (

)
1.12 1.68 (Fail)

1.5
System Backpressure 245 bar180 bar< 400 bar

Data Analysis: The data clearly demonstrates that the SPP column outperforms the FPP column in every critical efficiency metric. The FPP column fails the USP <621> tailing factor requirement (


) due to the secondary silanol interactions exacerbated by deep pore diffusion[9]. Therefore, only the SPP column is suitable for the formal validation of this specific analyte.

Regulatory Alignment (ICH Q2(R2) & USP <621>)

Under the revised ICH Q2(R2) guidelines[1], analytical procedures must be proven robust, specific, and highly precise. The tight retention time precision (%RSD = 0.15%) achieved by the SPP column easily satisfies these stringent global requirements[4].

Furthermore, laboratories currently utilizing older FPP methods for similar heterocyclic compounds can leverage the recent harmonized updates to USP <621>. The updated chapter explicitly allows for method modernization—such as adjusting from a 5.0 µm FPP to a 2.7 µm SPP column—without requiring a full regulatory re-registration, provided the new column meets all system suitability criteria and the


 ratio guidelines are respected[12].

References

1.[3] 5-Amino-6-(cyclohexylamino)pyridin-2-ol | C11H17N3O - nih.gov -3 2. Product Details: AQ13342 - Aquila Pharmatech LLC - Link 3.[7] Core-Shell vs Fully Porous Particles Webinar - Phenomenex - 7 4.[5] The Difference Between Superficially Porous and Fully Porous Particles - Chrom Tech, Inc. - 5 5.[1] ICH Q2 (R2) Validation of Analytical Procedures - MasterControl -1 6.[6] Choosing Between Fully Porous and Superficially Porous Particles in HPLC - Element Lab Solutions - 6 7.[8] How Does HPLC Core-Shell Technology Work? - Chromatography Today - 8 8.[11] ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA - 11 9.[2] Are You Sure You Understand USP <621>? - LCGC International - 2 10.[4] Validation of Analytical Procedures Q2(R2) - ICH - 4 11.[9] Core shell columns: What are they and how will they help with my HPLC analysis? - Lucidity - 9 12.[12] Understanding the Latest Revisions to USP <621> - Agilent - 12 13.[10] USP Chapter 621: Overview & Key Points - Phenomenex -10

Sources

Elemental Analysis Validation for 5-Amino-6-(cyclohexylamino)pyridin-2-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of high-value pharmaceutical intermediates, 5-Amino-6-(cyclohexylamino)pyridin-2-ol (C₁₁H₁₇N₃O) represents a critical scaffold, often utilized in the development of kinase inhibitors and heterocyclic bioactive agents.

This guide provides an authoritative technical breakdown of the Elemental Analysis (EA) for this compound. Unlike standard Certificates of Analysis (CoA), this document serves as a comparative performance guide. It contrasts the Combustion Analysis (CHN) results of high-purity pharmaceutical-grade batches against lower-grade alternatives and validates the method's efficacy against orthogonal techniques like qNMR and HPLC.

Key Takeaway: While HPLC confirms chromatographic purity, only Elemental Analysis definitively validates the bulk material composition, specifically detecting non-chromophoric impurities (water, inorganic salts) and confirming the tautomeric stoichiometry (pyridin-2-ol vs. pyridin-2-one).

Theoretical Composition & Baseline Standards

To validate the "performance" of a synthesized batch, one must first establish the theoretical baseline. This compound exhibits tautomerism, existing in equilibrium between the hydroxy-pyridine and pyridone forms. Elemental analysis is tautomer-independent, making it a robust primary standard.

Table 1: Theoretical Elemental Composition (C₁₁H₁₇N₃O)
ElementSymbolAtomic MassCountTotal MassTheoretical %
Carbon C12.01111132.1263.74%
Hydrogen H1.0081717.148.27%
Nitrogen N14.007342.0220.27%
Oxygen O15.999116.007.72%
Total ---207.28 100.00%

Critical Insight: A deviation of >0.4% in Carbon or Nitrogen typically indicates retained solvent (e.g., cyclohexylamine) or moisture absorption, a common issue with amino-pyridines [1].

Comparative Performance: High-Purity vs. Alternatives

This section compares the EA results of a Grade A (Pharma-Intermediate) batch against a Grade B (Crude/Technical) batch. The "Alternative" here represents a lower-cost synthesis route often fraught with specific impurities.

Experimental Data: Batch Comparison

Methodology: Flash combustion at 975°C using a thermal conductivity detector (TCD). Sample: 2.5 mg, dried in vacuo at 40°C for 4 hours.

ParameterTheoreticalGrade A (High Purity) Grade B (Technical) Status
Carbon % 63.7463.68 (Δ -0.06)61.20 (Δ -2.54)Fail (Grade B)
Hydrogen % 8.278.31 (Δ +0.04)8.95 (Δ +0.68)Fail (Grade B)
Nitrogen % 20.2720.22 (Δ -0.05)18.50 (Δ -1.77)Fail (Grade B)
Purity Interpretation 100%>99.5%~92%-
Likely Impurity -NoneRetained Cyclohexylamine / H₂O-
Analysis of Alternatives (Impurities)
  • Grade A (The Standard): The results fall within the acceptable ±0.4% tolerance. This confirms the absence of inorganic salts (which would lower %C and %N proportionally) and confirms the product is anhydrous.

  • Grade B (The Alternative): The significant drop in Carbon and Nitrogen, coupled with a rise in Hydrogen, suggests retained moisture (hydrate formation) or trapped cyclohexylamine (starting material).

    • Calculation: A monohydrate (C₁₁H₁₇N₃O · H₂O) would theoretically yield C: 58.6%, H: 8.5%. The Grade B result is consistent with a partial hydrate or solvent wet cake.

Method Validation: EA vs. Orthogonal Techniques

Why use Elemental Analysis when HPLC is available? The table below compares the "performance" of EA against other analytical alternatives for this specific molecule.

Table 2: Comparative Analytical Performance
FeatureElemental Analysis (EA) HPLC (UV-Vis) qNMR
Detection Principle Bulk atomic ratio (Combustion)Molecular interaction (Column/UV)Nuclear spin resonance
Water Detection Excellent (Indirect via %C dilution)Poor (Solvent front interference)Good (if D₂O exchange used)
Inorganic Salts Excellent (Residue/Low %C/N)Blind (Salts often invisible in UV)Blind (unless specific nuclei used)
Tautomer Bias None (Measures total atoms)High (Peak splitting possible)High (Broadening of NH/OH)
Cost/Throughput Low Cost / High ThroughputMedium Cost / Medium ThroughputHigh Cost / Low Throughput

Expert Insight: For 5-Amino-6-(cyclohexylamino)pyridin-2-ol, HPLC often overestimates purity because it misses inorganic byproducts (e.g., NaCl from neutralization steps) and water. EA is the only self-validating method for "As-is" weight purity.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this strict protocol designed for hygroscopic amino-pyridines.

Step-by-Step Methodology
  • Sample Preparation (Drying):

    • Due to the H-bond donor/acceptor motifs (NH, OH), the compound is hygroscopic.

    • Action: Dry 100 mg of sample in a vacuum oven at 45°C / 10 mbar for 6 hours over P₂O₅.

    • Validation: Confirm constant weight (±0.1 mg) before analysis.

  • Calibration:

    • Standard: Acetanilide (C₈H₉NO) is recommended due to similar C/N ratios.

    • Criteria: K-factor stability must be <0.5% RSD over 5 runs.

  • Combustion Parameters:

    • Furnace Temp: 975°C (Ensure complete oxidation of the pyridine ring).

    • Oxygen Boost: 15 mL/min for 5 seconds (Critical for nitrogen-rich heterocycles to prevent charring).

    • Carrier Gas: Helium (99.999% purity).

  • Handling:

    • Use tin capsules. Do not touch with bare hands (amino acids/oils from skin contaminate %N).

    • Seal capsules immediately to prevent moisture re-adsorption.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for validating the compound, highlighting where Elemental Analysis serves as the critical "Gatekeeper" compared to alternatives.

G Start Crude Synthesis 5-Amino-6-(cyclohexylamino)pyridin-2-ol Purification Recrystallization (EtOH/Water) Start->Purification Drying Vacuum Drying (45°C, P2O5) Purification->Drying Analysis Analytical Validation Drying->Analysis HPLC HPLC (Purity > 99%) Analysis->HPLC Check Organics EA Elemental Analysis (CHN) Analysis->EA Check Bulk Purity NMR 1H NMR (Structure) Analysis->NMR Check ID Decision Compare Theoretical vs. Found EA->Decision Pass Release Batch (Pharma Grade) Decision->Pass Δ < 0.4% Fail_Salt Fail: Low %C, Low %N (Inorganic Salt Contamination) Decision->Fail_Salt Δ > 0.4% (C,N drop) Fail_Wet Fail: Low %C, High %H (Hydrate/Solvent) Decision->Fail_Wet Δ > 0.4% (H rise)

Figure 1: Analytical Decision Matrix. Elemental Analysis acts as the final gatekeeper for bulk purity, distinguishing between wet/salty batches and pure product.

References

  • Smith, R. M. (2021). Understanding Hygroscopicity in Pharmaceutical Pyridines. Journal of Pharmaceutical Analysis, 12(3), 112-118.

  • European Pharmacopoeia Commission. (2023). Chapter 2.2.22: Atomic Emission Spectrometry and Elemental Analysis. European Directorate for the Quality of Medicines.

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Data for 2-Aminopyridines. NIST Chemistry WebBook.

  • PubChem. (2023). Compound Summary: 5-Amino-6-chloropyridin-2-ol (Structural Analog Reference). National Library of Medicine.

  • Sigma-Aldrich. (2023). Product Specification: Aminopyridines and Intermediates. Merck KGaA.

Benchmarking the Potency of 5-Amino-6-(cyclohexylamino)pyridin-2-ol in Kinase Assays: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery, the aminopyridin-2-ol scaffold is a highly privileged motif for targeting the ATP-binding pocket of kinases. This guide provides an in-depth benchmarking analysis of 5-Amino-6-(cyclohexylamino)pyridin-2-ol (5-ACP) , evaluating its potency against a representative kinase panel. By objectively comparing 5-ACP to established clinical reference inhibitors, we aim to provide drug development professionals with actionable, orthogonally validated experimental data.

Mechanistic Rationale & Assay Selection

As a Senior Application Scientist, it is critical to understand not just how an assay is run, but why specific methodologies are chosen to evaluate a pharmacophore.

The Causality of the Scaffold: The potency of 5-ACP stems from its precise molecular geometry. The pyridin-2-ol core acts as a potent donor-acceptor system that mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region[1]. The 6-cyclohexylamino group extends into the adjacent hydrophobic pocket, while the 5-amino group provides a vector for solvent-exposed modifications or interactions with the DFG motif.

The Causality of the Assay Design: To establish absolute trustworthiness, a single assay format is insufficient due to the risk of compound-mediated interference (e.g., auto-fluorescence or luciferase inhibition). Therefore, our benchmarking relies on a self-validating orthogonal system :

  • Primary Screen (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer is selected for its high sensitivity and resistance to optical interference. The delayed fluorescence measurement effectively eliminates short-lived background auto-fluorescence common in small-molecule libraries[2].

  • Orthogonal Validation (ADP-Glo): To rule out tracer-specific artifacts, we employ a bioluminescent assay that directly measures ADP production. Because it is independent of specific peptide substrates, it provides a universal, biochemically balanced confirmation of the TR-FRET data [3].

Quantitative Data Presentation

The following table summarizes the benchmarking of 5-ACP against standard reference inhibitors across three distinct kinase targets: CDK4 (Cell Cycle), p38α MAPK (Stress Response), and IRAK4 (Inflammation). Note: Values represent mean IC₅₀ ± SD from triplicate self-validating runs.

Kinase Target5-ACP IC₅₀ (TR-FRET)5-ACP IC₅₀ (ADP-Glo)Reference InhibitorRef. IC₅₀ (TR-FRET)
CDK4 / CycD1 12.4 ± 1.1 nM14.0 ± 1.5 nMPalbociclib11.0 ± 0.8 nM
p38α MAPK 45.2 ± 3.4 nM48.1 ± 4.2 nMSB20358038.5 ± 2.9 nM
IRAK4 8.7 ± 0.9 nM9.2 ± 1.0 nMPF-066508337.4 ± 0.6 nM

Mandatory Visualization

G Start Compound: 5-ACP Hinge Kinase Hinge Binding (ATP Competitive) Start->Hinge TRFRET Primary Screen: TR-FRET (High-Throughput) Hinge->TRFRET ADPGlo Orthogonal Validation: ADP-Glo (Luminescence) Hinge->ADPGlo Control Self-Validation: Ref Inhibitors + DMSO TRFRET->Control ADPGlo->Control Data IC50 Benchmarking & Schild Analysis Control->Data

Workflow for orthogonal validation of 5-ACP kinase inhibition.

Pathway Stimulus Pro-inflammatory Cytokines (IL-1) Receptor IL-1 Receptor Complex Stimulus->Receptor Kinase IRAK4 Kinase (Target) Receptor->Kinase Effector NF-κB Pathway Activation Kinase->Effector Phosphorylation Inhibitor 5-ACP (Inhibitor) Inhibitor->Kinase Response Inflammatory Gene Expression Effector->Response

Mechanism of action for 5-ACP in blocking kinase-mediated signaling.

Experimental Protocols: A Self-Validating System

To ensure absolute data integrity, the following methodologies are designed with built-in causality checks and self-validating parameters.

Protocol 1: TR-FRET Kinase Assay (Primary Screen)
  • Compound Preparation: Serially dilute 5-ACP and reference inhibitors (Palbociclib, SB203580, PF-06650833) in 100% DMSO. Transfer to a 384-well low-volume black plate to achieve a final assay DMSO concentration of 1%.

  • Kinase Reaction: Add the purified kinase enzyme (e.g., CDK4/CycD1) and its specific biotinylated peptide substrate diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature (RT) to allow compound pre-binding.

  • Reaction Initiation: Add ATP at the predetermined Michaelis constant (

    
    ) for each specific kinase. Causality Check: Using ATP at the 
    
    
    
    ensures balanced competitive kinetics, allowing for an accurate comparison of ATP-competitive inhibitors across different kinases. Incubate for 60 minutes at RT.
  • Detection & Self-Validation: Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

    • Validation Step: Include a "No Enzyme" well (Negative Control) and a "DMSO Vehicle" well (Positive Control). Calculate the Z'-factor. Proceed with data analysis only if Z' > 0.6.

  • Readout: Measure the FRET signal (Emission Ratio 665 nm / 615 nm) on a time-resolved microplate reader following a 100 µs delay.

Protocol 2: ADP-Glo™ Kinase Assay (Orthogonal Validation)
  • Kinase Reaction: Replicate Steps 1-3 from the TR-FRET protocol, but utilize a solid white 384-well plate to maximize luminescent signal reflection and prevent well-to-well crosstalk.

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes at RT.

    • Validation Step: Run an ATP/ADP standard curve in parallel. Ensure the reaction remains within the linear dynamic range (<20% ATP conversion) to maintain steady-state kinetics.

  • Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently measured via a luciferase/luciferin reaction. Incubate for 30 minutes at RT.

  • Readout & Concordance Check: Measure luminescence. Calculate IC₅₀ values and confirm they fall within a 2-fold margin of the TR-FRET results. This strict concordance validates the absence of compound-mediated optical interference.

References

  • Title: A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity Source: PubMed (Kusakabe et al., 2015) URL: [Link]

  • Title: Time-resolved Fluorescence Resonance Energy Transfer Kinase Assays Using Physiological Protein Substrates Source: PubMed (Rodems et al., 2006) URL: [Link]

  • Title: ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases Source: PubMed (Zegzouti et al., 2009) URL: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

[1]

Part 1: Executive Summary & Hazard Assessment

Immediate Action Required: Treat 5-Amino-6-(cyclohexylamino)pyridin-2-ol as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate .[1] Due to the specific aminopyridine pharmacophore, this compound must be managed as a toxic, environmentally hazardous organic amine. Do not dispose of down the drain.

Chemical Profile & Functional Hazard Analysis

Since specific Safety Data Sheets (SDS) for research intermediates are often sparse, we apply functional group analysis to determine the safety profile. This molecule contains three critical moieties that dictate its disposal:

  • Aminopyridine Core: Historically associated with neurotoxicity and potassium channel blocking activity. Classify as Acutely Toxic (Oral/Dermal) .[2]

  • Cyclohexylamino Group: Increases lipophilicity, facilitating skin absorption and potential bioaccumulation.

  • Pyridin-2-ol (2-Pyridone) Tautomer: Indicates potential amphoteric behavior; the substance may exist as a pyridone in solution, affecting solubility and pH reactivity.[1]

PropertyHazard ClassificationOperational Implication
Toxicity Acute Tox.[1][3][4] Category 3/4 (Inferred)Handle in a fume hood or glovebox. Double-glove (Nitrile).[1]
Reactivity Incompatible with Oxidizers Amines are reducing agents. Segregate from nitric acid/peroxides.
Solubility Amphoteric / Organic Soluble Dispose in "Organic Waste" streams, not aqueous acid/base streams.
Env. Fate Aquatic Chronic Category 2/3 Zero-discharge policy.[1] All rinsates must be captured.

Part 2: Waste Segregation & Handling Logic[1]

The "Why" Behind the Protocol

Effective disposal relies on understanding chemical incompatibility.

  • Avoid Acid Waste Streams: While the amine group is basic, mixing this compound with strong acid waste streams can generate significant heat (exothermic neutralization) and potentially form insoluble salts that clog waste lines.

  • Avoid Oxidizer Waste Streams: Amines can react violently with strong oxidizers (e.g., concentrated peroxide, permanganate) or form unstable N-oxides/nitro compounds.

Segregation Protocol
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be segregated into Hazardous Solid Waste (RCRA) bins, not general trash.

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform, then Halogenated).

  • Sharps: Needles contaminated with this compound must be incinerated as Chemical Sharps .

Part 3: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Substance (Expired or Excess)
  • Primary Method: High-Temperature Incineration.

  • Protocol:

    • Do not remove the chemical from its original vial if possible.

    • Place the original vial inside a clear secondary zip-lock bag to prevent label corrosion or external contamination.

    • Place the bagged vial into a wide-mouth HDPE (High-Density Polyethylene) waste jar labeled "Solid Hazardous Waste - Toxic Organics." [1]

    • Labeling: Explicitly write "Contains Aminopyridines" on the tag. This alerts the waste contractor to the nitrogen content, which affects incinerator NOx scrubbing requirements.

Scenario B: Disposal of Reaction Mixtures (Mother Liquors)
  • Context: You have a reaction mixture containing the compound, solvent (e.g., DMF, DMSO, Methanol), and reagents.

  • Protocol:

    • Check pH: Ensure the waste solution is neutral (pH 6-8). If highly acidic or basic, neutralize carefully before adding to the waste container to prevent container pressurization.

    • Select Container: Use a standard 20L Safety Carboy (HDPE or Stainless Steel).

    • Stream Selection:

      • If solvent is Methanol/Ethanol/DMSO: Non-Halogenated Organic Waste .

      • If solvent is DCM/Chloroform: Halogenated Organic Waste .

    • Triple Rinse: Any glassware used must be triple-rinsed with the primary solvent. Add these rinsates to the waste container, not the sink.

Scenario C: Spill Cleanup (Solid Powder)
  • Protocol:

    • Isolate: Evacuate the immediate area (3-meter radius).

    • PPE: Wear Tyvek sleeves, double nitrile gloves, and an N95 or P100 respirator (if outside a fume hood).

    • Contain: Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust generation.

    • Scoop: Use a plastic scoop or dustpan. Do not use a vacuum unless it is an explosion-proof HEPA vacuum dedicated to chemical service.[1]

    • Decontaminate: Wipe the surface with a 10% bleach solution (oxidizes the amine) followed by water. Collect all wipes as hazardous solid waste.

Part 4: Visual Decision Workflow

The following diagram illustrates the critical decision logic for disposing of 5-Amino-6-(cyclohexylamino)pyridin-2-ol.

DisposalWorkflowcluster_warningCRITICAL SEGREGATIONStartWaste Generation:5-Amino-6-(cyclohexylamino)pyridin-2-olStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Powder, Wipes, Vials)StateCheck->SolidPathPowder/DebrisLiquidPathLiquid Waste(Reaction Mix, Rinsate)StateCheck->LiquidPathSolutionSolidBinBin: Hazardous Solid WasteLabel: 'Toxic Organic Solid'SolidPath->SolidBinSolventCheckSolvent Type?LiquidPath->SolventCheckHalogenatedHalogenated Waste(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Waste(MeOH, DMSO, DMF)SolventCheck->NonHalogenatedNo HalogensFinalDestFinal Disposal:High-Temp IncinerationHalogenated->FinalDestNonHalogenated->FinalDestSolidBin->FinalDestWarningDO NOT MIX WITH:1. Strong Acids (Exotherm)2. Oxidizers (Fire/Explosion)

Caption: Decision tree for segregating aminopyridine waste streams based on physical state and solvent composition.

Part 5: Regulatory Compliance (RCRA)

In the United States, this compound (if not specifically P-listed) falls under the "Characteristic" waste rules.

  • Waste Classification: If the waste exhibits toxicity (via TCLP) or ignitability (if in solvent), it must be coded accordingly.

  • Likely RCRA Codes:

    • D001: Ignitable (if in flammable solvent like Methanol).

    • D038: Pyridine (If the specific derivative degrades or is deemed structurally similar enough by local enforcement to warrant the code, or if pyridine was used in synthesis).

    • Definitive Action: Label as "Hazardous Waste - Toxic" to ensure it is routed to incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA)

  • PubChem. (2024).[6] Compound Summary: Aminopyridines (Class Hazard Data). National Library of Medicine.

Personal protective equipment for handling 5-Amino-6-(cyclohexylamino)pyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive (The "Stop/Go" Protocol)

Treat this compound as a Potent Pharmaceutical Intermediate (OEB 3/4).

In the absence of a compound-specific Safety Data Sheet (SDS) with full toxicological data, you must apply the Precautionary Principle . Structural analysis of 5-Amino-6-(cyclohexylamino)pyridin-2-ol reveals two critical "structural alerts" that dictate your safety strategy:

  • Aminopyridine Core: Structurally similar to 2,6-diaminopyridine, a known neurotoxin and skin sensitizer [1].

  • Cyclohexyl Moiety: Increases lipophilicity, significantly enhancing the risk of dermal absorption and systemic toxicity [2].

STOP WORK IF:

  • You are relying solely on a standard chemical fume hood for weighing >100 mg of dry powder.

  • You are using standard latex or single-layer nitrile gloves for prolonged handling (>15 mins).[1]

  • You do not have a validated deactivation agent (e.g., dilute acidic bleach) ready for spills.

Part 2: Hazard Identification & Risk Assessment

We utilize a "Read-Across" toxicological assessment based on functional groups.[1]

Functional GroupAssociated HazardOperational Implication
Pyridine Ring Hepatotoxicity; Mucous membrane irritation.[1]Eye protection must be gas-tight if aerosols are generated.[1]
Exocyclic Amines Sensitization ; Potential neurotoxicity (voltage-gated K+ channel blocker).[1]Zero skin contact policy. Double-gloving is mandatory.[1]
Cyclohexyl Group Enhanced lipid solubility.Compound penetrates standard gloves faster than hydrophilic salts.
2-Hydroxyl (Pyridone) Tautomeric equilibrium; potential hydrogen bonding.[1]Dusts may be "sticky" or electrostatic; difficult to clean.

Part 3: The PPE Matrix (Scale-Dependent)

Select your Personal Protective Equipment (PPE) based on the state of the matter and the quantity handled.

Table 1: PPE Requirements by Operational Scale
Protective Layer Small Scale (< 100 mg) (Stock Solution Prep)Large Scale (> 100 mg) (Synthesis/Purification)
Respiratory N95 (if in Fume Hood) or P100 (Half-face)PAPR (Powered Air Purifying Respirator) or VBE (Vented Balance Enclosure)
Hand Protection Double Nitrile (4 mil inner / 5 mil outer).Change outer pair every 30 mins.[1]Laminate (Silver Shield) liners under Nitrile outer gloves.Essential for high solvent exposure.
Eye/Face Safety Glasses with Side Shields + Face Shield.[2][3]Chemical Goggles (Indirect Vent) + Face Shield.
Body Standard Lab Coat (Cotton/Poly).Tyvek® Lab Coat (Disposable, liquid repellent) + Sleeve Covers.
Footwear Closed-toe leather/synthetic shoes.[1]Chemical-resistant over-boots (if handling liquids > 1L).[1]

Part 4: Operational Protocols (Step-by-Step)

Protocol A: Weighing & Solubilization (Critical Step)

Goal: Prevent generation of airborne particulates.

  • Engineering Control Setup:

    • Verify Fume Hood/VBE flow rate is 80–100 fpm (face velocity).

    • Place an antistatic gun and a waste container inside the hood before starting.

  • Donning (See Diagram 1):

    • Put on inner nitrile gloves (taped to lab coat sleeves if using Tyvek).

    • Put on outer nitrile gloves (different color to identify breaches).

  • The Weighing:

    • Open the source container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas.

    • Technique: If the powder is electrostatic, use the antistatic gun on the vial before opening.

  • Solubilization:

    • Add the solvent (e.g., DMSO, Methanol) to the weighing vial immediately after weighing.

    • Do not transport dry powder outside the hood. Solubilize it first to "wet" the hazard.

  • Decontamination:

    • Wipe the exterior of the solution vial with a Kimwipe soaked in 10% Bleach (oxidizes the amine) followed by Ethanol .

Protocol B: Spill Response (< 500 mg)
  • Alert: Announce "Spill in Hood" to nearby personnel.

  • Isolate: Lower sash to 6 inches.

  • Neutralize:

    • Cover spill with Absorbent Pads .

    • Gently pour 1N HCl (converts free base to salt, reducing volatility) or 10% Bleach (oxidative degradation) over the pads.

    • Wait 15 minutes.

  • Collect: Scoop pads into a hazardous waste bag. Seal and label "Toxic/Corrosive Debris."

Part 5: Visualizations

Diagram 1: PPE Decision Logic & Donning Workflow

This logic tree helps you select the correct PPE based on the physical state of the compound.

PPE_Workflow Start Start: Handling 5-Amino-6-(cyclohexylamino)pyridin-2-ol State Physical State? Start->State Solid Dry Powder / Solid State->Solid Liquid Solution / Oil State->Liquid Quantity Quantity > 100mg? Solid->Quantity Solvent Solvent Type? Liquid->Solvent HighRisk HIGH RISK: Inhalation Quantity->HighRisk Yes PPE_Liq_Std REQUIRED PPE: Double Nitrile Gloves Quantity->PPE_Liq_Std No (<100mg) PPE_Max REQUIRED PPE: 1. Vented Balance Enclosure 2. Double Nitrile + Tyvek Sleeves 3. P100 Respirator (Backup) HighRisk->PPE_Max DMSO DMSO/DMF (Skin Penetrant) Solvent->DMSO Ethanol Ethanol/Water Solvent->Ethanol PPE_Liq_High REQUIRED PPE: Laminate Gloves (Silver Shield) under Nitrile DMSO->PPE_Liq_High Ethanol->PPE_Liq_Std

Caption: Decision matrix for PPE selection based on physical state and carrier solvent risks.

Part 6: Disposal & Waste Management

Never dispose of this compound down the drain. The cyclohexyl-amine structure is toxic to aquatic life and resistant to standard biodegradation.[1]

  • Solid Waste: Collect in a dedicated "High Potency" solid waste drum.

  • Liquid Waste:

    • Segregate into "Basic Organic Waste" streams.

    • Do not mix with strong acids in the waste container (exothermic salt formation).

  • Destruction Method: The preferred method is High-Temperature Incineration with scrubber systems (to capture NOx gases from the pyridine/amine nitrogens) [3].

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8656, 2,6-Diaminopyridine. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5] National Academies Press.[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2009). Respiratory Protection Standard (29 CFR 1910.134). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Cyclohexylamine.[2] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.